2',3'-Difluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-difluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUXFUBNSYCQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10334065 | |
| Record name | 2',3'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18355-80-1 | |
| Record name | 2',3'-Difluoroacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10334065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',3'-Difluoroacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2',3'-Difluoroacetophenone (CAS: 18355-80-1)
Introduction: The Strategic Importance of Fluorine in Synthesis
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a proven strategy for modulating a compound's physicochemical and biological properties. Fluorine's unique characteristics—high electronegativity, small size, and the ability to form strong C-F bonds—can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Within this context, 2',3'-Difluoroacetophenone emerges as a pivotal fluorinated aromatic ketone, serving as a versatile intermediate for constructing complex molecular architectures.[1]
This guide provides a comprehensive technical overview of this compound (CAS No. 18355-80-1), detailing its properties, synthesis, reactivity, and critical applications. The strategic placement of two fluorine atoms on the phenyl ring creates a unique electronic and steric environment, offering chemists a powerful tool for designing next-generation pharmaceuticals and advanced materials.[1]
Physicochemical and Safety Profile
A clear understanding of a reagent's fundamental properties is paramount for its effective and safe use in a laboratory setting. The key identifiers and physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 18355-80-1 | [2][3][4][5][6] |
| Molecular Formula | C₈H₆F₂O | [2][3][4][5] |
| Molecular Weight | 156.13 g/mol | [2][3][4][5] |
| IUPAC Name | 1-(2,3-difluorophenyl)ethanone | [4][7] |
| Synonyms | 1-acetyl-2,3-difluorobenzene | [4][8] |
| Appearance | Clear, colorless liquid | [9] |
| Boiling Point | 84-85°C (at 20 mmHg) | [4][10] |
| Density | ~1.206 g/cm³ | [11] |
| Refractive Index | ~1.489 | [4] |
Safety and Handling: this compound is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]
-
Precautionary Statements: P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Synthesis Methodologies: Navigating Electronic Effects
The synthesis of this compound is primarily achieved through electrophilic aromatic substitution, a cornerstone of organic chemistry. However, the presence of two deactivating fluorine atoms on the aromatic ring presents unique challenges and dictates the choice of synthetic strategy.
Primary Route: Friedel-Crafts Acylation
The most direct conceptual route is the Friedel-Crafts acylation of 1,2-difluorobenzene.[1] This reaction involves treating the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum trichloride (AlCl₃).[12][13][14]
The mechanism proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the π-system of the aromatic ring.[14][15]
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. This compound, 97% 18355-80-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 3. CAS RN 18355-80-1 | Fisher Scientific [fishersci.co.uk]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. 18355-80-1 | 2,3-difluoroacetophenone - Alachem Co., Ltd. [alachem.co.jp]
- 6. This compound | 18355-80-1 [chemicalbook.com]
- 7. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 18355-80-1[1-(2,3-Difluorophenyl)ethanone]- Acmec Biochemical [acmec.com.cn]
- 9. This compound, 97% 18355-80-1 India [ottokemi.com]
- 10. 18355-80-1 | CAS DataBase [m.chemicalbook.com]
- 11. 18355-80-1 2,3-difluoroacetophenone 2,3-difluoroacetophenone - CAS Database [chemnet.com]
- 12. benchchem.com [benchchem.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. Friedel–Crafts Acylation [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
An In-depth Technical Guide to 2',3'-Difluoroacetophenone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',3'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a valuable building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making fluorinated compounds highly sought after in drug discovery.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, reactivity, and potential applications of this compound, offering insights for its effective utilization in research and development.
Part 1: Physicochemical and Spectroscopic Properties
While comprehensive experimental data for this compound is not extensively available in public databases, its properties can be reliably predicted based on data from its isomers and closely related analogs.
Physical Properties
This compound is a clear, colorless liquid at room temperature.[2] Its fundamental physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 18355-80-1 | [2] |
| Molecular Formula | C₈H₆F₂O | [2] |
| Molecular Weight | 156.13 g/mol | [2] |
| Appearance | Clear colorless liquid | [2] |
| Boiling Point | 84-85 °C at 20 mmHg | Chemical Supplier Data |
| Density | ~1.206 g/cm³ (Predicted) | Chemical Supplier Data |
| Refractive Index | 1.4875-1.4925 @ 20°C | [2] |
Solubility: Based on its structure, this compound is expected to be insoluble in water but soluble in common organic solvents such as methanol, ethanol, acetone, dichloromethane, and ethyl acetate. This is characteristic of many small aromatic ketones.
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (-COCH₃) and a complex multiplet pattern for the three aromatic protons. The chemical shift of the methyl protons will likely be in the range of δ 2.5-2.7 ppm. The aromatic protons will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the methyl carbon, and the aromatic carbons. The carbonyl carbon is expected to have a chemical shift in the downfield region of the spectrum, typically between δ 190-200 ppm.[3] The methyl carbon will appear in the upfield region, around δ 25-30 ppm. The aromatic carbons will show complex splitting patterns due to carbon-fluorine coupling.[4]
The IR spectrum of this compound will be characterized by several key absorption bands:
-
A strong, sharp absorption band around 1680-1700 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an aromatic ketone.
-
C-H stretching vibrations of the aromatic ring will appear as a group of weaker bands in the region of 3000-3100 cm⁻¹ .
-
The C-H stretching of the methyl group will be observed as bands in the 2850-3000 cm⁻¹ region.
-
Strong absorption bands corresponding to C-F stretching vibrations are expected in the fingerprint region, typically between 1100-1300 cm⁻¹ .
In a mass spectrum obtained by electron ionization (EI), this compound would be expected to show a molecular ion peak (M⁺) at m/z = 156. The fragmentation pattern would likely involve the loss of a methyl radical (CH₃•) to give a prominent peak at m/z = 141 (M-15), and the loss of an acetyl radical (CH₃CO•) to produce a peak at m/z = 113 (M-43).[5]
Part 2: Synthesis and Purification
A common and effective method for the synthesis of this compound is through the Friedel-Crafts acylation of 1,2-difluorobenzene.
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the general procedure for the synthesis of this compound.
Materials:
-
1,2-Difluorobenzene
-
Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Dichloromethane (DCM) or another inert solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dichloromethane under a nitrogen atmosphere. Cool the suspension in an ice bath.
-
Reagent Addition: Slowly add a solution of 1,2-difluorobenzene and acetyl chloride in dichloromethane to the cooled suspension via the dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 3: Chemical Reactivity and Applications
The chemical reactivity of this compound is primarily centered around the ketone functional group and the activated aromatic ring.
Reactions at the Carbonyl Group
The ketone moiety can undergo a variety of classical transformations, including:
-
Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Oxidation: While ketones are generally resistant to oxidation, they can be cleaved under harsh conditions.
-
Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by a wide range of nucleophiles, such as Grignard reagents and organolithium compounds, to form tertiary alcohols.
-
Condensation Reactions: The α-protons of the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones.[1]
Reactions on the Aromatic Ring
The difluorinated phenyl ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the acetyl group. However, nucleophilic aromatic substitution may be possible under specific conditions.
Applications in Medicinal Chemistry and Drug Development
This compound is a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules. The presence of the difluoro motif can significantly enhance the biological activity and pharmacokinetic properties of the resulting compounds.[1]
A notable application of difluoroacetophenone derivatives is in the synthesis of chalcones . Chalcones are a class of open-chain flavonoids known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] The synthesis of a chalcone from this compound is illustrated below.
These synthesized chalcones can serve as precursors for other important heterocyclic scaffolds, such as pyrazoles, which also exhibit a wide range of pharmacological activities.[6] The unique electronic properties conferred by the fluorine substituents make this compound a valuable tool in modern medicinal chemistry for the development of next-generation therapeutics.[1]
Part 4: Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. The following safety precautions should be observed.
Hazard Identification:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
Precautionary Measures:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
First Aid Measures:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.
-
In case of skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal: Dispose of this chemical in accordance with federal, state, and local regulations.
Conclusion
References
2',3'-Difluoroacetophenone molecular weight and formula
An In-depth Technical Guide to 2',3'-Difluoroacetophenone: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for professionals in chemical synthesis and pharmaceutical research. We will delve into its fundamental properties, validated synthetic protocols, characteristic reactivity, and strategic applications in modern drug development, grounding all claims in authoritative references.
Core Molecular and Physical Properties
This compound is an aromatic ketone distinguished by the presence of two fluorine atoms on the phenyl ring, ortho and meta to the acetyl group. This specific substitution pattern imparts unique electronic properties that are highly valuable in medicinal chemistry. The fluorine atoms act as strong electron-withdrawing groups, influencing the reactivity of the carbonyl group and providing a handle for modulating the pharmacokinetic profile of derivative molecules.
The core physicochemical data for this compound are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(2,3-difluorophenyl)ethan-1-one | [1] |
| CAS Number | 18355-80-1 | [1] |
| Molecular Formula | C₈H₆F₂O | [1] |
| Molecular Weight | 156.13 g/mol | |
| Appearance | Clear, colorless liquid | [1] |
| Refractive Index (n20/D) | 1.4875 - 1.4925 | [1] |
| Boiling Point | 80-81 °C at 25 mmHg (for 2',4'-isomer) | [2] |
| Density | 1.234 g/mL at 25 °C (for 2',4'-isomer) | [2] |
Synthesis and Purification
The most reliable and scalable method for the preparation of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction provides a direct route to the target ketone.
Experimental Protocol: Friedel-Crafts Acylation
This protocol describes the synthesis of this compound from 1,2-difluorobenzene and acetyl chloride using aluminum chloride as a Lewis acid catalyst.
Step-by-Step Methodology:
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet/outlet. The system should be maintained under a dry, inert atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and suspend it in anhydrous dichloromethane (DCM) under a nitrogen blanket. Cool the suspension to 0 °C using an ice-water bath. Vigorous stirring is essential.[3]
-
Reagent Addition: Prepare a solution of 1,2-difluorobenzene (1.0 equivalent) and acetyl chloride (CH₃COCl, 1.1 equivalents) in anhydrous DCM. Add this solution to the dropping funnel.
-
Reaction: Add the reagent solution dropwise to the stirred AlCl₃ suspension at 0 °C. The rate of addition should be controlled to manage the exothermic reaction. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (1,2-difluorobenzene) is consumed.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. In a separate beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid (HCl). Slowly and carefully pour the reaction mixture onto the ice/HCl slurry with vigorous stirring to decompose the aluminum chloride complex.[3]
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure this compound.[3]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization and Reactivity
Spectroscopic Analysis
Confirmation of the structure of this compound relies on standard spectroscopic techniques. While a specific spectrum for the 2',3'-isomer is not publicly available, the expected chemical shifts and coupling constants can be inferred from related structures and established principles.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.6 ppm. The aromatic region will display complex multiplets for the three aromatic protons due to proton-proton and proton-fluorine coupling.
-
¹³C NMR: The carbonyl carbon (C=O) will appear significantly downfield (>195 ppm). The methyl carbon will be a sharp signal around δ 26-30 ppm. The aromatic carbons will appear as doublets or doublet of doublets due to C-F coupling. A key feature in 2'-fluoroacetophenones is the presence of through-space coupling between the fluorine atom and the acetyl group's protons and carbon (⁵JHF and ⁴JCF), which indicates a preferred s-trans conformation in solution.[4]
-
IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. C-F stretching bands will appear in the 1100-1300 cm⁻¹ region.
Chemical Reactivity and Mechanistic Insights
The primary utility of this compound in synthesis is as an electrophilic partner in condensation reactions. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Claisen-Schmidt Condensation: This is a base-catalyzed reaction between a ketone (like this compound) and an aromatic aldehyde that lacks α-hydrogens.[5] It is a cornerstone reaction for synthesizing chalcones, which are α,β-unsaturated ketones.
Mechanism:
-
Enolate Formation: A strong base (e.g., NaOH) removes an acidic α-hydrogen from the acetophenone's methyl group to form a nucleophilic enolate ion.[6][7]
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.[7]
-
Protonation: The alkoxide is protonated by a solvent molecule (e.g., water or ethanol) to form a β-hydroxy ketone (an aldol addition product).
-
Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form a highly conjugated α,β-unsaturated ketone (the chalcone). This dehydration step is often spontaneous and drives the reaction to completion.[6][7]
Caption: Mechanism of the Claisen-Schmidt condensation reaction.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[8] this compound serves as a valuable starting material for creating novel therapeutics, particularly enzyme inhibitors.
-
Scaffold for Bioactive Molecules: It is a key building block for synthesizing difluorinated chalcones and pyrazoles. These molecular scaffolds are known to exhibit a broad range of biological activities, including anti-inflammatory and anticancer effects.[2]
-
Enzyme Inhibition: The fluorinated ketone moiety can act as an electrophilic "warhead." When incorporated into a larger molecule designed to fit into an enzyme's active site, the ketone can form a stable covalent bond with nucleophilic residues like serine or cysteine, leading to potent and selective enzyme inhibition.[9][10][11] This makes fluorinated ketones attractive for developing inhibitors of proteases, which are implicated in diseases ranging from viral infections to cancer.[9][11][12]
The general workflow for utilizing this intermediate in a drug discovery program is outlined below.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. lookchem.com [lookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen-Schmidt Condensation [cs.gordon.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]
- 9. [PDF] Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 2',3'-Difluoroacetophenone in organic solvents
An In-depth Technical Guide to the Solubility of 2',3'-Difluoroacetophenone in Organic Solvents
Foreword: From Empirical Observation to Predictive Science
In the landscape of pharmaceutical development and fine chemical synthesis, understanding the fundamental physicochemical properties of a molecule is not merely an academic exercise; it is the bedrock of process efficiency, product purity, and successful formulation. This compound, a key fluorinated building block, is no exception. Its solubility profile dictates the choice of reaction media, the design of crystallization-based purification protocols, and its ultimate utility in complex formulations.
This guide is structured to move beyond a simple recitation of data. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We will delve into the theoretical underpinnings of solubility, provide robust, field-tested experimental protocols, and offer a predictive framework using Hansen Solubility Parameters. Our objective is to empower you not just with data, but with a deep, causal understanding of the solute-solvent interactions at play.
Physicochemical Profile of this compound
A foundational understanding of the molecule's intrinsic properties is essential before exploring its interactions with solvents.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-difluorophenyl)ethan-1-one | [1] |
| CAS Number | 18355-80-1 | [1] |
| Molecular Formula | C₈H₆F₂O | [1] |
| Molecular Weight | 156.13 g/mol | [2][3][4] |
| Appearance | Clear, colorless liquid | [1] |
| Density | ~1.234 g/mL at 25 °C | [2] |
| Boiling Point | 80-81 °C at 25 mmHg | [2] |
| Refractive Index | ~1.488 at 20 °C | [1][2] |
The structure of this compound is characterized by a polar ketone group and an aromatic ring substituted with two electron-withdrawing fluorine atoms. This combination imparts a moderate polarity to the molecule, suggesting it will not be soluble in the most nonpolar solvents (like hexane) or highly polar, protic solvents (like water) but will likely find favorable interactions with a range of intermediate-polarity organic solvents. The principle of "like dissolves like" serves as our initial, qualitative guide.[5][6]
A Predictive Framework: Hansen Solubility Parameters (HSP)
To move beyond qualitative predictions, we can employ the Hansen Solubility Parameter (HSP) model. This model deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[7] The fundamental principle is that substances with similar HSP values are likely to be miscible.[7][8]
The distance (Ra) between the HSP coordinates of two substances (in our case, the solute and a solvent) in the three-dimensional Hansen space can be calculated. A smaller 'Ra' value signifies a higher affinity and, therefore, higher probable solubility.[7]
While the specific HSP values for this compound are not published, they can be experimentally determined by testing its solubility in a range of well-characterized solvents.[9] A "good" solvent is one in which the compound dissolves readily. By plotting these solvents in Hansen space, a "solubility sphere" can be defined. The center of this sphere represents the estimated HSP of the solute.[8][9]
Diagram: The Concept of the Hansen Solubility Sphere
The following diagram illustrates the core concept of using HSP to predict solubility. Solvents falling inside the sphere are predicted to be "good" solvents, while those outside are "poor" solvents.
Caption: Good solvents (green) lie within the solute's solubility radius (R₀).
Experimental Determination of Solubility
Given the lack of publicly available quantitative data, experimental determination is paramount. We present a robust, two-stage protocol: a rapid qualitative screening followed by a precise quantitative analysis using the isothermal shake-flask method.
Stage 1: Rapid Qualitative Solubility Screening
Objective: To quickly categorize solvents as "soluble," "partially soluble," or "insoluble" to prioritize candidates for quantitative analysis.
Methodology:
-
Preparation: Dispense 1 mL of each selected organic solvent into separate, clearly labeled 4 mL glass vials.
-
Solute Addition: Add approximately 20 mg of this compound to each vial. This corresponds to a concentration of ~20 mg/mL.
-
Mixing: Cap the vials securely and vortex at room temperature (20-25°C) for 60 seconds.
-
Observation: Visually inspect each vial against a dark background.
-
Soluble: The solution is completely clear with no visible solid particles.
-
Partially Soluble: The solution is hazy, or undissolved solid particles remain.
-
Insoluble: The vast majority of the solid remains undissolved.
-
-
Record: Log the observations in a laboratory notebook. This screening provides a rapid and cost-effective way to narrow down the solvent selection for the more resource-intensive quantitative analysis.
Stage 2: Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To determine the precise equilibrium solubility of this compound in promising organic solvents at a controlled temperature. This method is considered a "gold standard" for thermodynamic solubility measurement.[10]
Protocol Workflow Diagram:
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology:
-
System Preparation (Self-Validation Checkpoint 1):
-
To a series of 8 mL glass vials, add a known volume (e.g., 5.0 mL) of the test solvent.
-
Add an excess amount of this compound to each vial (e.g., 200 mg). The key is to ensure undissolved solid remains at equilibrium, confirming saturation. The exact excess mass does not need to be known, but its presence is critical.
-
Seal the vials with PTFE-lined caps to prevent solvent evaporation.
-
-
Equilibration (Causality Explanation):
-
Place the vials in an isothermal shaker bath set to a precise temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the vials for a minimum of 24 hours. Some systems may require up to 48 hours to reach true thermodynamic equilibrium. This extended agitation ensures that the dissolution and precipitation rates become equal, resulting in a constant, saturated concentration.
-
-
Sample Preparation (Self-Validation Checkpoint 2):
-
Remove the vials from the shaker and let them stand undisturbed in a temperature-controlled block for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the solid material at the bottom.
-
Immediately attach a 0.22 µm PTFE syringe filter to the syringe. Causality: This step is crucial to remove any microscopic, undissolved particulates that would otherwise lead to an overestimation of the solubility. PTFE is chosen for its broad chemical compatibility.[11]
-
Dispense the clear, filtered solution into a clean, labeled vial.
-
-
Quantification (Analytical Trustworthiness):
-
The concentration of this compound in the clear filtrate must be determined using a validated analytical method. UV-Vis spectroscopy is often suitable due to the chromophore (the acetophenone group) in the molecule.[12][13]
-
Method:
-
Create a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance vs. concentration to generate a linear calibration curve.
-
Analyze Sample: Dilute the filtered sample solution with the same solvent to ensure its absorbance falls within the linear range of the calibration curve.
-
Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve equation to determine its concentration. Account for the dilution factor to calculate the original concentration of the saturated solution. This value is the solubility.
-
-
Data Summary and Interpretation
The experimentally determined solubility values should be tabulated for clear comparison. We recommend including key solvent properties to aid in the interpretation of the results and the development of a predictive understanding.
Table of Common Organic Solvents for Solubility Determination:
| Solvent | Class | Polarity Index¹ | Dielectric Constant (20°C)¹ | Experimental Solubility (mg/mL at 25°C) |
| n-Hexane | Nonpolar | 0.1 | 1.89 | User to determine |
| Toluene | Aromatic | 2.4 | 2.38 | User to determine |
| Dichloromethane | Halogenated | 3.1 | 9.08 | User to determine |
| Diethyl Ether | Ether | 2.8 | 4.34 | User to determine |
| Tetrahydrofuran (THF) | Ether | 4.0 | 7.52 | User to determine |
| Ethyl Acetate | Ester | 4.4 | 6.02 | User to determine |
| Acetone | Ketone | 5.1 | 20.7 | User to determine |
| Acetonitrile | Nitrile | 5.8 | 37.5 | User to determine |
| Isopropanol | Alcohol | 3.9 | 19.9 | User to determine |
| Ethanol | Alcohol | 4.3 | 24.55 | User to determine |
| Methanol | Alcohol | 5.1 | 32.7 | User to determine |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | 47.0 | User to determine |
| ¹Values are approximate and collated from various sources for comparative purposes.[14][15][16] |
Interpreting the Results: By correlating the experimental solubility data with solvent properties like the polarity index and dielectric constant, researchers can build a predictive model for this specific molecule. For instance, identifying the solvent class (e.g., esters, ketones) that provides the highest solubility offers direct guidance for selecting reaction media or crystallization anti-solvents.
Conclusion
This guide provides a comprehensive, scientifically grounded framework for approaching the solubility of this compound. By moving from theoretical prediction with tools like Hansen Solubility Parameters to rigorous experimental determination via the isothermal shake-flask method, researchers can generate the reliable, high-quality data necessary for successful process development and formulation. The emphasis on causality and self-validating checkpoints within the protocols ensures that the data generated is not only accurate but also trustworthy, forming a solid foundation for subsequent research and development activities.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]
- 3. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
- 4. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. chem.ws [chem.ws]
- 6. Khan Academy [khanacademy.org]
- 7. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 8. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]
- 9. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. scirp.org [scirp.org]
- 14. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 15. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Physicochemical Characterization of 2',3'-Difluoroacetophenone
Introduction: The Significance of Fluorinated Ketones in Medicinal Chemistry
2',3'-Difluoroacetophenone (CAS No. 18355-80-1) is a fluorinated aromatic ketone of increasing interest within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved membrane permeability. As a key building block, a thorough understanding of the fundamental physicochemical properties of this compound, such as its boiling point and density, is critical for its effective use in synthesis, process development, and quality control.
This guide provides a comprehensive overview of the boiling point and density of this compound, grounded in established experimental methodologies. It is designed to offer both the foundational data and the practical insights necessary for laboratory professionals to confidently handle and characterize this compound.
Physicochemical Properties of this compound
The defining physical characteristics of a pure compound are its boiling point and density. These intensive properties are invaluable for identification, purity assessment, and process modeling.
Quantitative Data Summary
The experimentally determined and predicted values for the boiling point and density of this compound are summarized below. It is crucial to note that boiling points are highly dependent on atmospheric pressure.
| Property | Value | Conditions | Source |
| Boiling Point | 193.4 °C | at 760 mmHg | [1] |
| 84 °C | at 20 mmHg | [2] | |
| 84.00 - 86.00 °C | Not specified | ||
| Density | 1.206 g/cm³ | Predicted | [1][3][4] |
| Molecular Formula | C₈H₆F₂O | - | [1][4] |
| Molecular Weight | 156.13 g/mol | - | [4] |
Note: Predicted density values are derived from computational models and should be confirmed by experimental measurement for critical applications.
Part 1: Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[1][5] At this temperature, the liquid converts into a vapor. This property is a sensitive indicator of purity; impurities typically broaden the boiling point range.
Causality in Experimental Design: The Micro-Boiling Point (Thiele Tube) Method
For determining the boiling point of small quantities of a liquid, the micro-boiling point method using a Thiele tube or a similar heating block is the preferred approach due to its efficiency and minimal sample requirement.[1][4] The underlying principle is the observation of the precise temperature at which a rapid and continuous stream of vapor bubbles emerges from a submerged capillary tube, balanced against the external pressure.[1]
Self-Validating Protocol: The accuracy of this method is ensured by slow, uniform heating to maintain thermal equilibrium between the liquid, the thermometer, and the heating medium. The observation of a constant temperature during vigorous boiling confirms that the true boiling point has been reached.
Detailed Experimental Protocol: Micro-Boiling Point Determination
-
Preparation:
-
Apparatus Assembly:
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the bottom of the fusion tube is level with the thermometer bulb.
-
Clamp the thermometer and the attached fusion tube assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil or silicone oil), ensuring the heat-transfer liquid is above the level of the sample but below the opening of the fusion tube. Alternatively, an aluminum heating block with appropriate holes for the fusion tube and thermometer can be used.[4]
-
-
Measurement:
-
Begin heating the side arm of the Thiele tube or the heating block slowly and gently.[1]
-
Observe the capillary tube. As the temperature rises, air trapped in the capillary will slowly bubble out.
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[1] Record this temperature.
-
To confirm, stop heating and note the temperature at which the liquid just begins to re-enter the capillary tube. The boiling point is the average of these two temperatures.
-
-
Safety Precautions:
-
Always wear safety goggles.[1]
-
Handle hot glassware with appropriate clamps and heat-resistant gloves.
-
Ensure the heating apparatus is stable and secure.
-
Perform the procedure in a well-ventilated fume hood.
-
Part 2: Density Determination
Density is the mass of a substance per unit volume (ρ = m/V).[6][7] It is a fundamental physical property that is influenced by temperature; therefore, recording the temperature at which the measurement is taken is crucial for accuracy and reproducibility.[2]
Causality in Experimental Design: Gravimetric Method
The most direct and common method for determining the density of a liquid is by accurately measuring the mass of a precisely known volume.[2][8] This method is favored for its simplicity and the high accuracy achievable with standard laboratory equipment, such as an analytical balance and a graduated cylinder or pycnometer.
Self-Validating Protocol: The integrity of this measurement relies on the calibration and correct use of the balance and volumetric glassware. To ensure accuracy, the mass of the empty, dry container is first measured (tared). The volume is read carefully, accounting for the meniscus, and the combined mass of the container and liquid is recorded.[6][8] Repeating the measurement multiple times and averaging the results enhances the precision and trustworthiness of the final value.[8]
Detailed Experimental Protocol: Density Measurement
-
Preparation:
-
Ensure the chosen volumetric glassware (e.g., a 10 mL or 25 mL graduated cylinder) is clean and completely dry.
-
Record the ambient temperature of the laboratory.
-
-
Mass Measurement:
-
Volume Measurement:
-
Carefully add a specific volume of this compound to the graduated cylinder (e.g., approximately 20 mL).[2]
-
Place the cylinder on a level surface and read the volume from the bottom of the meniscus. Position your eyes at the level of the liquid surface to avoid parallax error.[6] Record the exact volume.
-
-
Combined Mass Measurement:
-
Calculation:
Visualization of Experimental Workflow
The logical flow for the comprehensive characterization of the boiling point and density of a liquid sample is outlined below.
References
- 1. 18355-80-1 2,3-difluoroacetophenone 2,3-difluoroacetophenone - CAS Database [chemnet.com]
- 2. 18355-80-1 this compound AKSci E286 [aksci.com]
- 3. chembk.com [chembk.com]
- 4. 18355-80-1 | CAS DataBase [m.chemicalbook.com]
- 5. This compound | 18355-80-1 [chemicalbook.com]
- 6. CAS RN 18355-80-1 | Fisher Scientific [fishersci.co.uk]
- 7. 1-(2,6-Difluorophenyl)ethan-1-one | 13670-99-0 [chemicalbook.com]
- 8. 1-(2,5-Difluorophenyl)ethan-1-one | C8H6F2O | CID 74794 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Comprehensive Guide to Sourcing and Quality Verification of 2',3'-Difluoroacetophenone (97% Purity)
Introduction: The Strategic Importance of 2',3'-Difluoroacetophenone in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacological profile of drug candidates. Fluorinated aromatic ketones, such as this compound (CAS No. 18355-80-1), serve as pivotal building blocks in the synthesis of novel therapeutics.[1] The presence of the difluoro moiety can significantly enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[1] this compound and its derivatives are key intermediates in the synthesis of a variety of biologically active compounds, including chalcones, which have demonstrated a broad range of pharmacological activities such as anticancer and anti-inflammatory effects.[1][2]
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the sourcing of high-purity this compound (≥97%) and the subsequent verification of its quality. Adherence to rigorous quality standards for starting materials is a cornerstone of reproducible and reliable research, ensuring the integrity of downstream synthetic transformations and biological assays.
Part 1: Identification and Qualification of Commercial Suppliers
The initial and critical step in any research endeavor is the procurement of high-quality starting materials. For a specialized reagent like this compound, identifying reliable commercial suppliers is paramount. A purity of 97% is a common specification for research-grade chemicals, indicating a well-characterized material suitable for most synthetic applications.
Table 1: Commercial Suppliers of this compound (97% Purity)
| Supplier | Product Name | CAS Number | Purity |
| Thermo Scientific Chemicals (formerly Alfa Aesar) | This compound, 97% | 18355-80-1 | 97% |
| Otto Chemie Pvt. Ltd. | This compound, 97% | 18355-80-1 | 97% |
| Beantown Chemical | This compound, 97% | 18355-80-1 | 97% |
| CP Lab Safety | 2, 3-Difluoroacetophenone, min 97% | 18355-80-1 | ≥97% |
| Fisher Scientific | This compound, 97% | 18355-80-1 | 97% |
| Zibo Hangyu Biotechnology Development Co., Ltd | This compound | 18355-80-1 | 99% |
| J&H Chemical | This compound | 18355-80-1 | N/A |
Note: The availability and specifications of products should always be confirmed directly with the supplier.
Supplier Qualification Workflow
A systematic approach to qualifying a new supplier is essential to mitigate risks associated with material quality. The following workflow outlines a self-validating system for ensuring the reliability of your procured this compound.
Part 2: In-House Quality Assessment of this compound
Upon receipt of this compound, it is imperative to perform in-house analytical testing to verify its identity and purity, even when a Certificate of Analysis (CoA) is provided by the supplier. This orthogonal verification ensures the material meets the stringent requirements of your research. A combination of spectroscopic and chromatographic techniques provides a comprehensive assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation and Purity
NMR spectroscopy is an indispensable tool for the structural confirmation and purity assessment of organic molecules. For fluorinated compounds, ¹⁹F NMR is particularly powerful due to its high sensitivity and wide chemical shift range, which often allows for clear separation of signals from different fluorine environments.[3][4][5]
Experimental Protocol: ¹H and ¹⁹F NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
¹H NMR Acquisition:
-
Acquire a standard proton NMR spectrum. The spectrum should show a singlet for the methyl protons and a complex multiplet pattern for the aromatic protons.
-
The integration of these signals should correspond to the expected proton ratios.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine NMR spectrum. This will provide sharp singlets for the two fluorine atoms, simplifying the spectrum and aiding in the identification of any fluorine-containing impurities.[4]
-
The presence of unexpected signals in the ¹⁹F NMR spectrum is a strong indicator of impurities.
-
-
Purity Determination: Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard with a known purity. The purity of the this compound can then be calculated by comparing the integral of a characteristic signal of the analyte to that of the internal standard.
High-Performance Liquid Chromatography (HPLC): A Robust Technique for Quantifying Impurities
HPLC is a highly sensitive and quantitative technique for separating and quantifying components in a mixture.[6] A reversed-phase HPLC method is typically suitable for the analysis of aromatic ketones.
Experimental Protocol: Reversed-Phase HPLC Analysis
-
Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.[6]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often effective. A typical starting point could be a 65:35 mixture of acetonitrile and water.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 360 nm).[6]
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration for analysis.
-
Analysis: Inject the sample and analyze the resulting chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Impurities
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7] It is particularly useful for identifying trace impurities that may not be easily detectable by other methods.[8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
GC Separation: Utilize a capillary column suitable for the analysis of aromatic compounds. The oven temperature program should be optimized to ensure good separation of the main component from any potential impurities.
-
MS Detection: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. The mass spectrum of the main peak should correspond to the molecular weight of this compound (156.13 g/mol ).[9] Any additional peaks can be identified by comparing their mass spectra to a library database.
Part 3: Best Practices for Handling and Storage of this compound
Fluorinated organic compounds require careful handling to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.[10] While this compound is not as hazardous as elemental fluorine, proper safety precautions are essential.[11]
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when there is a risk of splashing.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for specific recommendations. Double-gloving can provide an extra layer of protection.[10]
-
Body Protection: A flame-resistant lab coat should be worn at all times.[10]
Handling Procedures
-
All work with this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[10]
-
Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.[12]
-
Keep away from heat, sparks, and open flames.[13]
Storage
-
Store this compound in a cool, dry, and well-ventilated area.[10]
-
Keep containers tightly closed to prevent contamination and evaporation.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.
Conclusion
The successful integration of this compound into synthetic workflows hinges on the meticulous sourcing of high-purity material and rigorous in-house quality verification. By implementing a systematic supplier qualification process and employing a multi-technique analytical approach for purity assessment, researchers can ensure the reliability and reproducibility of their experimental outcomes. Adherence to best practices for handling and storage further guarantees a safe and effective research environment. This comprehensive guide serves as a valuable resource for scientists and drug development professionals, empowering them to confidently utilize this important fluorinated building block in their pursuit of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR | Speeding Fluorine Analysis [nmr.oxinst.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. GC-MS &GC-MS/MS: Analysis of Organic Compounds - Galala University [gu.edu.eg]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. calpaclab.com [calpaclab.com]
- 10. benchchem.com [benchchem.com]
- 11. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
Navigating the Synthesis Landscape: A Technical Safety Guide to 2',3'-Difluoroacetophenone
An In-depth Guide for Chemical Researchers and Drug Development Professionals
Authored by: Your Senior Application Scientist
In the intricate world of pharmaceutical synthesis and materials science, fluorinated acetophenones are invaluable building blocks. Their unique electronic properties, imparted by the highly electronegative fluorine atoms, make them sought-after precursors for a wide array of novel molecules. Among these, 2',3'-Difluoroacetophenone (CAS No. 18355-80-1) presents both significant opportunities and specific safety challenges. This guide provides an in-depth, technically-grounded overview of its safety profile and handling protocols, designed to empower researchers to work with this compound confidently and safely.
Compound Identification and Hazard Profile
This compound, with the molecular formula C₈H₆F₂O, is a difluorinated aromatic ketone.[1][2] Understanding its inherent hazards is the foundation of safe handling.
GHS Classification: A Multi-faceted Hazard
Globally Harmonized System (GHS) classifications from various suppliers consistently identify this compound as a hazardous substance.[2] The primary concerns are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[2][3]
-
Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[2][3]
-
Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2][3]
-
Combustible Liquid (H227): While not highly flammable, it is classified as a combustible liquid.[3]
The signal word associated with this compound is "Warning".[3] The corresponding GHS pictogram is the exclamation mark (GHS07), indicating its irritant and acute toxicity properties.[3]
Physical and Chemical Properties: The Basis of a Risk Assessment
A precise understanding of a compound's physical state and properties is critical for anticipating its behavior. While some sources list this compound as a solid, others describe it as a liquid.[1][2][3] This highlights the importance of consulting the specific supplier's documentation upon receipt.
| Property | Value/Information | Source(s) |
| CAS Number | 18355-80-1 | [1][2][3] |
| Molecular Formula | C₈H₆F₂O | [1][2] |
| Molecular Weight | 156.13 g/mol | [2][3] |
| Physical Form | Solid or Clear, colorless Liquid | [1][2][3] |
| Boiling Point | 80-81 °C at 25 mmHg (for the similar 2',4'-isomer) | [4] |
| Refractive Index | 1.4875-1.4925 @ 20°C | [1] |
| Storage Temp. | Room Temperature / Ambient | [3][5] |
Note: Some data, such as boiling point, is based on structurally similar compounds and should be treated as an estimation.
The Core of Safety: Engineering Controls and Personal Protective Equipment (PPE)
The causality behind safety protocols is clear: prevent exposure. This is achieved through a multi-layered approach, beginning with engineering controls and supplemented by robust PPE.
Engineering Controls: The First Line of Defense
All operations involving this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and prevent the inhalation of vapors or mists.[5][6] An eyewash station and safety shower must be readily accessible in the immediate work area.[5][7]
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Appropriate PPE is essential to prevent skin and eye contact.[6]
-
Eye Protection: Wear chemical safety goggles with side shields, tested and approved under standards such as EN166 (EU).[5]
-
Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and removed using the proper technique to avoid skin contact.[8]
-
Skin and Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashing, additional protective clothing may be necessary.[5]
Caption: Risk assessment drives the selection of appropriate controls.
Standard Operating Procedures: From Benchtop to Disposal
A self-validating safety system relies on well-defined and consistently executed protocols.
Handling and Storage
Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is operational.
-
Manipulation: Avoid direct contact with skin and eyes.[6] Prevent the generation and inhalation of vapors or mists.[6] Use non-sparking tools if the material is handled near flammable solvents.[6]
-
Hygiene: Wash hands thoroughly with soap and water after handling, before breaks, and at the end of the workday.[5][6] Do not eat, drink, or smoke in the laboratory.[9]
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[5][6]
-
The designated storage class for similar combustible liquids is Class 10.[9][10]
Accidental Release Measures
In the event of a spill, the priority is to protect personnel and prevent environmental release.
-
Evacuate: Ensure non-essential personnel are clear of the area.
-
Ventilate: Maintain adequate ventilation.
-
Contain: For small spills, absorb the material with an inert substance like vermiculite, sand, or earth.[6]
-
Collect: Sweep or scoop the absorbed material into a suitable, closed container for disposal.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident according to your institution's protocols.
Emergency Procedures: A Rapid and Informed Response
A clear, pre-defined emergency plan is crucial.
First-Aid Measures
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing.[5][6] If the individual feels unwell, seek medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[6] Remove contaminated clothing. If skin irritation persists, seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[6] Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water.[9] Seek immediate medical attention.[6][9]
In all cases of exposure, show the Safety Data Sheet to the attending medical professional.[9]
Fire-Fighting Measures
As a combustible liquid, this compound requires specific fire-fighting considerations.
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]
-
Special Hazards: Hazardous decomposition products can include carbon oxides and hydrogen fluoride.[5]
-
Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[5]
Disposal Considerations
Dispose of contents and containers in accordance with all local, state, and federal regulations. This should be done via an approved waste disposal plant.[6] Do not allow the product to enter drains.[8]
Caption: A continuous cycle of planning, control, and review.
By integrating these safety protocols and maintaining a deep understanding of the chemical's properties, researchers can effectively and safely utilize this compound in their pursuit of scientific advancement.
References
- 1. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 18355-80-1 | India [ottokemi.com]
- 3. 1-(2,3-Difluorophenyl)ethanone | 18355-80-1 [sigmaaldrich.com]
- 4. 2′,4′-二氟苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. benchchem.com [benchchem.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. 2 ,6 -Difluoroacetophenone 97 13670-99-0 [sigmaaldrich.com]
Spectroscopic Characterization of 2',3'-Difluoroacetophenone: A Predictive and Methodological Guide
This technical guide provides a detailed analysis of the expected spectroscopic signature of 2',3'-Difluoroacetophenone (CAS No. 18355-80-1), a key fluorinated aromatic ketone intermediate in pharmaceutical and materials science research. While experimental spectra for this specific isomer are not widely available in public-access databases, this document leverages established spectroscopic principles and data from closely related analogues to present a robust, predictive characterization. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's structural verification via Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
The core philosophy of this guide is not merely to present data but to elucidate the causal relationships between molecular structure and spectral output. The protocols described are designed as self-validating systems, providing the necessary framework for acquiring and interpreting high-quality data.
Molecular Structure and Key Features
This compound is an aromatic ketone with the molecular formula C₈H₆F₂O and a molecular weight of 156.13 g/mol . The strategic placement of two fluorine atoms on the aromatic ring significantly influences its electronic properties and, consequently, its spectroscopic behavior. The ortho (2') and meta (3') positions of the fluorine atoms relative to the acetyl group create a unique pattern of electron withdrawal and steric hindrance, which is directly observable in its NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in this compound. The presence of ¹⁹F nuclei introduces complex spin-spin couplings that are highly informative.
Expertise & Experience: The "Through-Space" Coupling Phenomenon
In fluoroaromatic compounds, it is crucial to consider not only through-bond J-couplings but also through-space couplings, particularly for nuclei in close spatial proximity. For acetophenones with an ortho-fluorine substituent (at the 2' position), the acetyl group preferentially adopts an s-trans conformation where the methyl group is oriented away from the fluorine to minimize steric and electronic repulsion.[1] This conformation brings the methyl protons (Hα) and the carbonyl carbon (Cα) close to the ortho-fluorine, resulting in observable through-space correlations (⁵JHF and ⁴JCF), which are critical diagnostic markers.[1]
Experimental Protocol: ¹H and ¹³C NMR Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-3 seconds, relaxation delay of 2 seconds, and 16-32 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans. The longer relaxation delay and higher scan count are necessary due to the lower natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the chemical shift scale to the TMS signal (0.00 ppm).
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₃ (Hα) | ~ 2.65 | Doublet of doublets (dd) | ⁵JHα-F2' ≈ 4-5 Hz (through-space), ⁶JHα-F3' ≈ 1 Hz |
| H-6' | ~ 7.55 | Multiplet (ddd) | ³JH6'-H5' ≈ 8 Hz, ⁴JH6'-H4' ≈ 2 Hz, ⁴JH6'-F2' ≈ 7 Hz |
| H-4' | ~ 7.20 | Multiplet (m) | ³JH4'-H5' ≈ 8 Hz, ³JH4'-F3' ≈ 10 Hz, ⁴JH4'-H6' ≈ 2 Hz |
| H-5' | ~ 7.30 | Multiplet (m) | ³JH5'-H6' ≈ 8 Hz, ³JH5'-H4' ≈ 8 Hz, ⁴JH5'-F3' ≈ 5 Hz, ⁴JH5'-F2' ≈ 8 Hz |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C H₃ (Cα) | ~ 31.0 | Doublet (d) | ⁴JCα-F2' ≈ 10-12 Hz (through-space) |
| C =O | ~ 195.0 | Doublet of doublets (dd) | ²JC=O-F2' ≈ 15-20 Hz, ³JC=O-F3' ≈ 3-5 Hz |
| C-1' | ~ 126.0 | Doublet of doublets (dd) | ²JC1'-F2' ≈ 15 Hz, ³JC1'-F3' ≈ 5 Hz |
| C-2' | ~ 158.0 | Doublet of doublets (dd) | ¹JC2'-F2' ≈ 255 Hz, ²JC2'-F3' ≈ 12 Hz |
| C-3' | ~ 154.0 | Doublet of doublets (dd) | ¹JC3'-F3' ≈ 250 Hz, ²JC3'-F2' ≈ 12 Hz |
| C-4' | ~ 118.0 | Doublet (d) | ²JC4'-F3' ≈ 20 Hz |
| C-5' | ~ 128.0 | Doublet of doublets (dd) | ³JC5'-F3' ≈ 8 Hz, ³JC5'-F2' ≈ 4 Hz |
| C-6' | ~ 125.0 | Doublet (d) | ²JC6'-F2' ≈ 25 Hz |
Interpretation of Predicted NMR Data
-
¹H NMR: The methyl (CH₃) protons are expected to appear as a doublet of doublets due to a significant through-space coupling to the ortho-fluorine (F-2') and a smaller through-bond coupling to the meta-fluorine (F-3'). The aromatic protons will exhibit a complex multiplet pattern between 7.20 and 7.60 ppm, with their chemical shifts and multiplicities dictated by H-H, H-F (ortho, meta, para) couplings.
-
¹³C NMR: The carbonyl carbon (C=O) will be significantly downfield (~195 ppm). The carbons directly bonded to fluorine (C-2' and C-3') will show very large one-bond coupling constants (¹JCF ≈ 250-255 Hz) and appear as doublets of doublets due to the additional two-bond coupling to the adjacent fluorine. The methyl carbon (Cα) will also likely appear as a doublet due to the through-space coupling to F-2'.[1]
Caption: Structure of this compound with atom numbering.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent technique for rapidly confirming the presence of the carbonyl group and the carbon-fluorine bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.
-
Sample Analysis: Place a single drop of neat liquid this compound directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum and displayed in terms of transmittance or absorbance.
Predicted IR Absorption Data
| Predicted Frequency (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| ~ 2950-2850 | Aliphatic C-H Stretch (CH₃) | Weak |
| ~ 1700-1680 | Carbonyl (C=O) Stretch | Strong |
| ~ 1610, 1580, 1480 | Aromatic C=C Ring Stretch | Medium-Strong |
| ~ 1300-1100 | C-F Stretch | Strong, Multiple Bands |
| ~ 1360 | CH₃ Symmetric Bend | Medium |
Interpretation of Predicted IR Data
The most prominent feature in the IR spectrum will be a very strong, sharp absorption band around 1690 cm⁻¹, characteristic of an aromatic ketone's C=O stretch. The presence of strong bands in the 1300-1100 cm⁻¹ region will confirm the C-F bonds. Weaker absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering further confirmation of its identity and structure.
Experimental Protocol: Electron Ionization (EI) MS
-
Instrumentation: Use a mass spectrometer coupled to a Gas Chromatograph (GC-MS) for sample introduction and separation.
-
GC Separation:
-
Inject a dilute solution of the sample (~1 mg/mL in a volatile solvent like dichloromethane) into the GC.
-
Use a standard non-polar capillary column (e.g., DB-5ms).
-
Employ a temperature program, for example: hold at 50°C for 2 min, then ramp to 250°C at 10°C/min.
-
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Use a standard electron ionization energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range from approximately 40 to 300 amu using a quadrupole or time-of-flight (TOF) analyzer.
-
Data Analysis: Identify the molecular ion peak (M⁺·) and the major fragment ions in the resulting mass spectrum.
Predicted Mass Spectrometry Data
| m/z Value | Predicted Ion Structure | Fragmentation Pathway |
| 156 | [C₈H₆F₂O]⁺· (Molecular Ion) | Electron Ionization |
| 141 | [C₇H₃F₂O]⁺ | α-cleavage: Loss of ·CH₃ radical |
| 113 | [C₇H₃F₂]⁺ | Loss of CO from the m/z 141 fragment |
| 43 | [CH₃CO]⁺ | Cleavage of the bond between the carbonyl and the aromatic ring |
Interpretation of Predicted MS Data
The mass spectrum will show a clear molecular ion (M⁺·) peak at m/z = 156, confirming the molecular weight. The most significant fragmentation pathway for acetophenones is α-cleavage, the loss of the methyl radical (·CH₃, 15 amu), which will produce a very stable difluorobenzoyl cation at m/z 141. This fragment is expected to be the base peak (most intense signal). Further fragmentation of the m/z 141 ion by loss of a neutral carbon monoxide molecule (CO, 28 amu) would yield an ion at m/z 113. A smaller peak at m/z 43 corresponding to the acetyl cation is also expected.
Caption: Predicted primary fragmentation pathways for this compound in EI-MS.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a comprehensive and definitive characterization of this compound. This guide presents the predicted spectroscopic data based on fundamental principles and analysis of related structures. The detailed methodologies serve as a robust framework for researchers to acquire and interpret their own experimental data, ensuring confident structural verification. The unique features, particularly the through-space H-F and C-F couplings in the NMR spectra, serve as powerful diagnostic tools to confirm the specific 2',3'-difluoro substitution pattern.
References
An In-depth Technical Guide to the Initial Reactivity Profile of 2',3'-Difluoroacetophenone
Introduction: The Strategic Importance of Fluorinated Acetophenones in Modern Synthesis
2',3'-Difluoroacetophenone is a fluorinated aromatic ketone that serves as a pivotal building block in advanced organic synthesis. The strategic placement of two fluorine atoms on the aromatic ring, adjacent to the acetyl group, imparts a unique electronic and steric profile. This distinct substitution pattern governs the molecule's reactivity, making it a versatile precursor for a wide array of complex chemical architectures. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] Consequently, understanding the fundamental reactivity of this compound is crucial for researchers and drug development professionals aiming to leverage its synthetic potential. This guide provides a comprehensive analysis of its core reactivity, covering its synthesis, spectroscopic characteristics, and predictable behavior in key organic transformations.
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is foundational to its application in synthesis.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its common isomers for comparative analysis.
| Property | This compound | 2',4'-Difluoroacetophenone | 2',6'-Difluoroacetophenone |
| CAS Number | 18355-80-1 | 364-83-0 | 13670-99-0 |
| Molecular Formula | C₈H₆F₂O | C₈H₆F₂O | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol | 156.13 g/mol | 156.13 g/mol |
| Appearance | Clear, colorless liquid | Clear, colorless to yellow liquid | Liquid |
| Boiling Point | Not readily available | 80-81 °C at 25 mmHg[2] | 76-79 °C at 15 mmHg[3] |
| Density | Not readily available | 1.234 g/mL at 25 °C[2] | 1.197 g/mL at 25 °C[3] |
| Refractive Index | Not readily available | n20/D 1.488[2] | n20/D 1.48[3] |
Spectroscopic Data Analysis
The spectroscopic profile of this compound is critical for reaction monitoring and product characterization. Below are the expected spectral features based on analysis of its isomers and related fluorinated compounds.
Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Aromatic H | ~ 7.1 - 7.5 | m | 3H |
| -COCH₃ | ~ 2.6 | d | 3H |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| C=O | ~ 195 - 200 | Carbonyl Carbon |
| C-F | ~ 145 - 155 (dd) | Aromatic Carbons bonded to Fluorine |
| Aromatic C-H | ~ 115 - 130 | Aromatic Carbons bonded to Hydrogen |
| -COCH₃ | ~ 25 - 30 | Methyl Carbon |
Predicted data is based on spectral analysis of related fluorinated acetophenones.[4][5] The symbols 'd' and 'dd' denote doublet and doublet of doublets, respectively, arising from C-F coupling.
Methodology for Spectroscopic Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆). For NMR, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
¹H and ¹³C NMR Spectroscopy: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs for ¹H and ¹³C{¹H} are typically sufficient. For detailed structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum using an FT-IR spectrometer with an ATR accessory for liquid samples. Expected characteristic peaks include a strong C=O stretch around 1680-1700 cm⁻¹ and C-F stretching vibrations in the 1100-1300 cm⁻¹ region.
-
Mass Spectrometry (MS): Analyze the sample using GC-MS with electron ionization (EI). The molecular ion peak (M⁺) is expected at m/z = 156. Key fragmentation patterns would likely involve the loss of the methyl group (M-15) and the acetyl group (M-43).
Synthesis of this compound via Friedel-Crafts Acylation
The most common and direct method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene.[1] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanism and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of acetyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The acylium ion is then attacked by the π-electrons of the 1,2-difluorobenzene ring.
The regioselectivity of the acylation is governed by the directing effects of the two fluorine substituents. Fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the cationic intermediate (arenium ion). However, fluorine is also strongly deactivating due to its high electronegativity (inductive effect). In 1,2-difluorobenzene, the positions ortho and para to the fluorine atoms are the potential sites for acylation. This can lead to a mixture of isomers, and careful optimization of reaction conditions is necessary to maximize the yield of the desired 2',3'-isomer.[1]
Experimental Protocol: Friedel-Crafts Acylation of 1,2-Difluorobenzene
Materials:
-
1,2-Difluorobenzene (1.0 eq.)
-
Acetyl chloride (1.1 eq.)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq.)
-
Anhydrous dichloromethane (DCM)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated brine (NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask in an ice-water bath.
-
Under a nitrogen atmosphere, carefully add anhydrous AlCl₃ to the flask, followed by anhydrous DCM to create a suspension.
-
In the dropping funnel, prepare a solution of 1,2-difluorobenzene and acetyl chloride in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature between 0-5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask back in an ice bath.
-
In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring to quench the reaction.
-
Transfer the quenched mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[6]
Core Reactivity Profile
The reactivity of this compound can be categorized into two main areas: reactions on the aromatic ring (electrophilic aromatic substitution) and reactions at the carbonyl group (nucleophilic addition).
Electrophilic Aromatic Substitution (EAS)
The aromatic ring of this compound is substituted with three groups: two fluorine atoms (ortho-, para-directing, deactivating) and an acetyl group (meta-directing, deactivating).[1] The interplay of these directing effects determines the regiochemical outcome of EAS reactions.
-
Directing Effects Analysis:
-
The acetyl group is a strong deactivating group and directs incoming electrophiles to the meta positions (C-5').
-
The fluorine atoms are deactivating but ortho-, para-directing. The F at C-2' directs to C-4' and C-6'. The F at C-3' directs to C-4' and C-5'.
-
-
Predicted Regioselectivity: The combined directing effects suggest that the most likely position for electrophilic attack is C-5', as it is meta to the strongly deactivating acetyl group and para to the C-2' fluorine and ortho to the C-3' fluorine. The C-4' position is also activated by both fluorine atoms but is ortho to the acetyl group, which may introduce steric hindrance. Therefore, substitution at C-5' is generally favored.
Common EAS Reactions:
-
Nitration: Reaction with a mixture of nitric acid and sulfuric acid is expected to yield primarily 1-(2,3-difluoro-5-nitrophenyl)ethanone.
-
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would likely result in the corresponding 5'-halo-substituted product.
-
Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group at the 5'-position.
Reactions at the Carbonyl Group: Nucleophilic Addition
The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles.[7][8] This reactivity is fundamental to many synthetic transformations.
Key Nucleophilic Addition Reactions:
-
Reduction: The ketone can be reduced to a secondary alcohol, 1-(2,3-difluorophenyl)ethanol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Grignard and Organolithium Reactions: Addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) to the carbonyl group allows for the formation of tertiary alcohols and the extension of the carbon skeleton.
-
Condensation Reactions (e.g., Claisen-Schmidt): this compound can react with aldehydes in the presence of a base (e.g., NaOH, KOH) to form α,β-unsaturated ketones, known as chalcones. These difluorinated chalcones are valuable intermediates in the synthesis of various heterocyclic compounds.[1][2]
General Mechanism of Nucleophilic Addition to the Carbonyl Group
Applications as a Synthetic Building Block
The dual reactivity of this compound makes it a valuable intermediate for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry.[1] For instance, it is a precursor for the synthesis of RIPK1 (Receptor-Interacting Protein Kinase 1) inhibitors, which are being investigated for the treatment of neurodegenerative diseases.[1] Furthermore, its derivatives, such as chalcones and β-diketones, are key intermediates for constructing diverse heterocyclic scaffolds like pyrazoles and pyrimidines.[9]
Safety and Handling
Difluoroacetophenone isomers are generally classified as irritants. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) for the specific compound.
Conclusion
This compound presents a predictable and versatile reactivity profile that can be strategically exploited in organic synthesis. Its aromatic ring is amenable to electrophilic substitution, with a strong preference for the 5'-position, while the carbonyl group readily undergoes nucleophilic addition. This dual functionality, combined with the beneficial properties imparted by the fluorine atoms, establishes this compound as a highly valuable building block for the synthesis of complex, high-value molecules in the pharmaceutical and materials science sectors.
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. lookchem.com [lookchem.com]
- 3. 2′,6′-二氟苯乙酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. 2',4'-Difluoroacetophenone(364-83-0) 1H NMR [m.chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
electron-withdrawing effects of fluorine in difluoroacetophenones
An In-depth Technical Guide: The Profound Electron-Withdrawing Effects of Fluorine in Difluoroacetophenones
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. This guide provides a detailed exploration of the electron-withdrawing effects of fluorine within the difluoroacetophenone framework. We will dissect the nuanced interplay between fluorine's powerful inductive effect and its counteracting resonance effect, elucidating how this duality governs the molecule's reactivity, acidity, conformational preferences, and spectroscopic signatures. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique properties of fluorination to achieve specific molecular design objectives.
The Duality of Fluorine's Electronic Influence
Fluorine is the most electronegative element, a property that dictates its profound impact on a molecule's electronic landscape.[1] However, its effect is not monolithic. It operates through two primary, often competing, mechanisms: the inductive effect (-I) and the resonance effect (+R).
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly pulls electron density through sigma (σ) bonds.[2][3] This effect is distance-dependent, weakening with each successive bond, but it significantly polarizes the C-F bond and lowers the electron density of the entire molecule.[4][5]
-
Resonance Effect (+R): As a halogen, fluorine possesses lone pairs of electrons that can be delocalized into an adjacent π-system, such as a benzene ring.[6] This donation of electron density via resonance partially counteracts the inductive withdrawal.[2] However, for fluorine, the orbital overlap between its 2p electrons and carbon's 2p electrons is efficient, yet its intense electronegativity makes it a relatively poor π-donor compared to other halogens.[7]
This electronic tug-of-war is quantitatively captured by Hammett substituent constants, which are essential for predicting how a substituent will influence reaction rates and equilibria.[8]
Data Presentation: Hammett Substituent Constants
The following table summarizes the Hammett constants for fluorine, illustrating its strong meta-directing inductive pull and its weaker, resonance-influenced para effect.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Primary Electronic Effect |
| -F | 0.34[9][10] | 0.06[9][10] | Strong Inductive (-I), Weak Resonance (+R) |
| -Cl | 0.37[9] | 0.23[9] | Strong Inductive (-I), Weaker Resonance (+R) |
| -CH₃ | -0.06[9] | -0.16[9] | Weak Inductive (+I), Hyperconjugation |
| -NO₂ | 0.73[9] | 0.78[9] | Strong Inductive (-I), Strong Resonance (-R) |
The small positive σ_para value for fluorine (0.06) is a clear indicator of the +R effect nearly canceling out the -I effect at the para position. In contrast, the σ_meta value (0.34) reflects the dominance of the inductive effect, as resonance does not operate from the meta position.
Visualization: Inductive vs. Resonance Effects
The following diagram illustrates the opposing electronic forces exerted by a fluorine atom on an aromatic ring.
References
- 1. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 7. echemi.com [echemi.com]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. global.oup.com [global.oup.com]
- 10. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
Unlocking the Potential of Fluorinated Acetophenones: A Technical Guide for Researchers
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Emerging Research Areas of Fluorinated Acetophenones.
This in-depth guide provides a senior application scientist's perspective on the burgeoning research landscape of fluorinated acetophenones. It moves beyond a simple listing of facts to offer a strategic analysis of promising research avenues in medicinal chemistry, agrochemical development, and materials science. This document is designed to be a valuable resource for seasoned researchers and newcomers to the field, offering insights into the synthesis, applications, and future directions of this versatile class of compounds.
Executive Summary
The strategic incorporation of fluorine into the acetophenone scaffold has unlocked a wealth of chemical diversity and novel applications. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated acetophenones highly sought-after building blocks. This guide explores the key research areas where these compounds are making a significant impact, providing detailed experimental protocols, mechanistic insights, and a forward-looking perspective on untapped potential.
The Strategic Advantage of Fluorination
The introduction of fluorine into organic molecules can dramatically alter their biological and physical properties. In the context of acetophenones, fluorination can lead to:
-
Enhanced Biological Activity: The high electronegativity of fluorine can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Furthermore, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo half-life of a drug candidate.
-
Improved Physicochemical Properties: Fluorination can increase lipophilicity, which can enhance membrane permeability and improve the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule.
-
Unique Electronic Effects: The electron-withdrawing nature of fluorine can influence the reactivity of the acetophenone core, enabling novel chemical transformations and influencing the photophysical properties of the molecule.
dot graph TD; A[Fluorinated Acetophenones] --> B{Medicinal Chemistry}; A --> C{Agrochemicals}; A --> D{Materials Science}; B --> B1[Anticancer Agents]; B --> B2[Antifungal Agents]; B --> B3[Enzyme Inhibitors]; C --> C1[Fungicides]; C --> C2[Herbicides]; D --> D1[Solar Energy Storage];
subgraph "Core Research Areas" B; C; D; end
subgraph "Medicinal Chemistry Applications" B1; B2; B3; end
subgraph "Agrochemical Applications" C1; C2; end
subgraph "Materials Science Applications" D1; end A -- Synthesis & Properties --> E((Versatile Building Blocks));
node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"] A; node[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"] B C D; node[shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"] B1 B2 B3; node[shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"] C1 C2; node[shape=box, fillcolor="#FBBC05", fontcolor="#FFFFFF"] D1; node[shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"] E; end
Figure 1: Overview of Key Research Areas for Fluorinated Acetophenones.
Medicinal Chemistry: Scaffolds for Novel Therapeutics
Fluorinated acetophenones serve as crucial precursors for a variety of biologically active molecules, most notably chalcones.
Anticancer Agents
Fluorinated chalcones, synthesized from the Claisen-Schmidt condensation of fluorinated acetophenones and benzaldehydes, have demonstrated significant potential as anticancer agents. The presence of fluorine can enhance the cytotoxicity and selectivity of these compounds.
Key Research Directions:
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of the fluorine substitution pattern on both the acetophenone and benzaldehyde rings to optimize anticancer activity and minimize off-target effects.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways affected by novel fluorinated chalcones.
-
Combination Therapies: Investigating the synergistic effects of fluorinated chalcones with existing chemotherapeutic agents.
| Compound Class | Biological Activity | Key Findings |
| Fluorinated Chalcones | Anticancer | Exhibit potent cytotoxicity against various cancer cell lines. Fluorine substitution can enhance activity.[1][2][3] |
| Fluorinated Acetophenones | Antifungal | Show direct antifungal activity against phytopathogenic fungi.[4] |
| Fluorinated Quassinoids | Cytotoxic | Derivatives show significant activity against human cancer cell lines.[5] |
| α-Fluorinated Chalcones | Anti-angiogenic | Inhibit tubulin polymerization and show potent anti-cancer and anti-angiogenesis properties.[6] |
Table 1: Summary of Biological Activities of Fluorinated Acetophenone Derivatives in Medicinal Chemistry.
Antifungal Agents
Direct antifungal activity has been observed for certain fluorinated acetophenone derivatives against various phytopathogenic fungi. This opens up a promising avenue for the development of novel antifungal agents with potentially different mechanisms of action compared to existing drugs.[4]
Enzyme Inhibitors
The strong electron-withdrawing nature of fluorine makes fluorinated ketones, including acetophenones, effective inhibitors of various enzymes, particularly serine and cysteine proteases. The carbonyl carbon of the fluorinated ketone can mimic the transition state of peptide bond hydrolysis, leading to the formation of a stable hemiacetal or hemiketal adduct with an active site serine or cysteine residue.
dot graph { rankdir="LR"; node [shape=box, style=rounded]; "Serine/Cysteine Protease" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Fluorinated Acetophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Tetrahedral Intermediate (Transition State Mimic)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibited Enzyme" [fillcolor="#FBBC05", fontcolor="#FFFFFF"];
}
Figure 2: Mechanism of Enzyme Inhibition by Fluorinated Acetophenones.
Agrochemicals: Enhancing Crop Protection
Fluorinated acetophenones, particularly trifluoromethylated derivatives, are vital intermediates in the synthesis of modern agrochemicals. The trifluoromethyl group is known to enhance the efficacy, stability, and bioavailability of pesticides.[7][8]
Fungicides
3'-(Trifluoromethyl)acetophenone is a key precursor for the synthesis of trifloxystrobin, a broad-spectrum fungicide.[9] The trifluoromethyl group in trifloxystrobin contributes to its high intrinsic activity and favorable physicochemical properties.
Research Opportunities:
-
Novel Fungicide Scaffolds: Exploration of other fluorinated acetophenone isomers and derivatives as building blocks for new classes of fungicides.
-
Mode of Action Studies: Investigating the biochemical targets of novel fungicides derived from fluorinated acetophenones to overcome existing resistance mechanisms.
Herbicides
The incorporation of fluorine into herbicide molecules can lead to increased potency and selectivity. While less explored than their fungicidal counterparts, fluorinated acetophenones represent a promising starting point for the development of new herbicidal agents.
Materials Science: A New Frontier in Solar Energy Storage
A groundbreaking area of research has emerged in the use of fluorinated acetophenones for molecular solar thermal (MOST) energy storage systems.[1][2][10][11] This technology aims to capture solar energy in chemical bonds and release it as heat on demand.
The ortho-Methylacetophenone ⇄ Benzocyclobutenol System:
The reversible photochemical isomerization of ortho-methylacetophenone to benzocyclobutenol forms the basis of this energy storage system. The strategic introduction of a trifluoromethyl group onto the acetophenone has been shown to be critical for the system's performance.[1][2][10][11]
Role of the Trifluoromethyl Group:
-
Prevents Unproductive Pathways: The trifluoromethyl group steers the photochemical reaction towards the desired benzocyclobutenol product with high efficiency.[1][2][10][11]
-
Stabilizes the Photoisomer: The high-energy benzocyclobutenol is stabilized, allowing for long-term energy storage.[1][2][10][11]
-
Facilitates Energy Release: The trifluoromethyl group lowers the pKa of the benzocyclobutenol, enabling a triggered and efficient release of the stored energy as heat through base-catalyzed back-isomerization.[1][2][10][11]
dot graph { rankdir="LR"; node [shape=box, style=rounded]; "Trifluoromethylated ortho-Methylacetophenone" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Benzocyclobutenol (High-Energy Isomer)" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Heat Release" [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
}
Figure 3: Solar Energy Storage and Release Cycle using a Fluorinated Acetophenone.
Future Research Directions:
-
System Optimization: Further tuning of the substitution pattern on the aromatic ring to optimize energy density, quantum yield, and the wavelength of light absorption.
-
Device Integration: Development of practical devices that can efficiently capture solar energy, store it, and release it on demand for applications such as heating and power generation.
Synthetic Methodologies: Accessing Fluorinated Acetophenones
A variety of synthetic methods are available for the preparation of fluorinated acetophenones, allowing for the selective introduction of fluorine at different positions.
α-Fluorination of Acetophenones
Direct fluorination at the α-position of the carbonyl group is a common strategy.
Experimental Protocol: Hypervalent Iodine-Promoted α-Fluorination [12]
-
Reactants: To a solution of the acetophenone derivative (1.0 mmol) in 1,2-dichloroethane (5 mL) in a sealed tube, add iodosylbenzene (1.2 mmol) and triethylamine pentahydrofluoride (TEA·5HF) (1.5 mmol).
-
Reaction Conditions: Stir the mixture at 60 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Synthesis of Ring-Fluorinated Acetophenones
Friedel-Crafts acylation of a fluorinated benzene derivative is a standard method for introducing a fluorine substituent onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation for 3'-Fluoroacetophenone [13]
-
Reactants: To a stirred suspension of anhydrous aluminum chloride (1.2 equiv.) in dry dichloromethane at 0 °C, add acetyl chloride (1.1 equiv.) dropwise.
-
Addition of Substrate: After stirring for 15 minutes, add fluorobenzene (1.0 equiv.) dropwise, maintaining the temperature at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for the specified time.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by distillation or column chromatography.
Synthesis of Trifluoromethylated Acetophenones
These can be prepared from the corresponding trifluoromethylated anilines via a diazotization-coupling-hydrolysis sequence.[9]
Conclusion
Fluorinated acetophenones are a class of compounds with immense and still largely untapped potential. Their versatility as synthetic intermediates has already led to significant advances in medicinal chemistry, agrochemicals, and, more recently, in the innovative field of solar energy storage. This guide has outlined the key research areas and provided a framework for further exploration. It is the author's belief that continued research into the synthesis and application of these fascinating molecules will undoubtedly lead to further breakthroughs across multiple scientific disciplines.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 13. nbinno.com [nbinno.com]
2',3'-Difluoroacetophenone as a fluorinated building block
An In-depth Technical Guide to 2',3'-Difluoroacetophenone: A Core Fluorinated Building Block
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 18355-80-1), a pivotal fluorinated building block in modern synthetic chemistry. The strategic placement of two fluorine atoms on the aromatic ring imparts unique electronic properties and metabolic stability to derivative molecules, making it a valuable intermediate for researchers in drug discovery and materials science. This document delves into the synthesis, spectroscopic profile, chemical reactivity, and key applications of this compound, offering field-proven insights and detailed experimental protocols for its effective utilization.
Introduction: The Strategic Advantage of Fluorine
In the landscape of medicinal chemistry, the incorporation of fluorine into organic molecules is a well-established strategy to enhance pharmacological profiles. Fluorine atoms can profoundly alter key properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] this compound emerges as a particularly valuable intermediate due to the unique electronic environment created by its vicinal fluorine atoms. This substitution pattern influences the reactivity of both the aromatic ring and the acetyl group, providing a versatile platform for constructing complex molecular architectures.[1] Its utility has been notably demonstrated in the synthesis of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are being investigated for the treatment of neurodegenerative diseases, and in the creation of various pharmacologically active heterocyclic compounds.[1][2]
Physicochemical and Spectroscopic Profile
Precise characterization is fundamental to the effective use of any chemical intermediate. The key properties of this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 1-(2,3-difluorophenyl)ethan-1-one | [3] |
| CAS Number | 18355-80-1 | [4] |
| Molecular Formula | C₈H₆F₂O | [5] |
| Molecular Weight | 156.13 g/mol | [5] |
| Appearance | Clear, colorless liquid | [3] |
| Refractive Index | 1.4875 - 1.4925 (@ 20°C) | [3] |
Spectroscopic Data Interpretation
While a publicly available, experimentally verified full dataset for this compound is limited, the expected spectroscopic features can be reliably predicted based on its structure and data from closely related analogs like 2',3'-difluoro-4'-methylacetophenone.[6]
Table 2: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Chemical Shift / Wavenumber | Assignment & Causality |
| ¹H NMR | Aromatic Protons | ~ 7.1 - 7.6 ppm (m) | The three protons on the difluorinated ring will appear as complex multiplets due to H-H and H-F coupling. |
| Methyl Protons | ~ 2.6 ppm (t, JHF ≈ 4 Hz) | The acetyl methyl protons will likely appear as a triplet due to coupling with the adjacent fluorine atom at the 2'-position. | |
| ¹³C NMR | Carbonyl Carbon | ~ 195 - 200 ppm | Typical chemical shift for an aromatic ketone carbonyl carbon. |
| Aromatic C-F | ~ 145 - 155 ppm (dd) | Carbons directly bonded to fluorine exhibit large chemical shifts and show characteristic doublet of doublets splitting from C-F coupling.[6] | |
| Other Aromatic C | ~ 120 - 140 ppm | Chemical shifts for other aromatic carbons, some showing smaller C-F coupling constants. | |
| Methyl Carbon | ~ 28 - 32 ppm | The acetyl methyl carbon. | |
| IR Spectroscopy | C=O Stretch | 1680 - 1700 cm⁻¹ | Strong, sharp absorption characteristic of an aryl ketone carbonyl group. |
| C-F Stretch | 1100 - 1300 cm⁻¹ | Strong absorptions indicative of the carbon-fluorine bonds on the aromatic ring. | |
| Aromatic C=C | 1550 - 1600 cm⁻¹ | Characteristic stretching vibrations of the aromatic ring. |
Note: NMR shifts are referenced to TMS (δ = 0.00 ppm). Data is estimated based on structural analysis and comparison to analogs.[6]
Synthesis: Friedel-Crafts Acylation
The most direct and industrially relevant method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene.[1] This classic electrophilic aromatic substitution involves the reaction of the aromatic substrate with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[7]
Mechanistic Rationale and Regioselectivity
The reaction proceeds through the formation of a highly electrophilic acylium ion, generated from the interaction between the acyl chloride and the AlCl₃ catalyst. This acylium ion is then attacked by the π-electron system of the 1,2-difluorobenzene ring.
A critical challenge in this synthesis is controlling the regioselectivity. The fluorine atoms are ortho, para-directing substituents; however, they are also deactivating. The acylation of 1,2-difluorobenzene can potentially yield a mixture of isomers. Therefore, achieving a high yield of the desired 2',3'-isomer requires careful optimization of reaction conditions, including temperature, solvent, and catalyst stoichiometry, to manage the electronic and steric influences.[1]
Caption: Workflow for the synthesis of this compound.
Representative Experimental Protocol: Friedel-Crafts Acylation
-
Setup: Equip a dry, three-necked flask with a dropping funnel, a magnetic stirrer, and a nitrogen inlet. Charge the flask with anhydrous aluminum chloride (1.2 eq.) and suspend it in an anhydrous solvent like dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0-5 °C using an ice bath.
-
Reagent Addition: Charge the dropping funnel with a solution of 1,2-difluorobenzene (1.0 eq.) and acetyl chloride (1.1 eq.) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Cool the reaction flask back to 0 °C and slowly pour the mixture into a beaker containing a stirred mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]
Chemical Reactivity and Synthetic Utility
This compound is a versatile precursor, with reactivity centered on its ketone moiety and the activated aromatic ring.
Claisen-Schmidt Condensation to Form Chalcones
A primary application of this building block is in the synthesis of chalcones via a base-catalyzed Claisen-Schmidt condensation with various aromatic aldehydes.[1][8] Chalcones are α,β-unsaturated ketones that serve as precursors to flavonoids and are themselves a class of compounds with significant pharmacological interest.[9][10]
Caption: Key synthetic transformations of this compound.
Representative Protocol: Chalcone Synthesis
-
Dissolution: Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) in ethanol in a round-bottom flask.
-
Base Addition: Cool the solution in an ice bath and add an aqueous solution of sodium hydroxide (NaOH) dropwise with stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours. The formation of a solid precipitate often indicates product formation.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol.
-
Purification: The crude chalcone can be purified by recrystallization from a suitable solvent like ethanol.
Synthesis of Heterocyclic Scaffolds
The acetyl group's α-protons are acidic and can be removed to form an enolate, but the methyl group can also be functionalized through other pathways. For instance, α-halogenation (e.g., using N-bromosuccinimide) can install a leaving group on the methyl carbon.[1] This α-halo-2',3'-difluoroacetophenone intermediate is now a potent electrophile, primed for nucleophilic substitution by various nucleophiles, such as heterocyclic amines (e.g., triazoles, imidazoles), to form new carbon-nitrogen bonds. This pathway is a cornerstone for building many antifungal agents and other complex heterocyclic drugs.[1][11]
Applications in Drug Discovery
The unique properties conferred by the 2',3'-difluoro substitution pattern make this building block highly attractive for synthesizing next-generation therapeutics.
-
RIPK1 Inhibitors: this compound is a documented starting material for a class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.[2] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in the pathology of neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease. Inhibiting this pathway is a promising therapeutic strategy.
-
Benzopyrazole Derivatives: The ketone has been used in the synthesis of novel benzopyrazole derivatives, a scaffold known for a wide range of biological activities.[1]
Caption: From building block to drug candidate.
Safety and Handling
As with any active chemical reagent, proper handling of this compound is essential.
-
Hazard Identification: The compound is classified as a hazardous substance. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Recommended Precautions:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid breathing vapors or mists.
-
Prevent contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. 18355-80-1 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. This compound, 97% 18355-80-1 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. lookchem.com [lookchem.com]
- 11. ossila.com [ossila.com]
Methodological & Application
Introduction: The Strategic Importance of Fluorinated Building Blocks
An In-Depth Technical Guide to the Role of 2',3'-Difluoroacetophenone in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. Fluorinated aromatic ketones, such as this compound (CAS: 18355-80-1), are pivotal organic building blocks that offer medicinal chemists a reliable starting point for constructing complex and biologically active molecules.[1] The presence of fluorine atoms can profoundly alter the physicochemical properties of a compound, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2][3] These characteristics are highly desirable in the development of next-generation pharmaceuticals.[2]
This compound, with its reactive ketone group and the unique electronic environment created by the vicinal fluorine atoms, serves as a versatile intermediate.[1] Its utility spans from the foundational synthesis of broad-spectrum bioactive scaffolds, like chalcones and heterocycles, to the highly specific construction of targeted therapies. A notable advanced application is its use as a key starting material in the synthesis of potent Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors, which are under investigation for treating neurodegenerative diseases.[1] This guide provides detailed application notes and protocols for leveraging the chemical potential of this compound in a research and drug development setting.
Application Note 1: Synthesis of Chalcone Intermediates via Claisen-Schmidt Condensation
One of the most powerful and widely utilized applications of acetophenones in medicinal chemistry is their role as the ketone component in the Claisen-Schmidt condensation.[4] This base-catalyzed reaction, which joins an enolizable ketone with a non-enolizable aromatic aldehyde, produces α,β-unsaturated ketones known as chalcones.[5]
Chalcones are not merely synthetic intermediates; they are a class of compounds renowned for a vast array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antioxidant effects.[6][7] The 2',3'-difluorophenyl moiety introduced by the starting acetophenone provides a unique electronic signature that can modulate the biological activity of the resulting chalcone scaffold. This makes this compound an excellent precursor for generating libraries of novel chalcones for high-throughput screening and lead optimization.
The general workflow for drug discovery using this intermediate can be visualized as a multi-stage process, beginning with the core building block and advancing toward a bioactive heterocyclic compound.
Protocol 1: Synthesis of a 2',3'-Difluorochalcone Derivative
This protocol details a general and robust method for the Claisen-Schmidt condensation between this compound and a substituted aromatic aldehyde.
Causality and Self-Validation: This protocol is designed to be self-validating. The formation of a precipitate upon acidification is the first indicator of product formation. The progress and purity can be rigorously tracked by Thin Layer Chromatography (TLC), where the disappearance of starting materials and the appearance of a new, typically less polar, product spot confirms the reaction's progression. The final product's identity and purity are definitively confirmed through melting point analysis and spectroscopic methods (NMR, MS), ensuring the integrity of the synthetic outcome.
Materials:
-
This compound (1.0 eq)
-
Substituted Benzaldehyde (e.g., 4-methoxybenzaldehyde) (1.0-1.2 eq)
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 10-12 M)
-
Deionized Water
-
Dilute Hydrochloric Acid (HCl) solution (e.g., 2 M)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the chosen substituted benzaldehyde (1.1 eq) in an appropriate volume of ethanol (e.g., 20-30 mL per 10 mmol of acetophenone). Stir at room temperature until all solids are dissolved.
-
Base Addition: While stirring vigorously, add the concentrated NaOH solution dropwise to the reaction mixture. The addition of a strong base is critical as it deprotonates the α-carbon of the acetophenone, generating the enolate nucleophile required for the condensation.[8] A color change is often observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The goal is the complete consumption of the limiting reagent (acetophenone).
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing a significant volume of ice-cold water (approx. 10 times the reaction volume). This quenches the reaction and prepares the mixture for precipitation.
-
Precipitation: Slowly acidify the aqueous mixture with dilute HCl while stirring. This neutralizes the excess NaOH and protonates the phenoxide (if applicable), causing the crude chalcone product, which is typically insoluble in water, to precipitate out of the solution.[8]
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, pure chalcone.
-
Characterization: Dry the purified product and characterize it using standard analytical techniques: melting point determination, ¹H and ¹³C NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Data Presentation: Representative Chalcone Synthesis Data
The following table summarizes typical quantitative data expected from the synthesis of a chalcone derivative using the protocol described above.
| Parameter | Value | Reference Method |
| Yield | 70-90% | Gravimetric Analysis |
| Purity | >98% | HPLC, qNMR |
| Melting Point | Varies with derivative | Capillary Melting Point Apparatus |
| ¹H NMR | Characteristic peaks for α,β-unsaturated ketone and aromatic protons | 400 MHz NMR Spectrometer |
| ¹³C NMR | Characteristic peaks for carbonyl and aromatic carbons | 100 MHz NMR Spectrometer |
| Mass Spec (ESI-MS) | [M+H]⁺ corresponding to the calculated molecular weight | ESI Mass Spectrometer |
Application Note 2: From Chalcones to Bioactive Heterocycles
While difluorinated chalcones are biologically active in their own right, their true power in medicinal chemistry often lies in their role as versatile synthons for building more complex heterocyclic structures.[6] Heterocyclic compounds are a dominant feature in pharmaceuticals, and the ability to generate novel, fluorinated versions is of high value.[][10]
The α,β-unsaturated carbonyl system of the chalcone is a perfect Michael acceptor and is also susceptible to condensation reactions with dinucleophiles. For example, reacting a chalcone with hydrazine hydrate is a classic and efficient method to construct a pyrazole ring, a scaffold found in numerous anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial drugs.[3][6]
Protocol 2: Synthesis of a 2',3'-Difluorophenyl-Substituted Pyrazole
This protocol describes the cyclization of a chalcone intermediate with hydrazine hydrate.
Causality and Self-Validation: The conversion of the open-chain chalcone to a cyclized pyrazole results in significant changes in physical and spectroscopic properties. A change in melting point and TLC retention factor provides the initial evidence of reaction. The disappearance of the characteristic α,β-unsaturated proton signals in the ¹H NMR spectrum and the appearance of a new aromatic-like proton from the pyrazole ring provides definitive structural confirmation. This spectroscopic shift is a key validation point for the success of the cyclization.
Materials:
-
2',3'-Difluorochalcone derivative (from Protocol 1) (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2-1.5 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Standard laboratory glassware with reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone derivative (1.0 eq) in ethanol or glacial acetic acid. The choice of solvent can influence reaction rates and work-up.
-
Reagent Addition: Add hydrazine hydrate (1.2 eq) to the solution. If using a volatile hydrazine salt, ensure the setup includes a reflux condenser.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for several hours (e.g., 4-8 hours). The elevated temperature provides the activation energy for the condensation and cyclization sequence.
-
Monitoring: Monitor the reaction by TLC until the chalcone starting material is consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into ice-cold water to precipitate the crude pyrazole product.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final product by melting point, NMR, and mass spectrometry.
Conclusion: A Versatile and Enduring Role in Drug Discovery
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its true strength lies in its accessibility and the predictable reactivity of its ketone functional group, primarily through the Claisen-Schmidt condensation. This reaction opens a gateway to the vast and pharmacologically rich world of chalcones and their subsequent conversion into diverse heterocyclic systems.[3] The unique electronic properties conferred by the difluoro substitution pattern make this intermediate a powerful tool for developing next-generation therapeutics with potentially enhanced pharmacological profiles.[4] Further exploration of derivatives from this strategic starting material will undoubtedly continue to yield potent and selective modulators of various disease targets.
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 6. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. m.youtube.com [m.youtube.com]
- 10. Heterocyclic Building Blocks [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Difluoroacetophenone Structures via Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of Difluoroacetophenones in Modern Chemistry
Difluoroacetophenone scaffolds are of paramount importance in contemporary drug discovery and materials science. The incorporation of a difluoromethyl group (CHF₂) into a phenylketone structure can significantly modulate a molecule's physicochemical and biological properties. This includes enhancing metabolic stability, increasing binding affinity to target proteins, and altering lipophilicity and pKa.[1] These beneficial modifications have led to the integration of difluoroacetophenone moieties into a range of biologically active molecules, including kinase inhibitors and other therapeutic agents.
The Friedel-Crafts acylation stands as a cornerstone of synthetic organic chemistry for the formation of aryl ketones.[2][3] This electrophilic aromatic substitution reaction, first reported in 1877, provides a direct and efficient route to introduce an acyl group onto an aromatic ring. While traditionally employing acyl chlorides or anhydrides in the presence of a Lewis acid catalyst, this application note will provide a detailed guide on the adaptation of this classic reaction for the synthesis of various difluoroacetophenone structures, a critical process for the advancement of pharmaceutical and agrochemical research.[4][5][6]
Reaction Mechanism and Theoretical Considerations
The Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion from an acyl halide or anhydride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2] This acylium ion is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the desired aryl ketone.
A key advantage of the Friedel-Crafts acylation over its alkylation counterpart is the deactivating nature of the resulting ketone product, which prevents polysubstitution.[3] However, the reaction is not without its challenges. Strongly deactivated aromatic rings may not undergo acylation, and the stoichiometric use of the Lewis acid is often necessary due to its complexation with the product.[2]
Diagram of the General Reaction Mechanism:
Caption: General mechanism of Friedel-Crafts acylation for difluoroacetophenone synthesis.
Experimental Protocols
The following protocols provide a framework for the synthesis of difluoroacetophenones. Researchers should note that optimal conditions may vary depending on the specific aromatic substrate and should be determined empirically.
Protocol 1: Synthesis of 2,4-Difluoroacetophenone from 1,3-Difluorobenzene
This protocol is adapted from established procedures for the synthesis of fluorinated acetophenones.[4]
Materials:
-
1,3-Difluorobenzene
-
Difluoroacetyl chloride or Difluoroacetic anhydride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM) or excess 1,3-Difluorobenzene as solvent
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and a dropping funnel. The entire apparatus should be flame-dried or oven-dried prior to use to ensure anhydrous conditions.
-
Reagent Charging: To the flask, add anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to the acylating agent).[4] Add anhydrous dichloromethane or excess 1,3-difluorobenzene (1.8 to 3.0 molar equivalents) as the solvent.[4] Cool the mixture to 0-5 °C in an ice bath with stirring.
-
Addition of Acylating Agent: Dissolve difluoroacetyl chloride or difluoroacetic anhydride (1.0 molar equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the acylating agent dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction temperature can be cautiously increased to 25-55 °C to drive the reaction to completion.[4]
-
Workup: Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This should be done in a fume hood as HCl gas will be evolved. The purpose of the acid is to hydrolyze the aluminum chloride complex of the product.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 60-80%
Protocol 2: Synthesis of 4-Methoxy-2',5'-Difluoroacetophenone from 1,4-Difluoro-2-methoxybenzene
This protocol is a representative procedure for the acylation of an electron-rich aromatic substrate.
Materials:
-
1,4-Difluoro-2-methoxybenzene
-
Difluoroacetic anhydride
-
Anhydrous Zinc Chloride (ZnCl₂) or Ferric Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Dilute Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Follow the same setup as in Protocol 1, ensuring all glassware is scrupulously dry.
-
Reagent Charging: To the flask, add the Lewis acid (ZnCl₂ or FeCl₃, 1.2 molar equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C.
-
Addition of Reactants: In a separate flask, dissolve 1,4-difluoro-2-methoxybenzene (1.0 molar equivalent) and difluoroacetic anhydride (1.1 molar equivalents) in anhydrous dichloromethane. Add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel to the Lewis acid suspension dropwise over 30 minutes at 0 °C. After the addition, allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC.
-
Workup and Purification: Follow the workup and purification steps as outlined in Protocol 1. Recrystallization from ethanol or a hexane/ethyl acetate mixture may also be an effective purification method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive catalyst (moisture contamination) | Use freshly opened or sublimed AlCl₃. Ensure all glassware and solvents are rigorously dried. |
| Deactivated aromatic substrate | Use a more forcing Lewis acid or higher reaction temperatures. Consider alternative synthetic routes if the substrate is strongly deactivated. | |
| Insufficient amount of catalyst | Friedel-Crafts acylation often requires stoichiometric amounts of Lewis acid. Increase the molar equivalents of the catalyst.[2] | |
| Formation of Multiple Products | Isomeric products | For substituted benzenes, a mixture of ortho, meta, and para isomers is possible. The directing effects of the substituents will determine the major product. Purification by column chromatography is often necessary to separate isomers. |
| Polyacylation | While less common than in alkylation, it can occur with highly activated rings. Use a milder Lewis acid or lower temperatures. | |
| Difficult Workup | Emulsion formation during extraction | Add brine to the separatory funnel to help break the emulsion. |
| Product hydrolysis | Ensure the workup is performed promptly and avoid prolonged exposure to acidic or basic aqueous solutions. |
Applications in Drug Development
The unique properties conferred by the difluoromethyl group make difluoroacetophenones valuable building blocks in medicinal chemistry.
-
Kinase Inhibitors: Many kinase inhibitors feature a difluorophenyl moiety, often derived from a difluoroacetophenone precursor. The fluorine atoms can form favorable interactions with the kinase active site, leading to enhanced potency and selectivity.
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation. This can lead to improved pharmacokinetic profiles of drug candidates.
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity of nearby protons and the overall lipophilicity of the molecule, which are critical parameters for drug absorption, distribution, metabolism, and excretion (ADME).
Workflow for the Application of Difluoroacetophenones in Drug Discovery:
Caption: A simplified workflow illustrating the role of difluoroacetophenones in a drug discovery pipeline.
Safety Precautions
-
Reagents: Difluoroacetyl chloride and difluoroacetic anhydride are corrosive and moisture-sensitive. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Lewis Acids: Anhydrous aluminum chloride reacts violently with water, releasing HCl gas. It should be handled with care in a dry environment.
-
Reaction Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. This step must be performed slowly and cautiously in a well-ventilated fume hood.
Characterization of Difluoroacetophenones
The synthesized difluoroacetophenones can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure and purity of the products. The characteristic chemical shifts and coupling constants of the fluorine atoms and adjacent protons provide definitive structural information.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) typically in the range of 1680-1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Conclusion
The Friedel-Crafts acylation remains a powerful and relevant tool for the synthesis of valuable chemical intermediates. Its adaptation for the preparation of difluoroacetophenone structures provides researchers in drug discovery and materials science with a robust method to access these important building blocks. By understanding the reaction mechanism, optimizing reaction conditions, and adhering to safety protocols, scientists can efficiently synthesize a wide range of difluoroacetophenones to advance their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. EP0694519B1 - Process for the preparation of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 5. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 6. DE3840375A1 - 2,4,5-Trifluoroacetophenone, and process for its preparation - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Nucleophilic Addition Reactions at the Carbonyl Group of 2',3'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed application notes and experimental protocols for nucleophilic addition reactions targeting the carbonyl group of 2',3'-Difluoroacetophenone. This fluorinated aromatic ketone is a critical building block in medicinal chemistry and materials science, with its unique electronic properties influencing reaction pathways and product outcomes.[1] This document offers a blend of theoretical insights and practical, field-tested methodologies for key transformations including Grignard reactions, hydride reductions for the synthesis of chiral alcohols, and Wittig reactions for olefination. The protocols are designed to be robust and reproducible, empowering researchers to leverage the synthetic potential of this versatile intermediate.
Introduction: The Significance of this compound in Modern Synthesis
This compound is a pivotal intermediate in the synthesis of advanced organic molecules. The strategic placement of two fluorine atoms on the phenyl ring significantly alters the electronic and steric environment of the molecule, offering unique advantages in synthetic applications.[1] The incorporation of fluorine is a widely recognized strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability of therapeutic agents.[2] Consequently, this compound serves as a valuable starting material for the construction of complex, pharmacologically active compounds, including inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) for potential treatment of neurodegenerative diseases.[1]
The reactivity of the carbonyl group in this compound is modulated by the strong electron-withdrawing nature of the fluorine substituents. This electronic influence enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.[3] However, the ortho-fluorine atom can also introduce steric hindrance and potential intramolecular interactions that may influence the stereochemical outcome of addition reactions. A thorough understanding of these effects is crucial for designing efficient and selective synthetic transformations.
The Mechanism of Nucleophilic Addition to the Carbonyl Group
The fundamental reaction discussed in this guide is the nucleophilic addition to the carbonyl group. This reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][4] The hybridization of the carbonyl carbon changes from sp² to sp³ during this process.[3] Subsequent protonation of the resulting alkoxide yields the final alcohol product.[4]
The reaction can be performed under basic or acidic conditions. Under basic conditions, a strong nucleophile directly attacks the carbonyl carbon.[5] Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing for attack by weaker nucleophiles.[3][5]
Caption: General mechanism of nucleophilic addition.
Experimental Protocols
The following protocols are provided as a guide and can be optimized for specific substrates and desired outcomes. All reactions involving air- or moisture-sensitive reagents should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[6]
Grignard Reaction: Carbon-Carbon Bond Formation
The Grignard reaction is a powerful tool for forming new carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to the carbonyl group.[7] This reaction with this compound leads to the formation of tertiary alcohols.
Protocol: Synthesis of 1-(2',3'-Difluorophenyl)-1-phenylethanol
-
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Iodine crystal (optional, for activation)
-
-
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine.[8]
-
Add a solution of bromobenzene (1.1 eq) in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromobenzene solution to the magnesium. Initiation of the reaction is indicated by a color change and gentle reflux.[6]
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Addition to this compound: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.[6]
-
Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Caption: Workflow for the Grignard reaction.
Hydride Reduction: Synthesis of Chiral Secondary Alcohols
The reduction of prochiral ketones like this compound to chiral secondary alcohols is a critical transformation in the synthesis of pharmaceuticals.[9][10] This can be achieved using hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[11][12] For asymmetric reduction, chiral catalysts like those used in the Corey-Bakshi-Shibata (CBS) reduction can be employed.[13][14]
Protocol: Asymmetric Reduction using a CBS Catalyst
-
Materials:
-
This compound
-
(R)- or (S)-CBS-oxazaborolidine catalyst
-
Borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (1 M HCl)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the CBS catalyst (5-10 mol%) and anhydrous THF.
-
Cool the solution to -20 °C.
-
Slowly add BH₃·THF or BMS (0.6-1.0 eq) to the catalyst solution and stir for 10-15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 30 minutes.
-
Stir the reaction at -20 °C until the starting material is consumed (monitor by TLC or GC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the chiral alcohol by column chromatography. Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
| Catalyst | Expected Major Enantiomer | Typical ee (%) |
| (R)-CBS | (S)-1-(2',3'-Difluorophenyl)ethanol | >90 |
| (S)-CBS | (R)-1-(2',3'-Difluorophenyl)ethanol | >90 |
Wittig Reaction: Olefination of the Carbonyl Group
The Wittig reaction is a versatile method for converting ketones into alkenes using a phosphorus ylide (Wittig reagent).[15][16] This reaction is driven by the formation of the highly stable triphenylphosphine oxide.[16] The stereochemical outcome of the Wittig reaction depends on the nature of the ylide; stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes.[17]
Protocol: Synthesis of 1-(2',3'-Difluorophenyl)-1-phenylethene
-
Materials:
-
Benzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or potassium tert-butoxide
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
Ylide Formation: To a suspension of benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C, add n-BuLi (1.05 eq) dropwise. The formation of the orange-red ylide indicates a successful reaction. Stir for 30 minutes at 0 °C.
-
Reaction with Ketone: Add a solution of this compound (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion (monitor by TLC).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography to separate the alkene from triphenylphosphine oxide.
-
Caption: Workflow for the Wittig reaction.
Troubleshooting and Field-Proven Insights
-
Low Yields in Grignard Reactions: Ensure all glassware is rigorously dried and that anhydrous solvents are used. The presence of moisture will quench the Grignard reagent.[6] Activation of magnesium with a small crystal of iodine or 1,2-dibromoethane can be beneficial.[8]
-
Poor Enantioselectivity in Asymmetric Reductions: The purity of the CBS catalyst is crucial. Ensure that the reaction temperature is strictly controlled. The slow addition of the ketone is often key to achieving high enantioselectivity.[14]
-
Difficulties in Removing Triphenylphosphine Oxide: Triphenylphosphine oxide, a byproduct of the Wittig reaction, can be challenging to remove by chromatography. Precipitation by adding a non-polar solvent like hexane and filtering can be an effective purification step before chromatography.
Conclusion
This compound is a valuable substrate for a range of nucleophilic addition reactions, providing access to a diverse array of fluorinated molecules with potential applications in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to explore the rich chemistry of this important building block. Careful attention to reaction conditions and purification techniques will enable the successful synthesis of target molecules with high yield and purity.
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. Illustrated Glossary of Organic Chemistry - Carbonyl addition reaction [chem.ucla.edu]
- 5. Nucleophilic addition | OpenOChem Learn [learn.openochem.org]
- 6. benchchem.com [benchchem.com]
- 7. Grignard Reaction [organic-chemistry.org]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. 20.2. Addition of hydride reducing agents | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 17. Wittig Reaction [organic-chemistry.org]
Application Note & Protocol: High-Fidelity Reduction of 2',3'-Difluoroacetophenone to 1-(2,3-Difluorophenyl)ethanol
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Fluorinated Alcohols
The synthesis of fluorinated organic molecules is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms can profoundly alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. 1-(2,3-Difluorophenyl)ethanol is a key chiral building block for the synthesis of various pharmaceutical agents. Its controlled synthesis via the reduction of 2',3'-difluoroacetophenone is a critical transformation that demands high efficiency, selectivity, and reproducibility.
This document provides a comprehensive guide to the reduction of this compound, focusing on practical, field-tested protocols. We will explore the underlying chemical principles, offer a detailed step-by-step protocol using sodium borohydride—a versatile and selective reducing agent—and discuss the critical parameters that ensure a successful and scalable reaction.
Mechanistic Rationale: The Hydride Transfer Pathway
The reduction of a ketone to a secondary alcohol is fundamentally a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of the hydride source is paramount and dictates the reaction's selectivity and safety profile.
-
Sodium Borohydride (NaBH₄): A mild and selective reducing agent, NaBH₄ is well-suited for the reduction of aldehydes and ketones in the presence of less reactive functional groups like esters and amides. Its reaction is typically carried out in protic solvents like methanol or ethanol. The solvent not only dissolves the substrate but also participates in the reaction mechanism by protonating the intermediate alkoxide.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent, LiAlH₄ will readily reduce a wider range of functional groups, including esters, carboxylic acids, and amides. Its high reactivity necessitates the use of anhydrous aprotic solvents (e.g., diethyl ether, THF) and stringent safety precautions due to its violent reaction with water.
For the specific transformation of this compound, sodium borohydride offers the optimal balance of reactivity and selectivity, making it the preferred reagent for this application.
Visualizing the Mechanism:
Caption: Mechanism of ketone reduction by sodium borohydride.
Experimental Protocol: Sodium Borohydride Reduction
This protocol details a reliable method for the reduction of this compound to 1-(2,3-difluorophenyl)ethanol with high yield and purity.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥98% | Sigma-Aldrich | |
| Sodium Borohydride (NaBH₄) | ≥98% | Sigma-Aldrich | Handle with care; moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | |
| Dichloromethane (DCM) | ACS Grade | VWR | For extraction. |
| 1 M Hydrochloric Acid (HCl) | For quenching. | ||
| Saturated Sodium Bicarbonate (NaHCO₃) | For washing. | ||
| Brine (Saturated NaCl solution) | For washing. | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. |
Step-by-Step Procedure
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 32.0 mmol).
-
Dissolve the ketone in methanol (100 mL).
-
Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.
Addition of Reducing Agent:
-
Slowly add sodium borohydride (1.82 g, 48.0 mmol) to the cooled solution in small portions over 30 minutes. [CAUTION] The addition is exothermic and may cause gas evolution. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours.
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 3:1 Hexanes:Ethyl Acetate. The product alcohol should have a lower Rf value than the starting ketone.
Work-up and Purification:
-
Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 1 M HCl (50 mL) while keeping the flask in the ice bath. [CAUTION] Vigorous hydrogen gas evolution will occur.
-
Remove the flask from the ice bath and allow it to warm to room temperature.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(2,3-difluorophenyl)ethanol can be purified by flash column chromatography on silica gel if necessary, though this reaction often yields a product of high purity.
Visualizing the Workflow:
Caption: Experimental workflow for the reduction of this compound.
Expected Results and Data Interpretation
Following this protocol, a typical yield of 1-(2,3-difluorophenyl)ethanol is in the range of 90-98%. The purity of the crude product is often >95% as determined by ¹H NMR and GC-MS.
| Parameter | Expected Outcome |
| Yield | 90-98% |
| Purity (Crude) | >95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Appearance of a quartet for the benzylic proton (CH-OH) and a doublet for the methyl group. Disappearance of the ketone carbonyl signal in ¹³C NMR. |
| TLC (3:1 Hex:EtOAc) | Rf (Product) < Rf (Starting Material) |
Safety and Handling
-
Sodium Borohydride: Corrosive and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Dichloromethane: A suspected carcinogen. All handling should be performed in a fume hood.
-
Quenching: The quenching step with HCl is highly exothermic and produces a large volume of hydrogen gas. This must be done slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.
Conclusion
The reduction of this compound using sodium borohydride is a robust and highly efficient method for producing 1-(2,3-difluorophenyl)ethanol, a valuable intermediate in pharmaceutical synthesis. The protocol described herein is straightforward, scalable, and utilizes readily available reagents. By understanding the underlying mechanism and adhering to the procedural and safety guidelines, researchers can consistently achieve high yields of the desired product.
Application Note: Palladium-Catalyzed Cross-Coupling Strategies for the Functionalization of 2',3'-Difluoroacetophenone
Abstract
The 2',3'-difluoroacetophenone scaffold is a privileged structural motif in medicinal chemistry and materials science, offering unique electronic properties and metabolic stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of palladium-catalyzed cross-coupling reactions to functionalize this key building block. We delve into the mechanistic underpinnings of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, offering detailed, field-proven protocols. The causality behind the selection of catalysts, ligands, bases, and solvents is explained to empower users to troubleshoot and adapt these methodologies for the synthesis of complex molecular architectures.[1][2][3]
Introduction: The Significance of Fluorinated Aromatics
Fluorine-containing organic molecules are of paramount importance in the pharmaceutical industry.[4] The introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity. The 2',3'-difluoro substitution pattern on an acetophenone core presents a synthetically challenging yet highly valuable building block. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for creating carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds, enabling the modular construction of complex drug candidates from precursors like halogenated 2',3'-difluoroacetophenones.[1][2][4] This guide focuses on providing robust and reproducible protocols for these essential transformations.
Core Concepts: The Palladium Catalytic Cycle
At the heart of these transformations lies a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this cycle is critical for rational catalyst selection and reaction optimization. The three key steps are Oxidative Addition, Transmetalation (for C-C couplings) or Amine Coordination/Deprotonation (for C-N couplings), and Reductive Elimination.[7][8]
The Engine of Synthesis: A Generalized Catalytic Cycle
The general mechanism, exemplified by a Suzuki-Miyaura coupling, illustrates the fundamental transformations the palladium center undergoes.[7][8][9]
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
Key Reaction Components: An Expert's Perspective
-
Palladium Precatalyst: Sources like Pd(OAc)₂ or Pd₂(dba)₃ are typically Pd(II) or Pd(0) complexes that are reduced in situ to the active Pd(0) catalyst. The choice of precatalyst can influence initiation efficiency.[10]
-
Ligands: This is arguably the most critical component. For electron-deficient aryl halides like fluorinated systems, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are essential.[11][12] They promote the challenging oxidative addition step, stabilize the Pd(0) species, and accelerate the final reductive elimination.[11] Bidentate ligands like BINAP or DPPF can also be effective, preventing catalyst deactivation.[12][13]
-
Base: The base plays multiple roles. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[14][15] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is required to deprotonate the amine, forming the amide that coordinates to palladium.[10][16] In Sonogashira couplings, an amine base like Et₃N serves as both a base and a solvent.[17][18]
-
Solvent: The choice of solvent (e.g., Toluene, Dioxane, THF, DMF) depends on the specific reaction, the solubility of the reagents, and the required temperature. Aprotic polar solvents are common.[19]
Application Protocols: Functionalizing 4-Bromo-2',3'-difluoroacetophenone
The following protocols are designed as robust starting points for the functionalization of 4-Bromo-2',3'-difluoroacetophenone, a representative substrate. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.
Protocol 1: Suzuki-Miyaura C-C Coupling
This protocol describes the coupling of an arylboronic acid to form a biaryl ketone, a common structure in drug discovery.[8][9]
Reaction Scheme: (2,3-Difluorophenyl)(4-(4-methoxyphenyl)phenyl)methanone synthesis
Materials and Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 4-Bromo-2',3'-difluoroacetophenone | 235.04 | 1.0 | 235 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 182 mg |
| Pd(OAc)₂ (Palladium(II) Acetate) | 224.50 | 0.02 | 4.5 mg |
| SPhos (Ligand) | 410.47 | 0.04 | 16.4 mg |
| K₃PO₄ (Potassium Phosphate) | 212.27 | 2.0 | 425 mg |
| Toluene | - | - | 5 mL |
| Water | - | - | 0.5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add 4-Bromo-2',3'-difluoroacetophenone, 4-methoxyphenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with Argon or Nitrogen three times.
-
Add degassed toluene and water via syringe.
-
Stir the reaction mixture vigorously at 100 °C.
-
Monitor the reaction progress by TLC or GC-MS (typically complete in 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[20]
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Buchwald-Hartwig C-N Coupling
This protocol details the synthesis of an N-aryl amine, a critical transformation for accessing a vast chemical space of bioactive molecules.[12][13][21]
Reaction Scheme: 1-(2,3-Difluoro-4-(phenylamino)phenyl)ethan-1-one synthesis
Materials and Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 4-Bromo-2',3'-difluoroacetophenone | 235.04 | 1.0 | 235 mg |
| Aniline | 93.13 | 1.2 | 110 µL |
| Pd₂(dba)₃ (Palladium Precatalyst) | 915.72 | 0.01 | 9.2 mg |
| XPhos (Ligand) | 476.65 | 0.04 | 19.1 mg |
| NaOt-Bu (Sodium tert-butoxide) | 96.10 | 1.4 | 135 mg |
| Toluene | - | - | 5 mL |
Step-by-Step Procedure:
-
To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Evacuate and backfill the flask with Argon or Nitrogen.
-
Add toluene, followed by 4-Bromo-2',3'-difluoroacetophenone and aniline via syringe.
-
Stir the reaction mixture at 110 °C.
-
Monitor the reaction for completion by TLC or LC-MS (typically 6-18 hours).
-
After cooling, quench the reaction by carefully adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the N-arylated product.
Protocol 3: Sonogashira C-C Coupling
This protocol is for the synthesis of an aryl alkyne, a versatile intermediate for constructing conjugated systems and heterocyclic compounds.[17][22][23]
Reaction Scheme: 1-(2,3-Difluoro-4-(phenylethynyl)phenyl)ethan-1-one synthesis
Materials and Reagents:
| Reagent | MW | Amount (mmol) | Mass/Volume |
|---|---|---|---|
| 4-Bromo-2',3'-difluoroacetophenone | 235.04 | 1.0 | 235 mg |
| Phenylacetylene | 102.14 | 1.2 | 132 µL |
| Pd(PPh₃)₂Cl₂ (Palladium Catalyst) | 701.90 | 0.015 | 10.5 mg |
| CuI (Copper(I) Iodide) | 190.45 | 0.03 | 5.7 mg |
| Triethylamine (Et₃N) | 101.19 | - | 5 mL |
Step-by-Step Procedure:
-
To a Schlenk flask, add 4-Bromo-2',3'-difluoroacetophenone, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with Argon or Nitrogen.
-
Add triethylamine and phenylacetylene via syringe.
-
Stir the reaction at 60 °C until the starting material is consumed (as monitored by TLC, typically 2-6 hours).
-
Cool the mixture and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (25 mL) and wash with 5% aqueous NH₄Cl solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent.
-
Purify by column chromatography on silica gel to isolate the desired aryl alkyne.
Data Summary and Workflow
Comparative Table of Reaction Conditions
| Reaction Type | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Key Transformation |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 100 | C(sp²)-C(sp²) |
| Buchwald-Hartwig | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 110 | C(sp²)-N |
| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Et₃N | 60 | C(sp²)-C(sp) |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for performing and analyzing these cross-coupling reactions.
Caption: Standard laboratory workflow for cross-coupling reactions.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the modern synthetic chemist. This application note provides a validated strategic framework and actionable protocols for the functionalization of this compound derivatives. By understanding the mechanistic principles and the specific roles of each reaction component, researchers can effectively leverage these powerful methods to accelerate the discovery and development of novel chemical entities. The provided protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings serve as a robust foundation for building molecular complexity around this important fluorinated core.
References
- 1. jocpr.com [jocpr.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 4. researchgate.net [researchgate.net]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. chemistryjournals.net [chemistryjournals.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald-Hartwig_reaction [chemeurope.com]
- 11. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. jk-sci.com [jk-sci.com]
- 19. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 20. www1.udel.edu [www1.udel.edu]
- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
Application Note: A Comprehensive Guide to the Synthesis of Difluorinated Chalcones via Claisen-Schmidt Condensation of 2',3'-Difluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Chalcones
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, are a significant class of open-chain flavonoids that serve as crucial precursors in the biosynthesis of other flavonoids and isoflavonoids.[1] Their versatile biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties, have established them as a "privileged scaffold" in medicinal chemistry.[1][2][3]
The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2][4][5] Fluorinated chalcones, therefore, represent a promising class of compounds for therapeutic development, potentially overcoming challenges like drug resistance.[2][4] This guide provides a detailed examination of the synthesis of difluorinated chalcones using 2',3'-difluoroacetophenone as a key starting material, focusing on the robust and widely adopted Claisen-Schmidt condensation reaction.
The Synthetic Cornerstone: Claisen-Schmidt Condensation
The most common and efficient method for synthesizing chalcones is the Claisen-Schmidt condensation.[6][7] This reaction involves a base-catalyzed aldol condensation between an aromatic ketone (in this case, this compound) and an aromatic aldehyde that typically lacks α-hydrogens (e.g., substituted benzaldehydes).[3][8] The reaction proceeds by forming a new carbon-carbon bond, ultimately yielding the characteristic α,β-unsaturated ketone structure of the chalcone.[9]
Unveiling the Reaction Mechanism
Understanding the mechanism of the base-catalyzed Claisen-Schmidt condensation is critical for optimizing reaction conditions and troubleshooting potential issues. The process can be broken down into three primary steps:
-
Enolate Formation: A strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), abstracts an acidic α-proton from the acetophenone derivative. This deprotonation forms a resonance-stabilized enolate anion, which acts as the key nucleophile in the reaction.[9][10]
-
Nucleophilic Attack: The newly formed enolate anion attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a tetrahedral alkoxide intermediate.[9]
-
Dehydration: The alkoxide intermediate is protonated by the solvent (typically ethanol), forming a β-hydroxy ketone. This intermediate readily undergoes base-catalyzed dehydration (elimination of a water molecule) to yield the final, thermodynamically stable α,β-unsaturated chalcone product. The conjugation between the aromatic rings and the enone system provides the driving force for this final step.[11]
Caption: Base-catalyzed mechanism for difluorinated chalcone synthesis.
Comprehensive Experimental Guide
This section provides a holistic workflow and detailed protocols for the synthesis, purification, and characterization of difluorinated chalcones derived from this compound.
Overall Experimental Workflow
The process is a sequential workflow beginning with the synthesis, followed by purification of the crude product, and concluding with rigorous analysis to confirm the structure and purity of the final compound.
Caption: Overall workflow from synthesis to final analysis.
Detailed Protocol 1: Synthesis of (E)-1-(2,3-difluorophenyl)-3-(phenyl)prop-2-en-1-one
This protocol details a representative synthesis using benzaldehyde. The procedure can be adapted for various substituted benzaldehydes.
Materials and Reagents:
-
This compound
-
Benzaldehyde
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Hydrochloric Acid (HCl, ~2M aqueous solution)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Beakers and Erlenmeyer flasks
-
Ice bath
Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 5 mmol, 1 equivalent) and benzaldehyde (5 mmol, 1 equivalent) in 20-30 mL of ethanol.[12] Stir the mixture at room temperature until all components are fully dissolved.
-
Catalyst Addition: While stirring, slowly add an aqueous or ethanolic solution of KOH or NaOH (e.g., 7.5 mmol, 1.5 equivalents) dropwise to the flask.[3] The addition should be performed at room temperature or in an ice bath to control any exothermic reaction.
-
Reaction: Stir the mixture vigorously at room temperature. The solution will typically become turbid and a precipitate (the chalcone product) will form over time.[3]
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Hexane:Ethyl Acetate, 8:2). The reaction is considered complete when the starting materials are no longer visible on the TLC plate. Reaction times can vary from a few hours to overnight.
-
Workup and Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[13]
-
Neutralization: Slowly add dilute HCl to the aqueous mixture with stirring until it is neutralized or slightly acidic (pH ~6-7). This step neutralizes the base catalyst and ensures complete precipitation of the chalcone product.[13]
-
Collection: Collect the crude solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.[1]
-
Drying: Allow the crude product to air-dry or dry in a desiccator. Determine the crude yield before proceeding to purification.[1]
Detailed Protocol 2: Purification
The crude product often requires purification to remove unreacted starting materials and by-products.
A. Purification by Recrystallization: This is the preferred method if the crude product is relatively pure. 95% ethanol is a commonly effective solvent.[1][14]
-
Dissolve the crude chalcone in a minimum amount of hot 95% ethanol.[1]
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.[1] If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization.[1]
-
Collect the purified crystals by vacuum filtration, washing with a small amount of cold ethanol.[1]
-
Dry the crystals and determine the final yield and melting point.
B. Purification by Column Chromatography: This method is used for less pure crude products or oily residues.
-
Prepare a silica gel column using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate), determined by prior TLC analysis.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the column and elute with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chalcone.[1]
Detailed Protocol 3: Characterization
Structural confirmation and purity assessment are essential.
-
¹H-NMR: The ¹H-NMR spectrum is highly characteristic. Expect to see two doublets for the ethylenic protons (H-α and H-β) of the α,β-unsaturated system, typically in the range of δ 6.9-8.2 ppm. The coupling constant (J) between these protons is typically around 15-16 Hz, confirming the trans (E) configuration. Aromatic protons will appear as multiplets in their expected regions.[15][16]
-
¹³C-NMR: The carbonyl carbon (C=O) signal typically appears downfield around δ 190 ppm. The α and β carbons of the enone system will also be present in the olefinic region.
-
¹⁹F-NMR: This is crucial for confirming the presence and positions of the fluorine atoms. Expect two distinct signals for the non-equivalent fluorine atoms on the A-ring.
-
FT-IR: Look for a strong absorption band for the conjugated carbonyl (C=O) stretch, typically appearing in the 1640–1665 cm⁻¹ region.[7][15] Aromatic C=C stretching bands will be observed around 1580-1600 cm⁻¹. The C-F stretching band is expected in the 1210-1260 cm⁻¹ region.[15][17]
-
Mass Spectrometry (MS): Use a soft ionization technique like Electrospray Ionization (ESI) to observe the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the molecular weight of the synthesized compound.[17]
Data Summary and Expected Outcomes
The Claisen-Schmidt condensation is versatile, and reaction outcomes depend on the specific aldehyde used. The table below provides a representative summary.
| Aromatic Aldehyde | Catalyst | Solvent | Typical Reaction Time | Typical Yield (%) |
| Benzaldehyde | KOH | Ethanol | 4-8 hours | 75-90% |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 6-12 hours | 80-95% |
| 4-Methoxybenzaldehyde | KOH | Ethanol | 3-6 hours | 85-95% |
| 4-Nitrobenzaldehyde | NaOH | Ethanol | 8-16 hours | 70-85% |
Note: Yields and reaction times are illustrative and can vary based on reaction scale and specific conditions.[3]
Applications in Research and Drug Development
The difluorinated chalcones synthesized via these protocols are valuable candidates for biological screening. The introduction of the 2,3-difluoro pattern can significantly influence biological activity. These compounds have demonstrated potential as:
-
Anticancer Agents: Many fluorinated chalcones exhibit potent cytotoxic effects against various cancer cell lines.[2][18][19]
-
Antimicrobial Agents: The enhanced lipophilicity can improve cell membrane penetration, leading to significant antibacterial and antifungal activity.[4][20]
-
Anti-inflammatory Agents: Chalcones are known to modulate inflammatory pathways, and fluorinated derivatives have shown promising anti-inflammatory properties.[21][22]
By systematically synthesizing a library of these compounds with different substitutions on the B-ring, researchers can conduct detailed Structure-Activity Relationship (SAR) studies to identify lead candidates for further drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. jetir.org [jetir.org]
- 15. Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones – Oriental Journal of Chemistry [orientjchem.org]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and biological activities of fluorinated chalcone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Application Note: A Robust Protocol for the Selective α-Bromination of 2',3'-Difluoroacetophenone
Abstract
This application note provides a detailed, field-proven protocol for the selective α-bromination of 2',3'-difluoroacetophenone. α-Halogenated ketones are highly valuable synthetic intermediates, serving as precursors for a wide range of pharmaceuticals and complex heterocyclic systems due to their dual electrophilic sites.[1][2][3] The described method utilizes N-Bromosuccinimide (NBS) as a manageable and effective brominating agent under mild acid catalysis, ensuring high regioselectivity for the α-position while minimizing common side reactions such as aromatic or di-bromination. This guide is designed for researchers in organic synthesis and drug development, offering in-depth scientific rationale, a step-by-step procedure, safety protocols, and troubleshooting advice to ensure reliable and reproducible results.
Scientific Rationale and Mechanistic Overview
The α-bromination of a ketone is a cornerstone transformation in organic synthesis.[2] The reaction's success hinges on the selective formation of a nucleophilic enol or enolate intermediate, which then attacks an electrophilic bromine source.[4][5]
The Choice of an Acid-Catalyzed Pathway
Under acidic conditions, the reaction proceeds via an enol intermediate. This pathway is particularly effective for substrates like this compound for several reasons:
-
Activation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the acidity of the α-hydrogens.[6][7]
-
Controlled Enol Formation: This protonation facilitates the tautomerization to the enol form. Critically, the formation of this enol is the rate-determining step of the reaction, meaning the reaction rate is independent of the bromine concentration.[2][7] This kinetic profile allows for excellent control over the reaction and prevents undesirable side reactions that can occur under basic conditions, such as the haloform reaction.
-
Regioselectivity: For acetophenones, enolization occurs exclusively at the methyl group, ensuring bromination at the desired α-carbon. The presence of the electron-withdrawing difluoro-substituted phenyl ring further disfavors any competitive electrophilic aromatic substitution (ring bromination).[8]
Mechanism of Acid-Catalyzed Bromination
The reaction follows a well-established three-step mechanism, which is illustrated in the diagram below.[2][5][7]
-
Protonation: The carbonyl oxygen is reversibly protonated by the acid catalyst (H-A).
-
Enolization (Rate-Determining Step): A base (A⁻) abstracts a proton from the α-carbon, leading to the formation of the enol intermediate.
-
Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking the electrophilic bromine of NBS to form a new C-Br bond. Subsequent deprotonation of the carbonyl oxygen regenerates the catalyst and yields the final α-bromo ketone product.
Caption: Acid-catalyzed α-bromination mechanism.
Selection of N-Bromosuccinimide (NBS)
While molecular bromine (Br₂) is a classic brominating agent, N-Bromosuccinimide (NBS) is selected for this protocol due to its significant practical advantages.[9]
-
Safety and Handling: NBS is a crystalline solid, making it significantly easier and safer to handle and weigh compared to the highly corrosive and volatile liquid bromine.[10][11]
-
Controlled Bromine Source: NBS provides a low, constant concentration of electrophilic bromine in the reaction mixture, which helps to suppress the formation of dibrominated byproducts.[8]
-
Reduced Byproducts: The reaction does not produce stoichiometric amounts of HBr gas, simplifying the workup and minimizing potential acid-catalyzed degradation of the product.[9]
Experimental Protocol
This protocol is optimized for the selective monobromination of this compound on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| This compound | ≥97% | e.g., Thermo Scientific[12] | Starting material. |
| N-Bromosuccinimide (NBS) | Reagent Grade, ≥98% | e.g., Sigma-Aldrich | Recrystallize from water if purity is suspect. |
| Acetic Acid (Glacial) | ACS Grade | e.g., Fisher Scientific | Serves as both catalyst and solvent. |
| Dichloromethane (DCM) | ACS Grade, anhydrous | Various | Used for extraction. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Grade | Various | For quenching excess bromine. |
| Sodium Bicarbonate (NaHCO₃) | ACS Grade | Various | For neutralizing acid. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Various | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |
Equipment
-
Round-bottom flask (100 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard glassware for chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
Caption: Experimental workflow for α-bromination.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.56 g, 10.0 mmol, 1.0 eq) and glacial acetic acid (20 mL).
-
Reagent Addition: Begin stirring and gently heat the mixture to 50-55 °C. Once the temperature has stabilized, add N-Bromosuccinimide (1.87 g, 10.5 mmol, 1.05 eq) in three equal portions over 15-20 minutes. Causality Note: Portion-wise addition of NBS is crucial to maintain a low concentration of the brominating agent, which effectively suppresses the formation of the α,α-dibrominated byproduct.[8]
-
Reaction Monitoring: Maintain the reaction temperature at 50-55 °C and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting material spot (visualized under UV light) is fully consumed.
-
Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL). Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 30 mL).
-
Aqueous Wash: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) to neutralize the acetic acid, 10% aqueous sodium thiosulfate solution (1 x 40 mL) to quench any unreacted NBS or bromine, and finally with brine (1 x 40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
-
Purification: Purify the crude material via flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes. Combine the fractions containing the pure product (identified by TLC) and concentrate to afford the final α-bromo-2',3'-difluoroacetophenone.
Expected Results
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to pale yellow solid |
| TLC (9:1 Hex/EtOAc) | Rƒ (Product) ≈ 0.45; Rƒ (Starting Material) ≈ 0.35 |
| Purity (by ¹H NMR) | >95% |
Safety Precautions and Waste Disposal
3.1. Hazard Identification:
-
N-Bromosuccinimide (NBS): Corrosive, causes severe skin burns and eye damage. It is also an oxidizer and may intensify fire. Handle with extreme care in a chemical fume hood.[11][13]
-
Acetic Acid: Corrosive and flammable. Causes severe skin and eye burns.
-
Dichloromethane (DCM): Suspected carcinogen and harmful if inhaled or swallowed.
-
α-Bromo Ketones: These are lachrymators (tear-inducing) and alkylating agents. Avoid inhalation and skin contact.
3.2. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.[14]
-
Hand Protection: Wear nitrile gloves. Change them immediately if contaminated.
-
Skin Protection: A flame-resistant lab coat must be worn. Ensure no skin is exposed.[15]
-
Respiratory: All operations must be performed inside a certified chemical fume hood to avoid inhaling vapors.[14][15]
3.3. Waste Disposal:
-
All halogenated organic waste (DCM extracts, chromatography fractions) must be collected in a designated halogenated waste container.
-
Aqueous waste should be neutralized before disposal according to institutional guidelines.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Deactivated NBS (hydrolyzed). | 1. Increase reaction time and monitor by TLC.2. Use freshly opened or recrystallized NBS. |
| Low Yield | 1. Product loss during aqueous work-up.2. Inefficient extraction. | 1. Ensure pH is neutral before extraction.2. Perform additional extractions with DCM. |
| Formation of Dibrominated Product | 1. Molar ratio of NBS is too high.2. NBS was added too quickly. | 1. Use no more than 1.05 equivalents of NBS.2. Ensure slow, portion-wise addition of NBS. |
| Presence of Starting Material After Chromatography | Co-elution of product and starting material. | Adjust the polarity of the eluent system for better separation (e.g., use a shallower gradient or a different solvent system like Toluene/Hexanes). |
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. fiveable.me [fiveable.me]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acgpubs.org [acgpubs.org]
- 10. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. dept.harpercollege.edu [dept.harpercollege.edu]
- 12. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 13. fishersci.com [fishersci.com]
- 14. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 15. scribd.com [scribd.com]
Application Notes & Protocols: The Strategic Use of 2',3'-Difluoroacetophenone in the Synthesis of Advanced Agricultural Chemicals
Abstract
The introduction of fluorine atoms into active pharmaceutical and agrochemical ingredients has been a transformative strategy for enhancing molecular stability, metabolic resistance, and biological efficacy. 2',3'-Difluoroacetophenone (CAS: 18355-80-1) has emerged as a pivotal structural synthon, providing a unique combination of reactivity and fluorination pattern for the development of next-generation fungicides, herbicides, and insecticides.[1] This guide elucidates the core chemical principles governing its use, provides validated, step-by-step protocols for the synthesis of key agrochemical scaffolds, and offers expert insights into reaction optimization and characterization. It is designed for researchers and process chemists dedicated to the discovery and development of novel crop protection agents.
Introduction: The Fluorine Advantage in Modern Agrochemicals
The strategic incorporation of fluorine can profoundly alter the physicochemical properties of a molecule. In the context of agrochemicals, this often translates to:
-
Enhanced Bioactivity: The high electronegativity of fluorine can modify the electronic environment of a molecule, leading to stronger binding interactions with target enzymes or receptors.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes in target pests and the environment. This can prolong the active life of the pesticide.
-
Improved Lipophilicity and Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may enhance its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.
This compound is a particularly valuable intermediate because its vicinal fluorine atoms create a distinct electronic and steric profile on the phenyl ring, offering unique opportunities for synthesizing novel active ingredients, especially within the class of pyrazole carboxamide fungicides.[2][3][4]
Physicochemical Properties and Safe Handling
Accurate knowledge of the starting material's properties is fundamental to reproducible and safe synthesis.
| Property | Value | Source |
| CAS Number | 18355-80-1 | [5][6] |
| Molecular Formula | C₈H₆F₂O | [7][8] |
| Molecular Weight | 156.13 g/mol | [8] |
| Appearance | Clear, colorless liquid or fused solid | [7][8] |
| Boiling Point | 84-85 °C at 20 mmHg | [8] |
| Density | ~1.206 g/cm³ | [8] |
| Refractive Index | ~1.489 at 20 °C | [8] |
Safety & Handling: this compound is classified as an irritant.[8] Standard laboratory personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed within a certified chemical fume hood.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Core Synthetic Applications: Building High-Value Fungicides
A primary application of this compound is in the synthesis of pyrazole carboxamide fungicides. These compounds are potent Succinate Dehydrogenase Inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi.[4] The synthesis typically involves the construction of a central pyrazole ring, followed by the formation of an amide linkage.
Mechanistic Principles at Play
The reactivity of this compound is dominated by two key features: the acetyl group and the electron-deficient difluorophenyl ring.
-
Condensation Chemistry: The α-protons of the acetyl group are acidic and can be readily removed to form an enolate. This enolate is a key intermediate in Claisen condensations, which are often the first step in building the pyrazole core. The subsequent reaction with a hydrazine derivative leads to the formation of the heterocyclic pyrazole ring through a cyclization-condensation sequence.
-
Nucleophilic Aromatic Substitution (SNAr): The two electron-withdrawing fluorine atoms, ortho and meta to the acetyl group, activate the aromatic ring towards nucleophilic attack.[9][10] While not always the primary pathway in fungicide synthesis, this property is crucial for creating diverse analogues. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[10][11] The stability of this intermediate is the reason why electron-withdrawing groups are essential for this reaction to occur.[12]
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, 97%, CasNo.18355-80-1 Beantown Chemical United States [beantown.lookchem.com]
- 6. This compound | 18355-80-1 [chemicalbook.com]
- 7. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound | 18355-80-1 [amp.chemicalbook.com]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. byjus.com [byjus.com]
laboratory scale synthesis of 2-amino-4-arylquinazolines
An In-Depth Guide to the Laboratory Scale Synthesis of 2-Amino-4-Arylquinazolines
Authored by a Senior Application Scientist
This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview and actionable protocols for the laboratory-scale synthesis of 2-amino-4-arylquinazolines. This class of heterocyclic compounds is of significant interest due to its prevalence in biologically active molecules and approved pharmaceuticals.[1][2] The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly as kinase inhibitors for oncology. This document moves beyond simple procedural lists to explain the underlying chemical principles and rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.
Strategic Overview of Synthetic Pathways
The synthesis of 2-amino-4-arylquinazolines can be approached through several strategic routes, primarily dictated by the availability of starting materials and the desired substitution patterns on the final molecule. The most prevalent and versatile methods start from readily available anthranilic acid derivatives, such as 2-aminobenzonitriles or 2-aminoaryl ketones.
A common and robust strategy involves the initial construction of a 2-arylquinazolin-4(3H)-one, which is subsequently converted to the target 4-amino derivative. Alternatively, multi-component reactions (MCRs) offer a more convergent and efficient approach, allowing for the rapid assembly of the quinazoline core from three or more starting materials in a single pot.
Caption: Primary synthetic routes to 2-amino-4-arylquinazolines.
Protocol I: Two-Step Synthesis via a 2-Arylquinazolin-4(3H)-one Intermediate
This classic and highly reliable method involves two distinct operational stages: the initial formation of the quinazolinone ring system, followed by its conversion to the desired 4-amino product. This approach offers excellent control and is generally high-yielding, making it suitable for generating a core intermediate that can be diversified in the final step.[3][4]
Part A: Synthesis of 2-Arylquinazolin-4(3H)-one
Principle: This step involves the condensation of an anthranilamide with an aromatic aldehyde. The reaction proceeds through the formation of an imine, which then undergoes an intramolecular cyclization. Subsequent aerobic oxidation, often facilitated by the DMSO solvent at high temperatures, leads to the aromatic quinazolinone ring.[3]
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Role |
| Anthranilamide | C₇H₈N₂O | 136.15 | 1.0 mmol | Starting Material |
| Aromatic Aldehyde | Ar-CHO | Variable | 1.0 mmol | Starting Material |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | ~5 mL | Solvent / Oxidant |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (open to air), add anthranilamide (1.0 mmol, 1.0 equiv) and the selected aromatic aldehyde (1.0 mmol, 1.0 equiv).
-
Add DMSO (5 mL) to the flask.
-
Heat the reaction mixture to 140 °C in an oil bath and stir vigorously. The reaction is typically left for 6-8 hours.
-
Causality Note: The high temperature is crucial for both the cyclization and the in-situ aerobic oxidation required to form the aromatic quinazolinone ring. DMSO can facilitate this oxidation.[3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (~50 mL) with stirring.
-
The solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether.
-
Dry the solid product under vacuum to yield the 2-arylquinazolin-4(3H)-one, which is often pure enough for the next step. Further purification can be achieved by recrystallization from ethanol if necessary.
Part B: Synthesis of 2-Amino-4-Arylquinazoline
Principle: This transformation occurs via a deoxychlorination followed by a nucleophilic aromatic substitution (SNAr). The hydroxyl group of the quinazolinone tautomer is first converted to a 4-chloro group, an excellent leaving group. This activated intermediate then readily reacts with an amine to furnish the final product.[3][4]
Caption: Workflow for the conversion of a quinazolinone to a 4-aminoquinazoline.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity | Role |
| 2-Arylquinazolin-4(3H)-one | - | Variable | 1.0 mmol | Starting Material |
| Phosphorus Oxychloride | POCl₃ | 153.33 | ~2-5 mL | Chlorinating Agent |
| Desired Amine | R-NH₂ | Variable | 1.2-1.5 equiv | Nucleophile |
| Isopropanol (or MeCN) | C₃H₈O | 60.10 | ~10 mL | Solvent |
| Triethylamine (TEA) or DBU | Et₃N | 101.19 | 1.3-2.0 equiv | Base |
Procedure:
-
Chlorination:
-
Place the 2-arylquinazolin-4(3H)-one (1.0 mmol, 1.0 equiv) in a dry flask under an inert atmosphere (Nitrogen or Argon).
-
SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle exclusively in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Carefully add POCl₃ (2 mL) to the flask. Heat the mixture to 60-80 °C for 2-4 hours.[3][4]
-
After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure (using a trap with aqueous NaOH to neutralize the vapors).
-
The residue is the crude 4-chloro-2-arylquinazoline. This intermediate is often used directly without further purification.
-
-
Amination:
-
Dissolve the crude 4-chloro intermediate in a suitable solvent like isopropanol or acetonitrile (~10 mL).
-
Add the desired amine (1.2 equiv) and a non-nucleophilic base such as triethylamine (TEA) or DBU (1.5 equiv).
-
Causality Note: The base is essential to neutralize the HCl generated during the SNAr reaction, driving the equilibrium towards the product.
-
Heat the reaction to 80 °C and stir for 2-5 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Perform an aqueous work-up: Dissolve the residue in ethyl acetate (~30 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-amino-4-arylquinazoline.
-
Protocol II: One-Pot Three-Component Synthesis from 2-Aminobenzonitrile
This protocol describes an elegant and efficient palladium-catalyzed synthesis that brings together three components in a single reaction vessel.[5] This method is particularly valuable for generating chemical libraries due to its operational simplicity and the ability to introduce diversity at two positions simultaneously.
Principle: The reaction is believed to proceed through a tandem sequence. Initially, the 2-aminobenzonitrile and aldehyde likely form an imine intermediate. The palladium catalyst then facilitates a Suzuki-type coupling with the arylboronic acid, followed by an intramolecular cyclization and aromatization to yield the quinazoline product. The Xantphos ligand is crucial for stabilizing the palladium catalyst and promoting the necessary catalytic cycle.
Materials and Reagents:
| Reagent | Formula | M.W. | Quantity (per 1.0 mmol scale) | Role |
| 2-Aminobenzonitrile | C₇H₆N₂ | 118.14 | 1.0 mmol (1.0 equiv) | Starting Material |
| Substituted Aldehyde | R-CHO | Variable | 1.2 mmol (1.2 equiv) | Starting Material |
| Arylboronic Acid | Ar-B(OH)₂ | Variable | 1.5 mmol (1.5 equiv) | Arylating Agent |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.05 mmol (5 mol%) | Catalyst |
| Xantphos | C₃₉H₃₂OP₂ | 578.60 | 0.10 mmol (10 mol%) | Ligand |
| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 mmol (2.0 equiv) | Base |
| Anhydrous DMF | C₃H₇NO | 73.09 | 5 mL | Solvent |
Procedure:
-
To a dry reaction tube or flask, add 2-aminobenzonitrile (1.0 mmol), the aldehyde (1.2 mmol), the arylboronic acid (1.5 mmol), Pd(OAc)₂ (0.05 mmol), Xantphos (0.1 mmol), and K₂CO₃ (2.0 mmol).[5]
-
Causality Note: The reaction must be performed under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) species, which is the active catalytic form generated in situ.
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 120 °C. Stir the mixture vigorously for 12 hours.[5]
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-aryl-2-substituted-quinazoline.
Product Characterization
The identity and purity of the synthesized 2-amino-4-arylquinazolines must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Protons on the quinazoline core typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts and coupling constants provide definitive information about the substitution pattern.[6][7]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺).[7]
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups, such as N-H stretches for the amino group (typically ~3200-3400 cm⁻¹).
Representative Spectroscopic Data:
The following table provides an example of typical ¹H NMR chemical shifts for a 2-amino-4-arylquinazoline derivative to guide characterization.
| Proton | Typical δ (ppm) | Multiplicity |
| Quinazoline H-5 | ~8.0 - 8.5 | d or dd |
| Quinazoline H-8 | ~7.8 - 8.2 | d |
| Quinazoline H-6, H-7 | ~7.2 - 7.8 | m or t |
| Amino N-H | ~5.0 - 6.0 | br s |
| Aryl Protons (C4) | ~7.0 - 7.6 | m |
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 2-arylquinazolines with alkyl-polyamine motifs as potent antileishmanial agents: synthesis and biological evaluation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. One-Pot Tandem Synthesis of 2-Arylquinazolines by a Multicomponent Cyclization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of 2',3'-Difluoroacetophenone
Abstract
This application note presents a detailed protocol for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2',3'-Difluoroacetophenone. This method is crucial for quality control, stability studies, and impurity profiling in drug development and chemical synthesis. The described protocol provides a robust framework for establishing a reliable analytical method, ensuring specificity, linearity, accuracy, and precision.
Introduction
This compound is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds and specialty chemicals. The presence of two fluorine atoms on the phenyl ring can significantly influence the molecule's reactivity, metabolic stability, and pharmacokinetic properties. Therefore, a precise and reliable analytical method is essential for monitoring its purity, quantifying its concentration in reaction mixtures, and assessing its stability under various stress conditions.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical ingredients and intermediates.[1] This application note details a systematic approach to developing a stability-indicating HPLC method, which can separate the parent compound from its potential degradation products, a critical requirement for regulatory compliance and ensuring product quality.[2]
Physicochemical Properties of this compound
A fundamental understanding of the analyte's properties is paramount for rational HPLC method development.
-
Structure: 1-(2,3-difluorophenyl)ethan-1-one[3]
-
Molecular Formula: C₈H₆F₂O[3]
-
Molecular Weight: 156.13 g/mol [4]
-
Appearance: Clear, colorless liquid[3]
-
Polarity: Moderately polar due to the carbonyl group and fluorine atoms, making it suitable for reversed-phase chromatography.
-
UV Absorbance: The aromatic ring and carbonyl group suggest strong UV absorbance, which is ideal for detection using a UV or Diode Array Detector (DAD).
Method Development Strategy
The development of a robust HPLC method involves a systematic optimization of chromatographic parameters. The following workflow outlines the key steps.
Caption: Figure 1: HPLC Method Development Workflow
Materials and Reagents
-
This compound reference standard (97% or higher purity)[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, obtained from a water purification system)
-
Phosphoric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Instrumentation and Chromatographic Conditions
The following instrumentation and starting conditions are recommended. Optimization will be necessary to achieve the desired separation and peak shape.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD detector |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 40-90% B over 10 minutes, then 5 minutes hold at 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimal wavelength determined by UV scan) |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a versatile stationary phase for moderately polar compounds like acetophenone derivatives.[5]
-
Mobile Phase: Acetonitrile generally provides better peak shape and lower backpressure compared to methanol for aromatic compounds. A water/acetonitrile gradient is a common starting point for method development.[6][7]
-
Detector: A DAD allows for the determination of the optimal detection wavelength and assessment of peak purity. Based on the structure, a wavelength around 254 nm is a reasonable starting point.[5]
Standard and Sample Preparation Protocol
Accurate sample preparation is critical for reliable results.
Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).
Sample Preparation
-
Accurately weigh a sample containing this compound and transfer it to a volumetric flask.
-
Add a portion of the diluent and sonicate to dissolve the sample.
-
Dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Caption: Figure 2: Sample Preparation Workflow
Method Validation
The developed method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[8]
Specificity and Stability-Indicating Properties
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[2]
Protocol for Forced Degradation:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.
Analyze the stressed samples alongside a non-degraded control. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak. Peak purity analysis using a DAD is essential to confirm that the analyte peak is free from co-eluting impurities.
Linearity and Range
Analyze a series of at least five concentrations of the reference standard. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
Accuracy
Accuracy should be determined by performing recovery studies. Spike a placebo or a known sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of results should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Evaluate the effect of small, deliberate variations in the method parameters on the results. This may include changes in:
-
Mobile phase composition (± 2%)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
Detection wavelength (± 2 nm)
The system suitability parameters should remain within acceptable limits for the method to be considered robust.
System Suitability
Before each analytical run, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject a standard solution and evaluate the following parameters:
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| RSD of Peak Area | ≤ 2.0% (for n=5) |
Conclusion
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for the analysis of this compound. The outlined protocols and parameters serve as a robust starting point for researchers, scientists, and drug development professionals. Adherence to these guidelines will ensure the generation of accurate, reliable, and reproducible data for quality control and stability assessment of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. ijsdr.org [ijsdr.org]
- 3. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 97% | Fisher Scientific [fishersci.ca]
- 5. app.studyraid.com [app.studyraid.com]
- 6. Separation of 2,2’,4’-Trichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Separation of 2,4’-Dichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. scispace.com [scispace.com]
Application Note & Protocol: Mastering the Synthesis of Volatile Fluorinated Compounds
A Senior Application Scientist's Guide to Experimental Setups, Safety, and In-Situ Reaction Monitoring
For researchers, medicinal chemists, and professionals in drug development, the incorporation of fluorine into organic molecules is a critical strategy for modulating pharmacokinetic and physicochemical properties. However, the unique challenges posed by volatile fluorinated compounds—namely their high reactivity, toxicity, and propensity for gaseous states at or near ambient temperatures—necessitate specialized experimental setups and rigorous safety protocols. This guide provides a comprehensive overview of the essential techniques and considerations for safely and effectively conducting reactions with these valuable yet hazardous materials.
Foundational Principles: Understanding the Challenges
Volatile fluorinated compounds, such as elemental fluorine (F₂), hydrogen fluoride (HF), and various fluorinating agents like diethylaminosulfur trifluoride (DAST), present a trifecta of experimental hurdles:
-
High Reactivity and Exothermicity: Reactions involving these compounds are often extremely fast and highly exothermic, posing a risk of runaway reactions if not properly controlled. Direct fluorination with F₂ gas, for example, can be explosive with organic substances if not managed correctly.[1]
-
Toxicity and Corrosiveness: Many volatile fluorinated compounds are highly toxic and corrosive.[2][3] Elemental fluorine is a powerful oxidizing agent that can cause severe tissue damage, while hydrogen fluoride can cause deep, painful burns that may not be immediately apparent.[2][4]
-
Gas Handling and Containment: The volatility of these reagents requires specialized equipment to handle, measure, and contain them effectively, preventing their release into the laboratory environment.
The Bedrock of Safety: Engineering and Personal Protective Measures
A robust safety culture is paramount when working with volatile fluorinated compounds. This begins with a multi-layered approach to exposure prevention.
Engineering Controls: Your First Line of Defense
-
Fume Hoods and Glove Boxes: All manipulations of volatile fluorinated compounds must be performed in a properly functioning chemical fume hood.[5] For particularly hazardous or moisture-sensitive reagents, a glove box with an inert atmosphere is recommended.[5]
-
Specialized Gas Cabinets: For reactions involving compressed gases like elemental fluorine, a vented gas storage cabinet is essential.[2][3]
-
Scrubbing Systems: Exhaust streams containing unreacted fluorine or HF must be passed through a scrubber to neutralize these hazardous gases before they are vented.[6][7] Soda lime towers are commonly used for this purpose.[8] The neutralization reaction is highly exothermic, and for F₂, the concentration of the quenching solution (e.g., NaOH) must be carefully controlled to avoid the formation of highly toxic OF₂ gas.[7]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
Standard laboratory PPE is insufficient for this line of work. The following specialized equipment is mandatory:
-
Eye and Face Protection: Chemical splash goggles and a face shield are required.[5] Metal-frame glasses are preferable to plastic ones to reduce the risk of ignition.[3]
-
Hand Protection: Neoprene or other fluorine-resistant gloves should be worn.[3] Double-gloving is a recommended practice.[5]
-
Body Protection: A flame-resistant lab coat is essential.[5]
-
Emergency Preparedness: An eyewash station and safety shower must be readily accessible.[3][4] A 2.5% calcium gluconate gel should be on hand for immediate application in case of HF exposure.[2][4][7]
Experimental Setups: From Benchtop to Advanced Systems
The choice of experimental setup depends on the scale of the reaction, the specific reagents involved, and the level of control required.
Schlenk Line Techniques for Inert Atmosphere Reactions
For many reactions involving volatile, air- and moisture-sensitive fluorinated compounds, a Schlenk line is an indispensable tool.[9][10][11] It allows for the manipulation of reagents under an inert atmosphere (typically nitrogen or argon).
Key Techniques:
-
Degassing Solvents: Solvents must be rigorously dried and deoxygenated. This can be achieved through methods like freeze-pump-thaw cycles or by sparging with an inert gas.[12]
-
Cannula Transfer: Volatile liquid reagents can be transferred between sealed vessels using a double-tipped needle (cannula), driven by a positive pressure of inert gas.[10]
-
Vacuum Transfer: For highly volatile compounds, transfer can be achieved by condensing the vapor from one flask into a receiving flask cooled with liquid nitrogen or a dry ice/acetone bath.[9][11][13]
Protocol 1: Basic Schlenk Line Setup for Handling a Volatile Fluorinated Reagent
-
System Preparation: Ensure the Schlenk line is clean, dry, and leak-free. Grease all glass joints with a suitable high-vacuum grease.
-
Inert Gas Purge: Connect the reaction flask to the Schlenk line and perform at least three cycles of evacuating the flask under vacuum and refilling it with inert gas.[10]
-
Solvent Addition: Add the degassed solvent to the reaction flask via cannula transfer.
-
Reagent Transfer (Vacuum Transfer): a. Attach the vessel containing the volatile fluorinated reagent to the Schlenk line. b. Cool the reaction flask in a liquid nitrogen bath. c. Evacuate the manifold and then carefully open the stopcock to the reagent vessel and the reaction flask to allow the volatile compound to transfer and condense in the reaction flask. d. Once the transfer is complete, close the stopcocks and backfill the system with inert gas.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (see Section 5).
-
Quenching: Upon completion, cool the reaction mixture and slowly add a quenching agent.
Specialized Metal Vacuum Lines for Highly Reactive Gases
For work with elemental fluorine, standard glass Schlenk lines are unsuitable. Instead, vacuum lines constructed from fluorine-compatible metals are required.
-
Materials: Monel (a nickel-copper alloy) and stainless steel are commonly used for the construction of these lines.[8]
-
Passivation: Before use, the metal surfaces must be passivated by exposing them to a low concentration of fluorine gas. This forms a protective metal fluoride layer that prevents further corrosion.[3]
-
Connections: Swagelok tube fittings are used to ensure gas-tight seals.[8]
Diagram 1: Workflow for Setting Up a Fluorine Gas Reaction
Caption: Workflow for a typical reaction involving elemental fluorine gas.
Continuous Flow Microreactors: A Paradigm Shift in Safety and Control
Flow chemistry offers significant advantages for reactions with volatile fluorinated compounds, particularly those that are highly exothermic and hazardous.[1][14][15]
-
Enhanced Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for rapid and efficient removal of heat, preventing thermal runaways.[1]
-
Precise Control: Reaction parameters such as temperature, pressure, and residence time can be precisely controlled, leading to improved selectivity and yields.[1]
-
Improved Safety: The small reaction volumes minimize the amount of hazardous material present at any given time.[1][14]
Flow reactors are particularly well-suited for direct fluorination with F₂ gas and for reactions using reagents like DAST, which can be thermally unstable.[1][16]
Materials of Construction: A Critical Consideration
The aggressive nature of many fluorinated compounds necessitates careful selection of reactor and apparatus materials.
| Material | Compatibility with Fluorine/HF | Notes |
| Metals | ||
| Monel, Nickel | Excellent | Preferred for handling elemental fluorine, especially at elevated temperatures.[17] |
| Stainless Steel | Good (with passivation) | Widely used, but the protective fluoride film can be damaged by repeated bending.[3] |
| Copper and Alloys | Good | Form a stable cupric fluoride film.[17] |
| Aluminum | Good at low temperatures | |
| Titanium | Poor | Highly reactive with liquid fluorine and attacked by gaseous fluorine at elevated temperatures.[17] |
| Polymers | ||
| Polytetrafluoroethylene (PTFE, Teflon®) | Excellent | The most common non-metallic material for gaskets, tubing, and even entire reactor bodies.[2][17][18] |
| Fluorinated Ethylene Propylene (FEP) | Good | Often used for tubing in flow reactors.[16][19] |
| Glass | ||
| Borosilicate (Pyrex®) | Poor | Attacked by hydrogen fluoride and acidic fluoride solutions.[20] Not suitable for reactions that generate HF. |
Table 1: Compatibility of common laboratory materials with fluorine and hydrogen fluoride.
Analytical Techniques for Reaction Monitoring
Monitoring the progress of reactions involving volatile fluorinated compounds can be challenging.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An effective technique for analyzing volatile products.[21][22] Aliquots can be carefully quenched and prepared for analysis.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile products or for monitoring the disappearance of starting materials.[21]
-
In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) spectroscopy can be integrated into flow reactors to provide real-time monitoring of reaction progress.
Waste Disposal and Decontamination
Proper disposal of waste is a critical final step.
-
Gas Scrubbing: As mentioned, unreacted gaseous reagents must be neutralized in a scrubber.[6][7]
-
Liquid Waste: Quenched reaction mixtures should be neutralized before being disposed of according to institutional guidelines.
-
Decontamination: All equipment must be carefully decontaminated. This may involve rinsing with a suitable solvent and then neutralizing any residual acidic fluorides.
Diagram 2: Decision Tree for Selecting an Experimental Setup
Caption: Decision-making guide for choosing the appropriate experimental setup.
Conclusion
Working with volatile fluorinated compounds is a demanding yet rewarding field of chemistry. By understanding the inherent challenges and implementing the rigorous safety protocols, specialized setups, and careful techniques outlined in this guide, researchers can safely harness the power of fluorination to advance the frontiers of science and drug discovery. The transition towards contained systems like glove boxes and, particularly, continuous flow reactors represents a significant step forward in mitigating the risks associated with these powerful reagents, enabling safer and more efficient synthesis of the fluorinated molecules of tomorrow.
References
- 1. BJOC - Flow microreactor synthesis in organo-fluorine chemistry [beilstein-journals.org]
- 2. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 3. ipo.rutgers.edu [ipo.rutgers.edu]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. benchchem.com [benchchem.com]
- 6. Fluoride Gas Removal — Armatec Environmental Ltd [armatec.co.nz]
- 7. pubs.acs.org [pubs.acs.org]
- 8. krossing-group.de [krossing-group.de]
- 9. moodle2.units.it [moodle2.units.it]
- 10. Schlenk line - Wikipedia [en.wikipedia.org]
- 11. Video: Schlenk Lines Transfer of Solvents to Avoid Air and Moisture [jove.com]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. vapourtec.com [vapourtec.com]
- 15. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. Llis [llis.nasa.gov]
- 18. srilekhabioenvirotech.com [srilekhabioenvirotech.com]
- 19. apps.dtic.mil [apps.dtic.mil]
- 20. scs.illinois.edu [scs.illinois.edu]
- 21. Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for the Safe Handling and Disposal of 2',3'-Difluoroacetophenone Waste
An Application Note for Drug Development Professionals
Abstract
2',3'-Difluoroacetophenone (CAS No. 18355-80-1) is a fluorinated ketone widely utilized as a chemical intermediate and building block in pharmaceutical synthesis and drug development.[1] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's reactivity and imparts unique characteristics to the resulting pharmaceutical compounds.[2] However, these same properties necessitate stringent protocols for its handling and waste disposal. As a halogenated organic compound, improper disposal is prohibited by environmental regulations and can lead to unnecessary safety risks and increased disposal costs.[3][4] This application note provides a detailed, field-proven framework for researchers, scientists, and laboratory managers to safely handle this compound and manage its associated waste streams in compliance with safety and environmental standards.
Hazard Identification and Risk Assessment
A thorough understanding of the chemical's properties and potential hazards is the foundation of safe laboratory practice. While specific toxicity data for the 2',3'- isomer is limited, data from closely related isomers (e.g., 2',4'- and 2',6'-Difluoroacetophenone) and other fluorinated acetophenones provide a strong basis for a conservative risk assessment.
1.1. Physicochemical and Hazard Profile
Before beginning any work, a comprehensive risk assessment must be conducted. The properties in the table below should be used as a starting point.
| Property | Value / Information | Source(s) |
| CAS Number | 18355-80-1 | [1] |
| Molecular Formula | C₈H₆F₂O | [1] |
| Molecular Weight | 156.13 g/mol | [1][5] |
| Appearance | Clear, colorless liquid | [5] |
| Purity | Typically ≥96-97% | [1][5] |
| Inferred Hazard Class | Combustible Liquid | |
| Inferred Health Hazards | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [6] |
| Target Organs | Respiratory system, Skin, Eyes | [6] |
| Environmental Hazard | Halogenated Organic Compound; persistent and requires specialized disposal. | [3][7] |
1.2. The Causality of Fluorine's Influence The high electronegativity of the fluorine atoms alters the electron distribution of the aromatic ring, influencing the compound's reactivity.[8] The carbon-fluorine bond is exceptionally strong, which contributes to the molecule's stability and persistence in the environment.[8] This persistence is the primary reason that land disposal of halogenated organic compounds is strictly regulated and thermal destruction is the preferred disposal route.[9]
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered approach combining engineering controls and appropriate PPE is mandatory.
2.1. Engineering Controls All handling of this compound, including weighing, transferring, and addition to reaction vessels, must be performed inside a certified chemical fume hood. This is critical to prevent the inhalation of vapors and to contain any potential spills. The fume hood provides a controlled environment that protects the user and the surrounding laboratory space from exposure.[10] Safety showers and eyewash stations must be readily accessible and tested regularly.[6]
2.2. Personal Protective Equipment (PPE) The correct PPE acts as the final barrier between the researcher and the chemical. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact. Always inspect gloves for integrity before use and dispose of them immediately after handling or if contamination is suspected.[11] |
| Body Protection | Flame-resistant laboratory coat. | Protects skin and personal clothing from splashes.[10] |
| Respiratory | Not required if handled in a fume hood. | A certified respirator (e.g., type ABEK filter) may be necessary for spill cleanup outside of a fume hood, based on the site-specific risk assessment. |
Safe Handling and Storage Protocols
Adherence to standardized procedures minimizes the risk of exposure and accidental release.
3.1. Handling Protocol
-
Preparation: Before handling, ensure all required PPE is worn correctly. Verify the chemical fume hood is operational.
-
Aliquotting: Use clean, compatible glassware (e.g., borosilicate glass) for all transfers.
-
Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases to prevent uncontrolled reactions.[12]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames, as the compound is a combustible liquid.[11][13]
-
Post-Handling: After use, securely cap the container. Thoroughly wash hands and any potentially exposed skin with soap and water.[6]
3.2. Storage Protocol Store containers of this compound in a cool, dry, and well-ventilated area designated for combustible and halogenated materials.[12] Ensure containers are tightly sealed and clearly labeled with the full chemical name and associated hazard warnings.[10]
Waste Management and Disposal Strategy
Proper segregation and disposal of this compound waste is a critical regulatory and safety requirement. As a fluorinated (and therefore halogenated) organic compound, it must never be mixed with non-halogenated waste.[3][7]
4.1. The Principle of Waste Segregation The primary reason for segregating halogenated waste is the disposal method. Halogenated compounds require high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrogen fluoride) produced during combustion.[11] Mixing even small amounts of halogenated waste into a non-halogenated solvent stream contaminates the entire volume, forcing it to be treated by the more complex and expensive incineration process.[3] The following workflow must be followed for all waste streams.
Caption: Waste Segregation Decision Workflow.
4.2. Protocol for Waste Collection and Labeling
-
Select Container: Use a designated, chemically compatible waste container with a screw-top cap that can be sealed vapor-tight. The container must be in good condition.[3][12]
-
Labeling: Before adding any waste, clearly label the container as "HALOGENATED ORGANIC WASTE ".[12]
-
Content Log: Maintain a log sheet attached to the container. For every addition of waste, record the chemical name (no abbreviations) and the approximate quantity. This is a regulatory requirement and is essential for the disposal facility.[7]
-
Waste Streams:
-
Pure/Concentrated Waste: Collect any unused or residual this compound directly in the halogenated waste container.
-
Contaminated Solvents: Any solvents used to rinse glassware that contained this compound must be disposed of as halogenated waste.
-
Contaminated Solids: Items such as used gloves, weighing paper, or silica gel from chromatography must be collected in a separate, clearly labeled solid waste bag or container for halogenated solid waste. Do not mix solid and liquid waste.
-
4.3. Approved Disposal Methodologies
-
High-Temperature Incineration: This is the industry-standard and environmentally approved method for destroying halogenated organic waste.[9][11] The process is conducted in a chemical incinerator equipped with an afterburner and a scrubber system to safely handle the combustion byproducts.
-
Licensed Disposal Vendor: All hazardous waste must be disposed of through a licensed and certified professional waste disposal company.[11] They will ensure the waste is transported and destroyed in accordance with all local, state, and federal regulations.
-
Prohibited Methods: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][12] This is illegal and poses a significant threat to the environment.
Spill and Emergency Procedures
Prompt and correct action during a spill or exposure is vital.
5.1. Small Spill Cleanup
-
Evacuate & Alert: Alert personnel in the immediate area.
-
Ventilate: Ensure the fume hood is operating to ventilate vapors.
-
Absorb: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent). Do not use combustible materials like paper towels to absorb the bulk of the liquid.[13]
-
Collect: Carefully scoop the absorbed material into a designated container for halogenated solid waste.
-
Decontaminate: Clean the spill area with soap and water. Collect the cleaning materials as hazardous waste.
5.2. First Aid for Exposure
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
References
- 1. calpaclab.com [calpaclab.com]
- 2. 364-83-0 | 2',4'-Difluoroacetophenone [fluoromart.com]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. Federal Register :: Request Access [unblock.federalregister.gov]
- 5. This compound, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. bucknell.edu [bucknell.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. spectrumchemical.com [spectrumchemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2',3'-Difluoroacetophenone
Welcome to the technical support guide for the synthesis of 2',3'-Difluoroacetophenone. This document is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this process. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you improve your reaction yields and product purity.
Section 1: Troubleshooting Guide
This section addresses specific experimental challenges you might face during the synthesis of this compound, which is commonly prepared via the Friedel-Crafts acylation of 1,2-difluorobenzene.
Issue 1: Significantly Low Yield
Question: My reaction yield for the synthesis of this compound is consistently below 50%. What are the likely causes, and how can I improve it?
Answer: Low yields in the Friedel-Crafts acylation of 1,2-difluorobenzene are a frequent challenge, often stemming from a few critical factors. The primary culprits are catalyst inactivity, suboptimal reaction conditions, and the inherent reactivity of the starting material.
-
Catalyst Inactivity: The most common Lewis acid catalyst for this reaction, aluminum chloride (AlCl₃), is highly sensitive to moisture.[1] Any water present in your glassware, solvents, or reagents will rapidly deactivate the catalyst.
-
Solution:
-
Ensure all glassware is rigorously oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) immediately before use.
-
Use anhydrous solvents. If the solvent has been opened previously, it is best practice to dry it using appropriate methods (e.g., distillation over a drying agent or passing through an activated alumina column).
-
Use a fresh, unopened container of anhydrous AlCl₃. The catalyst should be a fine, free-flowing powder. If it appears clumpy or discolored, it has likely been compromised by moisture and should not be used.[1]
-
-
-
Suboptimal Reaction Temperature: The Friedel-Crafts acylation is an exothermic reaction. If the temperature is not controlled, side reactions can occur, leading to the formation of unwanted byproducts and a reduction in the yield of the desired product.
-
Solution:
-
Begin the reaction at a low temperature (0-5 °C) by performing the addition of reagents in an ice bath. This helps to control the initial exotherm.
-
After the initial addition, allow the reaction to slowly warm to room temperature and stir for a designated period. Gentle heating (e.g., to 40-50 °C) may be necessary to drive the reaction to completion.[1]
-
-
-
Inherent Reactivity of 1,2-Difluorobenzene: The two fluorine atoms on the benzene ring have a strong electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution.[2] This makes the acylation of 1,2-difluorobenzene more challenging compared to less deactivated aromatic compounds.
-
Solution:
-
Ensure a sufficient amount of catalyst is used. In Friedel-Crafts acylations, the ketone product forms a complex with the Lewis acid, effectively sequestering it.[3] Therefore, a stoichiometric amount of AlCl₃ is often required.
-
Consider alternative, more reactive acylating agents. While acetyl chloride is common, acetic anhydride can also be used, though it may require slightly higher temperatures or longer reaction times.[1]
-
-
Issue 2: Impure Final Product
Question: My final product shows multiple spots on a TLC plate and several peaks in the GC-MS analysis. What are the probable impurities, and how can I enhance the purity?
Answer: Impurities in the synthesis of this compound typically arise from isomeric byproducts, unreacted starting materials, or issues during the workup procedure.
-
Isomeric Byproducts: Friedel-Crafts acylation can sometimes lead to the formation of different isomers. While the directing effects of the fluorine atoms in 1,2-difluorobenzene favor the formation of the 2',3'-isomer, harsh reaction conditions can decrease selectivity.[1]
-
Solution:
-
Optimize the reaction temperature as described above to improve regioselectivity.
-
Purification by column chromatography is the most effective method for separating isomers.[1] Recrystallization can also be a viable option if a suitable solvent system can be identified.
-
-
-
Unreacted Starting Material: The presence of unreacted 1,2-difluorobenzene in your final product indicates an incomplete reaction.
-
Solution:
-
Increase the reaction time or moderately raise the temperature after the initial addition.
-
Verify the activity of your catalyst and ensure it is used in the correct stoichiometric ratio.
-
-
-
Workup-Related Impurities: Improper quenching and extraction can introduce impurities or lead to the formation of emulsions that trap the product.
-
Solution:
-
Quench the reaction by slowly pouring the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This breaks down the catalyst-ketone complex and helps to dissolve inorganic salts.[1]
-
If an emulsion forms during extraction, adding a saturated brine solution can help to break it.[1]
-
-
Issue 3: Reaction Stalls or Fails to Initiate
Question: I've combined all the reagents, but the reaction doesn't seem to be proceeding. What could be wrong?
Answer: A stalled or non-starting reaction is almost always due to an issue with the catalyst or the Grignard reagent, if that alternative route is being used.
-
Friedel-Crafts Acylation:
-
Inactive Catalyst: As mentioned, moisture is the primary enemy of the Lewis acid catalyst.
-
Poor Reagent Quality: Impurities in the 1,2-difluorobenzene or the acylating agent can interfere with the catalyst.[1]
-
Solution: Use high-purity starting materials (≥98%). If in doubt about the quality, consider distilling the 1,2-difluorobenzene and acetyl chloride before use.
-
-
-
Grignard Reaction (Alternative Route): An alternative synthesis involves the reaction of a Grignard reagent with a nitrile.
-
Grignard Reagent Failure: Grignard reagents are extremely sensitive to moisture and air.
-
Solution:
-
Use anhydrous solvents and oven-dried glassware under an inert atmosphere.
-
Ensure the magnesium turnings are fresh and activated (a small crystal of iodine can be used to initiate the reaction).[4]
-
The organohalide used to form the Grignard reagent must be pure and dry.
-
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best Lewis acid catalyst for the Friedel-Crafts acylation of 1,2-difluorobenzene?
A1: Aluminum chloride (AlCl₃) is the most commonly used and generally most effective Lewis acid for this reaction.[1] However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed and may offer milder reaction conditions in some cases.[1]
Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?
A2: Yes, acetic anhydride can be used. It is less reactive than acetyl chloride and may necessitate slightly higher reaction temperatures or longer reaction times. A key advantage of acetic anhydride is that it is less sensitive to moisture.[1]
Q3: What is a typical optimized yield and purity for this synthesis?
A3: With a well-optimized protocol, yields for the synthesis of this compound can range from 70% to over 90%. Commercially available this compound typically has a purity of 97% or higher.[1] The purity of the crude product can be lower, but it can be improved to >99% through purification techniques like column chromatography or recrystallization.
Q4: What are the best analytical techniques to monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress by observing the disappearance of the starting material and the appearance of the product spot. For more detailed analysis and to check for the formation of isomers or other byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[5]
Q5: Are there alternative synthetic routes to this compound?
A5: Yes, besides the Friedel-Crafts acylation, another common method is the Grignard reaction. This typically involves the preparation of a Grignard reagent from a dihalobenzene, which is then reacted with a suitable nitrile (like acetonitrile) or a Weinreb amide.[4][6] This method can be advantageous if the Friedel-Crafts reaction proves to be low-yielding or if there are concerns about regioselectivity.
Section 3: Experimental Protocols & Data
Optimized Protocol for Friedel-Crafts Acylation
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
-
Preparation:
-
Oven-dry all glassware (a three-necked round-bottom flask, a dropping funnel, and a condenser) and assemble them hot under a stream of dry nitrogen or argon.
-
Equip the flask with a magnetic stirrer.
-
-
Reagent Charging:
-
To the reaction flask, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).
-
Add an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Cool the mixture to 0-5 °C in an ice bath.
-
-
Reaction:
-
In the dropping funnel, prepare a solution of 1,2-difluorobenzene (1 equivalent) and acetyl chloride (1.05 equivalents) in the same anhydrous solvent.
-
Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C. Vigorous stirring is crucial.[1]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, you can gently warm the mixture to 40-45 °C for 1-2 hours.[1]
-
-
Workup:
-
Once the reaction is complete (as indicated by TLC), cool the flask back down in an ice bath.
-
In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl.
-
Slowly and carefully pour the reaction mixture onto the ice/HCl mixture with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with the solvent (e.g., DCM) two more times.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Data Summary Table
| Parameter | Friedel-Crafts Acylation | Grignard Reaction with Nitrile |
| Starting Materials | 1,2-Difluorobenzene, Acetyl Chloride, AlCl₃ | 1-Bromo-2,3-difluorobenzene, Mg, Acetonitrile |
| Key Reagents | AlCl₃ (Lewis Acid) | Mg (for Grignard formation) |
| Typical Solvents | Dichloromethane, 1,2-Dichloroethane | Anhydrous Diethyl Ether, THF |
| Reaction Temperature | 0 °C to Room Temperature (or gentle heating) | 0 °C to Room Temperature |
| Estimated Yield | 70-90% (Optimized) | 60-80% |
| Advantages | Readily available starting materials, well-established procedure. | Good for substrates incompatible with strong Lewis acids. |
| Disadvantages | Requires stoichiometric amounts of moisture-sensitive catalyst, potential for isomeric byproducts. | Requires strictly anhydrous conditions, Grignard reagent can be difficult to prepare. |
Section 4: Visualizing the Process
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for troubleshooting a low-yield synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
Friedel-Crafts Acylation Mechanism
This diagram illustrates the key steps in the Friedel-Crafts acylation of 1,2-difluorobenzene.
Caption: Mechanism of Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. app.studyraid.com [app.studyraid.com]
Technical Support Center: Purification of Crude 2',3'-Difluoroacetophenone
Welcome to the technical support guide for the purification of crude 2',3'-difluoroacetophenone. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this key intermediate with the high purity required for downstream applications. Here, we move beyond simple protocols to address the nuances of purification, troubleshoot common issues, and provide a framework for logical decision-making in your laboratory workflow.
Section 1: Initial Assessment & Impurity Profile
Before selecting a purification strategy, a thorough assessment of the crude material is paramount. Understanding the nature and quantity of impurities will dictate the most efficient path to achieving your desired purity.
Frequently Asked Questions: Crude Analysis
Q: How do I get a quick and effective assessment of my crude this compound's purity?
A: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective initial step.[1] Use a silica gel plate and a mobile phase such as a hexane/ethyl acetate mixture to visualize the number of components. The product, being moderately polar, should have an Rf value distinct from non-polar impurities and highly polar baseline material. For a more quantitative view, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. It will not only provide the percentage of your desired product but also help in identifying the mass of the impurities, offering clues to their structure.
Q: What are the most common impurities I should expect from a standard Friedel-Crafts acylation synthesis?
A: Impurities typically stem from the reaction conditions and workup procedure. The primary concerns are:
-
Isomeric Byproducts: Friedel-Crafts acylation can sometimes yield other isomers, although the directing effects of the fluorine substituents strongly favor the 2,3-substitution. Harsher reaction conditions (e.g., high temperatures) can reduce this selectivity. These isomers often have very similar polarities, making them challenging to separate.[1]
-
Unreacted Starting Materials: The presence of unreacted 1,2-difluorobenzene indicates an incomplete reaction. This is often due to insufficient catalyst, short reaction time, or low temperature.[1]
-
Hydrolysis Products: Incomplete or improper quenching of the reaction can lead to byproducts from the hydrolysis of the acylating agent or catalyst complexes.
-
Solvent Residue: Residual solvents from the reaction or extraction (e.g., dichloromethane, diethyl ether) are common and are typically removed under vacuum.
Section 2: Purification Methodologies & Troubleshooting
Based on your initial analysis, you can select the most appropriate purification technique. Below are troubleshooting guides for the three primary methods.
Vacuum Distillation
This technique is most effective for separating compounds with significantly different boiling points and is ideal for large-scale purification where the desired product is thermally stable.
Troubleshooting Vacuum Distillation
Q: My product appears to be decomposing or turning dark during distillation, even under vacuum. What's happening?
A: Thermal decomposition is a likely cause. This compound has a relatively high boiling point, and prolonged exposure to high temperatures can cause degradation.
-
Causality: The "pot" temperature is often significantly higher than the temperature of the vapor reaching the condenser. Localized overheating can occur on the flask walls.
-
Solution:
-
Improve Vacuum: Ensure your vacuum system is operating efficiently and is free of leaks. A deeper vacuum lowers the boiling point, reducing the thermal stress on the compound.
-
Use a Kugelrohr Apparatus: For smaller scales, a Kugelrohr (short-path) distillation apparatus minimizes the distance the vapor travels, allowing for distillation at lower temperatures and pressures.
-
Ensure Vigorous Stirring: Use a magnetic stir bar to ensure even heating and prevent bumping, which can lead to pressure fluctuations and superheating.
-
Q: I'm getting poor separation from an impurity with a close boiling point. How can I improve the resolution?
A: This is a classic challenge in distillation. The efficiency of the separation is dependent on the number of theoretical plates in your column.
-
Causality: A simple distillation setup has very few theoretical plates. Impurities with boiling points within 20-30 °C of your product will co-distill.
-
Solution:
-
Fractional Distillation: Pack the distillation column with inert material like Raschig rings or Vigreux indentations. This dramatically increases the surface area for vapor-liquid equilibria, enhancing separation efficiency.
-
Control the Reflux Ratio: Collect the distillate slowly. A slower distillation rate allows for more equilibrium cycles within the column, resulting in a better separation between components.
-
Experimental Protocol: Vacuum Fractional Distillation
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux). Ensure all glass joints are properly sealed with vacuum grease.
-
Charge the Flask: Add the crude this compound to the round-bottom flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuate: Begin stirring and slowly apply vacuum. Watch for initial bubbling as residual solvents are removed.
-
Heating: Once a stable vacuum is achieved, begin heating the distillation flask using a heating mantle.
-
Collect Fractions:
-
Collect the initial, low-boiling fraction (forerun), which will contain residual solvents and more volatile impurities.
-
Slowly increase the temperature and collect the main fraction at the expected boiling point (e.g., approx. 80-81 °C at 25 mmHg for the related 2',4'-isomer). The exact boiling point will depend on the vacuum level.
-
Monitor the temperature at the distillation head. A stable temperature indicates a pure fraction is being collected.
-
-
Shutdown: Once the main fraction is collected, remove the heating mantle and allow the system to cool completely before slowly venting the vacuum.
Column Chromatography
Chromatography is the most powerful technique for separating compounds with similar physical properties, such as isomers.[1] It relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Troubleshooting Column Chromatography
Q: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What causes this?
A: Tailing is often a sign of overloading, interactions with the stationary phase, or improper solvent conditions.
-
Causality:
-
Overloading: Too much sample has been loaded onto the column for its diameter.
-
Acidity of Silica: Silica gel is slightly acidic and can strongly interact with basic or highly polar compounds. While acetophenones are not strongly basic, strong hydrogen bonding can occur.
-
Insoluble Sample: The crude sample was not fully dissolved before loading.
-
-
Solution:
-
Reduce Load: Use a wider column or less crude material. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Dry Loading: Adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column. This creates a very narrow starting band.
-
Adjust Solvent Polarity: Ensure the mobile phase has sufficient polarity to move the compound smoothly. If tailing persists, adding a very small amount (e.g., 0.1-0.5%) of a slightly more polar solvent like methanol or a drop of acetic acid (if the compound is stable) can sometimes block the active sites on the silica causing the issue.
-
Q: I can't find a solvent system that gives good separation on TLC. The spots are either at the baseline (Rf=0) or at the solvent front (Rf=1).
A: This indicates the polarity of your mobile phase is either far too low or far too high.
-
Causality: The separation "window" is being missed. An ideal Rf value for the target compound for column chromatography is around 0.25-0.35 to ensure good separation from impurities.[2]
-
Solution:
-
Systematic Approach: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a polar solvent like ethyl acetate in increments (e.g., 2%, 5%, 10%, 20%).
-
Try Different Solvents: If a hexane/ethyl acetate system doesn't work, try a different solvent pairing. For moderately polar compounds like this compound, a dichloromethane/hexane or toluene/ethyl acetate system might provide a different selectivity and better separation.
-
Visualization: Troubleshooting Column Chromatography
Caption: Troubleshooting workflow for common column chromatography issues.
Experimental Protocol: Flash Column Chromatography
-
Solvent Selection: Determine the optimal mobile phase using TLC. Aim for a solvent system that gives the target compound an Rf of ~0.3. A common starting point is 10% Ethyl Acetate in Hexane.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a glass column.[2]
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the mobile phase and pour it into the column.[3]
-
Gently tap the column to pack the silica and drain the excess solvent until it is level with the top of the silica bed.
-
Add another thin layer of sand on top to protect the silica surface.[2]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3x the weight of your crude product) and evaporate the solvent on a rotary evaporator to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer of sand.
-
Apply positive pressure (using a pump or bulb) to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes and monitor the elution using TLC to identify which fractions contain the purified product.
-
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Recrystallization
Recrystallization is an excellent final polishing step to obtain highly pure, crystalline material. It is most effective when the amount of impurities is relatively low (<10%).
Troubleshooting Recrystallization
Q: My compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The solute separates as a liquid instead of a solid.[4]
-
Causality:
-
Cooling Too Quickly: Rapid cooling doesn't give the molecules time to align into a crystal lattice.
-
Solution Too Concentrated: There isn't enough solvent to keep the compound dissolved as it cools.
-
High Impurity Load: Impurities can depress the melting point of the mixture, making it more prone to oiling out.
-
-
Solution:
-
Re-heat and Add Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly more dilute.[4]
-
Slow Cooling: Allow the flask to cool very slowly. Insulate the flask with glass wool or paper towels to slow the rate of heat loss. Do not move it to an ice bath until it has fully reached room temperature and crystallization has begun.[4]
-
Scratch/Seed: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of pure product.
-
Q: My crystal yield is very low, even though I see crystals forming.
A: A low yield points to issues with solubility, filtration, or the amount of solvent used.
-
Causality:
-
Too Much Solvent: This is the most common cause. If too much solvent is used to dissolve the crude product, the solution will not become supersaturated upon cooling, and much of the product will remain in the mother liquor.[5]
-
Product is Too Soluble: The chosen solvent may be too good; the product has significant solubility even at low temperatures.
-
Premature Crystallization: Crystals formed in the funnel during a hot gravity filtration step, leading to product loss.
-
-
Solution:
-
Minimize Solvent: During the dissolution step, use the absolute minimum amount of boiling solvent required to fully dissolve the solid. Add it in small portions, allowing time for dissolution between additions.[5] If you've already added too much, you can carefully evaporate some solvent and attempt the cooling process again.[6]
-
Use a Mixed-Solvent System: If a single solvent isn't working, try a two-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it's highly soluble), then slowly add a "poor" solvent (in which it's insoluble) at an elevated temperature until the solution becomes cloudy. Add a drop of the "good" solvent to clarify, then cool slowly.[6] A mixture of ethyl acetate and hexane could be effective.[7]
-
Pre-heat Funnel: When performing a hot gravity filtration to remove insoluble impurities, pre-heat the funnel and filter paper with hot solvent to prevent the product from crashing out prematurely.[4]
-
Experimental Protocol: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "good" solvent (e.g., Ethyl Acetate, Acetone) where the compound is very soluble, and a "poor" solvent (e.g., Hexane, Water) where it is not. The two solvents must be miscible.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and heat it in a minimal amount of the "good" solvent until it fully dissolves.[6]
-
Induce Saturation: While the solution is still hot, add the "poor" solvent dropwise with swirling until you see persistent cloudiness (turbidity).
-
Clarification: Add a few drops of the hot "good" solvent, just enough to make the solution clear again. The solution is now saturated.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold "poor" solvent (or a mixture rich in the poor solvent) to rinse away the impurity-laden mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Section 3: Data Summary & General FAQs
Table 1: Physical & Safety Properties of Difluoroacetophenone Isomers
| Property | This compound | 2',4'-Difluoroacetophenone | 2',6'-Difluoroacetophenone |
| CAS Number | 18355-80-1[8] | 364-83-0 | 13670-99-0 |
| Molecular Formula | C₈H₆F₂O[8] | C₈H₆F₂O | C₈H₆F₂O |
| Molecular Weight | 156.13 g/mol [9] | 156.13 g/mol | 156.13 g/mol |
| Appearance | Clear, colorless liquid[8] | Clear, colorless to yellow liquid[10] | Liquid |
| Boiling Point | Not specified | 80-81 °C @ 25 mmHg | 76-79 °C @ 15 mmHg |
| Refractive Index | 1.4875-1.4925 @ 20°C[8] | n20/D 1.488 | n20/D 1.48 |
| Hazards | Skin/Eye Irritant, May cause respiratory irritation. Combustible liquid.[11] | Skin/Eye Irritant, May cause respiratory irritation. | Skin/Eye Irritant, May cause respiratory irritation. |
Q: What is the best way to store purified this compound?
A: Store the purified liquid in a tightly closed container in a dry, cool, and well-ventilated place.[12] While it is not acutely sensitive, long-term storage under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent slow oxidation or reaction with atmospheric moisture.
Q: What are the essential safety precautions when handling this compound?
A: Always handle this compound in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes, and avoid inhaling vapors.[12] It is a combustible liquid, so keep it away from open flames and sources of ignition.[11]
Visualization: Purification Strategy Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. CN101550080A - Industrial preparation method of 2,3-difluorophenyl acetic acid - Google Patents [patents.google.com]
- 8. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. calpaclab.com [calpaclab.com]
- 10. lookchem.com [lookchem.com]
- 11. This compound, 97% | Fisher Scientific [fishersci.ca]
- 12. 2'-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
Section 1: Frequently Asked Questions - Understanding Byproduct Formation
Answering the user's request.## Technical Support Center: Identifying Byproducts in 2',3'-Difluoroacetophenone Reactions by GC-MS
Welcome to the technical support guide for the analysis of this compound reactions. This resource is designed for researchers, chemists, and drug development professionals who utilize GC-MS to monitor reaction progress and identify impurities. Here, we address common challenges and provide in-depth, field-proven insights to help you navigate the complexities of analyzing this fluorinated aromatic ketone.
This section addresses the foundational chemistry of this compound to anticipate potential byproducts.
Q1: What are the common synthetic routes for this compound, and how might they generate byproducts?
The synthesis of this compound typically follows a few primary pathways, each with a unique profile of potential impurities.
-
Friedel-Crafts Acylation: This is a very common method, involving the reaction of 1,2-difluorobenzene with an acylating agent like acetyl chloride or acetic anhydride, catalyzed by a Lewis acid (e.g., AlCl₃). The electron-withdrawing nature of the two fluorine atoms deactivates the ring, making the reaction less facile than with benzene.[1]
-
Potential Byproducts:
-
Regioisomers: While the acetyl group is directed by the fluorine atoms, small amounts of other isomers (e.g., 3',4'-difluoroacetophenone) can form depending on the reaction conditions.
-
Di-acylated Products: Over-acylation can lead to the addition of a second acetyl group to the aromatic ring.
-
Unreacted Starting Materials: Incomplete reactions can leave residual 1,2-difluorobenzene.
-
-
-
Grignard-Type Reactions: An alternative route involves reacting an organometallic reagent with a nitrile. For instance, 2,3-difluorobenzonitrile can be reacted with methylmagnesium bromide.[1] This method avoids some of the regioselectivity issues of Friedel-Crafts acylation.[1]
-
Potential Byproducts:
-
Hydrolysis Products: Incomplete workup can lead to the hydrolysis of the intermediate imine salt back to the nitrile or formation of the corresponding alcohol after reduction.
-
Grignard Side Products: Formation of biphenyl-type impurities from the coupling of Grignard reagents.
-
-
-
From Fluorinated Anilines: A less common but viable route involves the copper-catalyzed reaction of 2,3-difluoroaniline with a carbonyl precursor like acetaldoxime.[1][2]
-
Potential Byproducts: Impurities related to the aniline starting material, partially reacted intermediates, and oxidation products.
-
Q2: Beyond synthesis-specific impurities, what other types of byproducts are commonly observed in reactions involving this compound?
Once synthesized, this compound is often used as an intermediate. The byproducts in subsequent reactions depend heavily on the specific chemistry being performed.
-
Reduction Reactions (e.g., forming an alcohol):
-
Incomplete Reduction: Unreacted this compound.
-
Over-reduction: Reduction of the aromatic ring or hydrodefluorination under harsh conditions (e.g., high-pressure hydrogenation).
-
-
Nucleophilic Addition to the Carbonyl:
-
Side-Reactions with Solvents: If the nucleophile is highly basic, it may react with solvents (e.g., deprotonation of acetonitrile).
-
Adducts: Formation of adducts with reagents or solvent molecules. For instance, in methanolic solutions, a methoxy adduct can sometimes form.[3]
-
-
Condensation Reactions (e.g., Aldol or Knoevenagel):
-
Self-Condensation: The enolizable ketone can react with itself.
-
Dehydration Products: The initial aldol adduct may or may not dehydrate, leading to a mixture of products.
-
Michael Addition Products: If the product is an α,β-unsaturated ketone, it can undergo subsequent Michael additions.
-
Section 2: GC-MS Troubleshooting & Analysis Guide
This section provides practical protocols and troubleshooting steps for the GC-MS analysis itself.
Q3: What is a reliable starting protocol for analyzing a this compound reaction mixture by GC-MS?
A general-purpose method is often sufficient for initial screening. The following protocol can be adapted as needed.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Inlet Type | Split/Splitless | Use split mode (e.g., 50:1 ratio) for concentrated samples to avoid column overload. Use splitless for trace analysis of byproducts. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte and potential higher-boiling byproducts without causing thermal degradation.[4] |
| Liner | Deactivated, Tapered (e.g., Agilent Ultra Inert) | A deactivated liner is critical to prevent active sites from causing peak tailing of the polar ketone group.[5][6] |
| Carrier Gas | Helium | Flow Rate: ~1.0 - 1.5 mL/min (for a 0.25 mm ID column). |
| Column | Mid-polarity, (5%-phenyl)-methylpolysiloxane (e.g., DB-5ms, HP-5ms) | Length: 30 m, ID: 0.25 mm, Film: 0.25 µm. This phase provides excellent separation for a wide range of aromatic compounds.[5][7] |
| Oven Program | Initial: 80 °C (hold 2 min) | A low starting temperature helps focus analytes at the head of the column. |
| Ramp: 15 °C/min to 280 °C | A moderate ramp rate provides good separation without excessively long run times. | |
| Final Hold: 5 min | Ensures that any high-boiling byproducts are eluted from the column. | |
| MS Transfer Line | 280 °C | Must be hot enough to prevent condensation of analytes as they pass from the column to the source.[6] |
| Ion Source Temp | 230 °C | Standard temperature for robust ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible, library-searchable mass spectra. |
| Scan Range | 40 - 450 m/z | Captures the molecular ion of the parent compound (156.13 g/mol ) and a wide range of potential byproducts and fragments. |
Q4: My chromatogram has numerous unexpected peaks. How do I begin to identify them?
Systematic identification starts with a careful analysis of the mass spectrum of each unknown peak.
Step-by-Step Mass Spectral Interpretation:
-
Identify the Molecular Ion (M⁺·): Look for the highest m/z peak in the spectrum (that is not an obvious isotope peak). Its mass should correspond to a plausible byproduct structure. For fluorinated compounds, the molecular ion is often quite stable and visible.
-
Look for Characteristic Fragments: Aromatic ketones have predictable fragmentation patterns.
-
Loss of Methyl Group ([M-15]⁺): A peak at M-15 (loss of ·CH₃) is very common. For this compound, this would be at m/z 141.
-
Formation of Acylium Ion ([M-Ar]⁺): Loss of the difluorophenyl group results in the acetyl cation, [CH₃CO]⁺, at m/z 43.
-
Formation of Aroylium Ion ([M-CH₃]⁺): Loss of the methyl group followed by the loss of CO can occur. A strong peak corresponding to the difluorobenzoyl cation, [C₇H₃F₂O]⁺, at m/z 141 is expected.
-
Aromatic Ring Fragments: Look for fragments characteristic of the difluorophenyl ring itself, such as m/z 114 [C₆H₃F₂]⁺.
-
-
Check for Isotope Patterns: If you suspect the presence of chlorine or bromine from reagents or solvents, look for characteristic M+2 isotope patterns.
-
Consider Solvent/Reagent Adducts: In some ionization modes (though less common in EI), you might see adducts with solvent or salts (e.g., [M+Na]⁺).[8][9]
Table of Potential Byproducts and Key Fragments:
| Potential Byproduct | Plausible Origin | Expected M⁺· (m/z) | Key Mass Spectral Fragments (m/z) |
| 1,2-Difluorobenzene | Unreacted Starting Material | 114 | 114, 95, 63 |
| Regioisomeric Difluoroacetophenone | Friedel-Crafts Side Reaction | 156 | 141, 113, 43 |
| Di-acetyl-difluorobenzene | Over-acylation | 198 | 183, 141, 43 |
| 1-(2,3-Difluorophenyl)ethanol | Reduction of Ketone | 158 | 143 (loss of CH₃), 140 (loss of H₂O) |
| Halogenated Byproduct (e.g., Chloro-) | Reaction with Halogenated Solvent | 190/192 | Isotope pattern, loss of Cl |
Q5: My peaks are tailing. What is the cause and how do I fix it?
Peak tailing for polar compounds like ketones is a classic GC problem, almost always pointing to unwanted interactions in the sample flow path.[5]
Workflow for Diagnosing Peak Tailing
Detailed Steps:
-
Check the Inlet Liner: This is the most common culprit.[4] Active silanol groups (-Si-OH) on the glass surface can hydrogen-bond with the ketone's oxygen, delaying its passage and causing tailing.
-
Action: Replace the liner with a new, high-quality deactivated liner. Do not try to clean and reuse old liners for this type of analysis.
-
-
Perform Column Maintenance: The first few meters of the column can accumulate non-volatile residues from injections, creating active sites.
-
Action: Cool the oven, vent the instrument, and carefully trim the first 10-15 cm from the front of the column. Re-install and condition the column before running samples.[4]
-
-
Verify Column Installation: An improper seal or incorrect column insertion depth can create "dead volume," where sample vapor can swirl and re-enter the column slowly, causing tailing.
-
Action: Re-install the column according to the manufacturer's instructions, ensuring the ferrule is properly tightened (do not overtighten) and the insertion depth is correct for your instrument.[10]
-
Q6: Should I consider derivatization for analyzing these compounds?
Derivatization is a powerful technique, but it is not always necessary for a simple ketone like this compound. Consider it under these circumstances:
-
You need to analyze trace-level byproducts that are also ketones or aldehydes.
-
You are analyzing a complex matrix where other compounds interfere with your analytes.
-
You are trying to differentiate between isomeric ketones.
Common Derivatization Strategy: Oximation followed by Silylation
This two-step process first converts the carbonyl group to an oxime, which eliminates isomers (syn/anti) and reduces activity. The subsequent silylation of any other active groups (like -OH) increases volatility and improves peak shape.[11][12]
Protocol: Methoxyamination & Silylation
-
Evaporate Sample: Evaporate a measured aliquot of your reaction mixture to dryness under a gentle stream of nitrogen.
-
Methoxyamination: Add 50 µL of Methoxyamine HCl in pyridine (20 mg/mL). Cap tightly and heat at 60 °C for 60 minutes. This reaction protects the carbonyl group.[12]
-
Silylation: Cool the sample. Add 50 µL of a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Cap and heat at 60 °C for 30 minutes.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The resulting derivatives will be more volatile and have a different retention time and mass spectrum, which can aid in identification.
Another common agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which attaches a highly electronegative group to the molecule.[13][14] This makes the derivative extremely sensitive for detection by GC-MS, particularly in negative chemical ionization (NCI) mode.[13][14]
Section 3: Advanced Topics & Workflows
Q7: How can I definitively confirm the structure of a significant, unknown byproduct?
Tentative identification by GC-MS is powerful, but confirmation requires more evidence.
Workflow for Structure Confirmation
-
High-Resolution Mass Spectrometry (HRMS): Techniques like GC-QTOF provide a highly accurate mass measurement of the molecular ion and fragments. This allows you to calculate the exact elemental formula (e.g., C₈H₅F₂O vs. another combination of atoms with the same nominal mass), which drastically narrows down the possible structures.
-
Acquire an Authentic Standard: If you hypothesize the byproduct is a known compound (e.g., a regioisomer), the gold standard for confirmation is to purchase or synthesize that compound.
-
Co-injection Analysis: Inject your reaction sample. Then, inject the authentic standard. Finally, inject a 1:1 mixture of your sample and the standard. If the unknown byproduct and the standard are the same compound, the corresponding peak in the mixed sample will increase in size but will not split into two separate peaks.
-
Isolation and NMR: For completely novel byproducts, it may be necessary to isolate the compound from the reaction mixture using preparative chromatography (e.g., flash chromatography or prep-HPLC) and analyze it by Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation.
References
- 1. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 2. CN102531870A - Preparation method of 2,4-difluoroacetophenone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. agilent.com [agilent.com]
- 7. gcms.cz [gcms.cz]
- 8. acdlabs.com [acdlabs.com]
- 9. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Difluorophenyl Compounds
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving difluorophenyl compounds. The introduction of difluoro-substituted phenyl rings is a critical strategy in the development of pharmaceuticals, agrochemicals, and advanced materials, as the fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity.[1] However, the unique electronic properties of these compounds present specific challenges in this cornerstone carbon-carbon bond-forming reaction.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common hurdles encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of difluorophenyl compounds, providing explanations and actionable solutions.
Issue 1: Low to No Product Yield
A common frustration is the failure of the reaction to proceed or to provide a satisfactory yield. This can often be traced back to several key factors.
Possible Causes & Solutions:
-
Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst, it must be reduced in situ.[2] Some palladium sources and their coordinating ligands are sensitive to air and moisture.
-
Recommendation: Use a fresh, high-quality palladium catalyst and phosphine ligand.[3] Consider using modern, air-stable precatalysts like the Buchwald G3 or G4 palladacycles, which are designed for challenging couplings.[4][5] Ensure all reagents and solvents are properly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst and phosphine ligands.[2][3]
-
-
Protodeboronation of the Boronic Acid: Difluorophenylboronic acids, particularly those with ortho-fluorine substitution, are susceptible to protodeboronation, a side reaction where the boronic acid moiety is replaced by a hydrogen atom.[4] This is often accelerated by the basic conditions required for the coupling.[4]
-
Recommendation: Use fresh, high-purity boronic acid and consider using an excess (typically 1.2-1.5 equivalents) to compensate for potential degradation.[1][6] Employing milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can be beneficial.[4] In some cases, using potassium trifluoroborate salts (ArBF₃K) can offer greater stability against protodeboronation.[7]
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.
-
Recommendation: A screen of different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, THF, toluene, DMF, often with water as a co-solvent) may be necessary to find the optimal combination for your specific substrates.[3][8][9] The electron-withdrawing nature of the fluorine atoms generally leads to high reactivity, which may allow for lower reaction temperatures (e.g., 80-110 °C) to minimize side reactions.[1]
-
Issue 2: Significant Formation of Side Products
The appearance of unexpected spots on your TLC or peaks in your GC-MS can complicate purification and reduce the yield of your desired product.
Possible Side Reactions & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This side reaction, where two molecules of the boronic acid couple with each other, is often promoted by the presence of oxygen.
-
Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen atom.
-
Recommendation: This can sometimes be attributed to catalyst decomposition or the presence of reducing impurities. Ensure high-purity starting materials and a stable catalytic system.
-
-
Formation of Palladium Black: The precipitation of black, elemental palladium is a sign of catalyst decomposition into an inactive state.
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is best for coupling with difluorophenyl compounds?
A1: There is no single "best" combination, as the optimal choice is substrate-dependent. However, for electron-deficient systems like those involving difluorophenyl groups, bulky, electron-rich phosphine ligands are often highly effective. Ligands such as SPhos, XPhos, and P(t-Bu)₃ have shown great success in promoting these challenging couplings.[4][5][10] Modern palladacycle precatalysts, which incorporate these types of ligands (e.g., XPhos Pd G3), are often a reliable starting point.[2][5]
Q2: How does the position of the fluorine atoms on the phenyl ring affect the reaction?
A2: The position of the electron-withdrawing fluorine atoms influences the electronic properties of the boronic acid and its susceptibility to side reactions.[1] While both 3,4-difluorophenylboronic acid and 2,4-difluorophenylboronic acid are generally highly reactive and can produce excellent yields, ortho-fluorinated boronic acids (like 2,4- and 2,5-difluorophenylboronic acid) can be more prone to protodeboronation.[1][4] This necessitates careful optimization of reaction conditions, particularly the choice of a milder base and potentially lower reaction temperatures, to ensure the rate of cross-coupling outpaces the rate of boronic acid degradation.[4]
Q3: What is the optimal base to use, and why is it so important?
A3: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step by activating the boronic acid.[6][10] However, stronger bases can also accelerate the undesirable protodeboronation side reaction.[4] For difluorophenyl compounds, a balance must be struck.
-
Commonly Used Bases: Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used.[1][4]
-
Recommendation: Start with a moderately strong base like K₂CO₃ or K₃PO₄.[4][8] If protodeboronation is a significant issue, a weaker base or carefully controlled reaction conditions may be necessary. The use of fluoride ions (e.g., from CsF or KF) can also be effective due to the high affinity of fluoride for boron.[5][11]
Q4: What solvent system should I start with?
A4: A variety of solvents can be effective, and often a mixture of an organic solvent and water is used. The aqueous phase is important for dissolving the inorganic base.[9]
-
Common Solvent Systems:
-
Recommendation: A 4:1 or similar ratio of organic solvent to water is a good starting point.[1] All solvents must be thoroughly degassed before use to prevent catalyst deactivation.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with a Difluorophenyl Compound
This protocol provides a standardized starting point that can be adapted for specific substrates.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv.)
-
Difluorophenylboronic Acid (1.2-1.5 mmol, 1.2-1.5 equiv.)[1]
-
Palladium Catalyst (e.g., Pd(OAc)₂, 2 mol%)[1]
-
Phosphine Ligand (e.g., SPhos, 4 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.)[1]
-
Degassed Solvent (e.g., Toluene/Water 4:1, 5 mL)[1]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, the difluorophenylboronic acid, and the base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[1]
-
Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst and the phosphine ligand.[1]
-
Solvent Addition: Add the degassed solvent system via syringe.[1]
-
Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).[1]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[1]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Data Presentation
Table 1: Common Reaction Parameters for Suzuki Coupling with Difluorophenyl Compounds
| Parameter | Typical Range/Options | Key Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle Precatalysts | Precatalysts can offer improved stability and activity.[4] |
| Ligand | SPhos, XPhos, P(tBu)₃, PCy₃ | Bulky, electron-rich ligands are often preferred.[5][10] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF, KF | Choice of base is critical to balance boronic acid activation and stability.[4][8][11] |
| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O, DMF/H₂O | Must be thoroughly degassed.[2][3][6] |
| Temperature | 80 - 110 °C | Lower temperatures can minimize side reactions like protodeboronation.[1] |
| Boronic Acid Equiv. | 1.2 - 1.5 | An excess is often used to counteract protodeboronation.[6] |
Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Reactivity in 2',3'-Difluoroacetophenone Reactions
Welcome to the technical support center for 2',3'-Difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile but sometimes challenging fluorinated building block. The unique electronic properties imparted by the two fluorine atoms can significantly influence its behavior in various chemical transformations. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your desired synthetic outcomes.
Understanding the Core Challenge: The Electronic Influence of Fluorine
The root of most reactivity issues with this compound lies in the powerful electron-withdrawing nature of the fluorine atoms.[1] This property creates a dichotomy in the molecule's reactivity:
-
Deactivated Aromatic Ring: The fluorine atoms pull electron density away from the benzene ring, making it significantly less nucleophilic. This deactivation poses a major challenge for electrophilic aromatic substitution (EAS) reactions.[2]
-
Activated Carbonyl Group: Conversely, the same inductive effect withdraws electron density from the carbonyl carbon, making it more electrophilic and, in principle, more susceptible to nucleophilic attack compared to non-fluorinated acetophenone.[2]
However, steric hindrance from the ortho fluorine atom and potential conformational effects can complicate this picture.[3][4] This guide will dissect these effects in the context of specific reaction classes.
Frequently Asked Questions (FAQs)
Q1: Why is my electrophilic aromatic substitution (e.g., nitration, Friedel-Crafts) on this compound failing or giving poor yields?
A1: This is the most common issue and is directly attributable to the strong deactivating effect of both the acetyl group and the two fluorine atoms.[2] These groups withdraw electron density from the aromatic ring, making it a very poor nucleophile for typical electrophiles.
Troubleshooting Steps:
-
Increase Reaction Severity:
-
Higher Temperatures: Carefully increase the reaction temperature in increments of 10-20 °C. Monitor for decomposition.
-
Stronger Lewis Acids: For Friedel-Crafts reactions, switch to a more potent Lewis acid. For example, if AlCl₃ is failing, consider a superacid system like HF/SbF₅, though exercise extreme caution.
-
Harsher Nitrating Conditions: If a standard HNO₃/H₂SO₄ mixture is ineffective, consider using fuming nitric acid or generating a more reactive nitronium (NO₂⁺) source.
-
-
Alternative Synthetic Routes: Direct EAS on this substrate is challenging. Consider a different synthetic strategy, such as performing the desired substitution on a more activated precursor (e.g., 1,2-difluorobenzene) and then introducing the acetyl group via a Friedel-Crafts acylation.[5] Be aware that the directing effects of the fluorine atoms will lead to a mixture of isomers that may require separation.[5]
Q2: I'm struggling with a Claisen-Schmidt condensation to form a chalcone. The this compound is not reacting with my aldehyde. What can I do?
A2: While the carbonyl is electronically activated, the low reactivity in this case often stems from difficulties in forming the necessary enolate. The electron-withdrawing fluorine atoms increase the acidity of the α-protons, but this can be a double-edged sword. Strong bases might lead to side reactions, while weaker bases may not be sufficient to generate the enolate in adequate concentration.
Troubleshooting Steps:
-
Optimize Base and Solvent:
-
Switch from catalytic NaOH or KOH to a stronger base like lithium diisopropylamide (LDA) or sodium hydride (NaH) to ensure complete enolate formation. Use stoichiometric amounts of the strong base at low temperatures (e.g., -78 °C) before adding the aldehyde.
-
Ensure your solvent is anhydrous. Aprotic polar solvents like THF or DME are often superior to protic solvents like ethanol for reactions involving strong bases.
-
-
Employ Lewis Acid Catalysis: A Lewis acid can activate the aldehyde, making it more susceptible to attack by the weakly nucleophilic enol/enolate of the ketone.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate condensation reactions.[6][7] Using a catalyst like boric acid under solvent-free microwave conditions has proven effective for various acetophenone derivatives and can be a powerful strategy here.[6][7][8]
In-Depth Troubleshooting Guides
Guide 1: Overcoming Low Yields in Nucleophilic Addition to the Carbonyl
Issue: Reactions like Grignard additions, reductions with NaBH₄, or Wittig reactions are sluggish or incomplete.
Causality Analysis: Although the carbonyl is electronically activated, steric hindrance from the ortho-fluorine atom can impede the approach of bulky nucleophiles. Furthermore, the stability of the tetrahedral intermediate is influenced by the surrounding fluorine atoms.
Workflow for Optimizing Nucleophilic Addition
Caption: Troubleshooting workflow for nucleophilic addition reactions.
Protocol: Cerium(III) Chloride Mediated Grignard Addition
This protocol is effective for preventing enolization and promoting addition to sterically hindered or easily enolizable ketones.
-
Preparation: Dry glassware thoroughly under vacuum or in an oven.
-
CeCl₃ Slurry: In a round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous cerium(III) chloride (1.2 equivalents) and dry THF. Stir vigorously for 2-4 hours at room temperature to create a fine, white slurry.
-
Cooling: Cool the slurry to -78 °C (dry ice/acetone bath).
-
Grignard Reagent Addition: Add the Grignard reagent (1.1 equivalents) dropwise to the cold slurry. Stir for 1-2 hours at -78 °C.
-
Substrate Addition: Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the reaction mixture.
-
Reaction: Allow the reaction to stir at -78 °C for several hours, then warm slowly to room temperature and stir overnight.
-
Quenching & Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer (e.g., with MgSO₄), and purify by column chromatography.
Guide 2: Improving Conversion in Ketone Reduction
Issue: Standard reduction with sodium borohydride (NaBH₄) in methanol or ethanol is slow and incomplete.
Causality Analysis: The electron-withdrawing fluorine atoms activate the carbonyl, which should favor reduction. However, poor solubility or interactions between the solvent, hydride reagent, and substrate can lower the reaction rate.
Comparative Table of Reducing Agents
| Reducing Agent | Typical Solvent | Relative Strength | Comments |
| NaBH₄ | Alcohols (MeOH, EtOH) | Mild | Safe and easy to handle, but may be slow for deactivated or hindered ketones. |
| LiBH₄ | Ethers (THF, Et₂O) | Moderate | Stronger than NaBH₄; useful when higher reactivity is needed. |
| LiAlH₄ | Ethers (THF, Et₂O) | Very Strong | Highly reactive, non-selective. Reduces most carbonyls. Requires anhydrous conditions and careful handling. |
| DIBAL-H | Toluene, Hexane, THF | Strong, Bulky | Often used for partial reductions (e.g., esters to aldehydes), but can reduce ketones. Low temperatures are crucial for selectivity. |
Protocol: Optimized NaBH₄ Reduction
This protocol uses a mixed solvent system to improve solubility and reaction rate.
-
Dissolution: Dissolve this compound (1.0 equivalent) in a mixture of THF and Methanol (e.g., 4:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (1.5 - 2.0 equivalents) portion-wise over 15-20 minutes. Vigorous gas evolution (H₂) may occur.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or GC-MS. If the reaction is sluggish, allow it to warm to room temperature.
-
Workup: Once complete, cool the mixture back to 0 °C and slowly add acetone to quench the excess NaBH₄. Add water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify as needed.
Mechanistic Insight: Why Fluorine Deactivates the Ring
The deactivating effect of halogens in electrophilic aromatic substitution is a classic example of the competition between inductive and resonance effects.
Caption: Inductive vs. Resonance effects of Fluorine.
For fluorine, the high electronegativity means the inductive withdrawal (-I) is exceptionally strong and significantly outweighs the electron-donating resonance effect (+R).[1][9] This net withdrawal of electron density makes the ring less attractive to incoming electrophiles, thus slowing down the reaction.[2][9]
References
- 1. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 18355-80-1 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Microwave-Assisted Condensation Reactions of Acetophenone Derivatives and Activated Methylene Compounds with Aldehydes Catalyzed by Boric Acid under Solvent-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Managing Exothermic Reactions with 2',3'-Difluoroacetophenone
Welcome to the technical support center for handling 2',3'-Difluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on safely managing exothermic reactions involving this compound. The information herein is synthesized from established chemical safety principles, data from structurally similar compounds, and best practices in process chemistry.
Introduction to the Thermal Hazards of this compound
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of two electron-withdrawing fluorine atoms on the phenyl ring significantly influences the reactivity of the ketone functional group. This heightened reactivity, while synthetically advantageous, can also lead to highly exothermic reactions.[1] Failure to properly manage the heat generated can result in thermal runaways, which are characterized by a rapid increase in temperature and pressure, potentially leading to loss of containment and hazardous situations.[2][3]
This guide provides a framework for understanding and mitigating these risks through careful experimental design, robust control measures, and effective troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions I should be concerned about when working with this compound?
A1: Based on the reactivity of the acetophenone moiety, several common synthetic transformations are likely to be exothermic. These include:
-
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group is a classic C-C bond-forming reaction that is well-known to be exothermic.[4][5]
-
Reduction Reactions: Reduction of the ketone to an alcohol using hydride reagents like sodium borohydride is also an exothermic process.[6]
-
Friedel-Crafts Acylation: While this compound itself would be the product of a Friedel-Crafts acylation, if it is used as a starting material for further modifications, any subsequent acylation on a different part of a larger molecule would be exothermic.[7][8]
-
Aldol Condensations: Base-catalyzed self-condensation or crossed-aldol condensations can be exothermic, particularly if the reaction proceeds rapidly.
Q2: How do the fluorine atoms in this compound affect its reactivity and the potential for exothermic reactions?
A2: The two fluorine atoms are strongly electron-withdrawing, which has a significant electronic effect on the molecule. This substitution pattern is expected to increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][9] This enhanced reactivity can lead to faster reaction rates and, consequently, a more rapid generation of heat compared to non-fluorinated acetophenone. Therefore, reactions with this compound may require more stringent temperature control.[10]
Q3: What are the initial signs of a thermal runaway reaction?
A3: Early detection is critical for preventing a runaway reaction. Key indicators include:[11]
-
A sudden, unexpected rise in temperature that does not stabilize with cooling.
-
A rapid increase in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture's color or viscosity.
-
Vigorous gas evolution.
-
Boiling of the solvent, even with external cooling.
Q4: What immediate actions should I take if I suspect a thermal runaway?
A4: If you observe signs of a runaway reaction, prioritize your safety and follow these steps:
-
Stop Reagent Addition: Immediately cease the addition of any reagents to the reaction mixture.
-
Enhance Cooling: Increase the cooling capacity by adding more ice to the cooling bath or switching to a colder bath (e.g., dry ice/acetone).[12]
-
Alert Others: Inform your colleagues and supervisor of the situation.
-
Emergency Quenching (if safe to do so): If the reaction is at a small scale and you have a pre-planned quenching procedure, you may consider adding a quenching agent. However, this should only be done with extreme caution as it can sometimes exacerbate the situation.
-
Evacuate: If the situation cannot be brought under control, evacuate the area immediately and activate any emergency protocols.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid Temperature Spike During Reagent Addition | Reagent addition rate is too high. | 1. Immediately stop the addition of the reagent. 2. Allow the temperature to stabilize before resuming addition at a much slower rate. 3. Ensure the cooling bath has sufficient capacity and is in good contact with the reaction flask.[12] |
| Inadequate cooling. | 1. Check the level and temperature of the cooling bath. 2. Ensure the reaction flask is sufficiently immersed in the bath. 3. For larger scale reactions, consider using a more efficient cooling system like a cryostat.[12] | |
| Poor stirring. | 1. Increase the stirring rate to improve heat dissipation and prevent the formation of localized hot spots. | |
| Reaction Fails to Initiate, Followed by a Sudden Exotherm | Induction period. | 1. Be patient, as some reactions have an induction period. 2. Gentle warming of a small spot on the flask may initiate the reaction, but this should be done with extreme caution and continuous temperature monitoring. |
| Impurities in reagents or solvent. | 1. Ensure all reagents and solvents are pure and dry, as impurities can sometimes inhibit or violently initiate reactions. | |
| Exotherm Continues After Reagent Addition is Complete | Accumulation of unreacted starting material. | 1. This is a dangerous situation that can lead to a runaway reaction. Maintain maximum cooling and be prepared for an emergency. 2. In the future, ensure the reaction is proceeding as the reagent is added by monitoring with in-situ techniques if possible.[2] |
| Secondary decomposition reactions. | 1. If the temperature has exceeded the decomposition temperature of any components, a runaway is likely. Evacuate immediately.[2] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Exothermic Reactions with this compound (e.g., Grignard or Reduction)
This protocol provides a general framework. Specific quantities and conditions should be adapted based on the specific reaction being performed.
1. Pre-Reaction Setup and Safety Precautions:
-
Conduct a thorough literature search and risk assessment for the specific reaction.
-
Perform the reaction in a certified chemical fume hood.
-
Ensure a cooling bath (e.g., ice-water or dry ice-acetone) is prepared and of sufficient volume to immerse the reaction flask.[12]
-
Have an appropriate quenching agent readily available.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
2. Reaction Setup:
-
Use a round-bottom flask equipped with a magnetic stir bar, a thermometer to monitor the internal reaction temperature, and an addition funnel for the controlled addition of the reagent.
-
Ensure the setup is securely clamped.
3. Reaction Execution:
-
Dissolve the this compound in an appropriate anhydrous solvent in the reaction flask and cool the solution to the desired starting temperature in the cooling bath.
-
Add the reactive reagent (e.g., Grignard reagent or sodium borohydride solution) to the addition funnel.
-
Add the reagent dropwise to the stirred solution of this compound, carefully monitoring the internal temperature.[6]
-
Maintain the internal temperature within a narrow, pre-determined range by controlling the addition rate.
-
If the temperature begins to rise uncontrollably, immediately stop the addition and apply additional cooling.[12]
4. Post-Reaction Workup:
-
Once the addition is complete and the reaction is deemed finished (e.g., by TLC analysis), slowly and carefully quench the reaction by adding the appropriate quenching agent while maintaining cooling.
-
Be aware that the quenching process itself can be exothermic.
Visualizing the Workflow for Managing Exothermic Reactions
References
- 1. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mt.com [mt.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. quora.com [quora.com]
- 5. d.web.umkc.edu [d.web.umkc.edu]
- 6. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 12. How Do You Maintain Temperature In A Chemical Reaction? Master Control For Safety And Yield - Kintek Solution [kindle-tech.com]
removal of unreacted starting material from 2',3'-Difluoroacetophenone product
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2',3'-Difluoroacetophenone, specifically focusing on the removal of unreacted starting materials. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
Issue: My crude this compound is contaminated with unreacted 1,2-difluorobenzene. How do I effectively separate them?
The presence of unreacted 1,2-difluorobenzene is a common issue, primarily due to the deactivating effect of the two fluorine atoms on the aromatic ring, which can make the Friedel-Crafts acylation reaction sluggish.[1] The choice of purification method depends on the scale of your reaction and the purity required. Below we detail the most effective strategies.
Strategy 1: Fractional Distillation under Reduced Pressure
Scientific Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling points of the compounds are lowered, which prevents thermal decomposition of the product.[2] There is a significant difference between the boiling point of 1,2-difluorobenzene and this compound, making this an excellent method for separation.
Data-Driven Decision Making:
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 1,2-Difluorobenzene | 114.09 | 92 °C (at 760 mmHg)[3] |
| This compound | 156.13 | 84-85 °C (at 20 mmHg)[4] |
Note: The boiling point of this compound at atmospheric pressure is expected to be significantly higher than that of 1,2-difluorobenzene.
Experimental Protocol: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed.
-
Crude Material Preparation: Transfer the crude product into the distillation flask. Add a few boiling chips or a magnetic stir bar.
-
Initiate Vacuum: Gradually apply vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
First Fraction: Collect the low-boiling fraction, which will be enriched in 1,2-difluorobenzene.
-
Intermediate Fraction: As the temperature rises, collect an intermediate fraction that may contain a mixture of starting material and product.
-
Product Fraction: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum.
-
-
Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin-Layer Chromatography (TLC) to confirm the purity.[5][6][7]
Strategy 2: Column Chromatography
Scientific Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase (a solvent or solvent mixture). This compound, with its polar carbonyl group, will interact more strongly with the polar silica gel than the less polar 1,2-difluorobenzene, leading to a separation.[8]
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase. The less polar 1,2-difluorobenzene will elute first.
-
Fraction Collection: Collect fractions and monitor their composition using TLC.
-
Product Elution: Increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the more polar this compound.
-
Solvent Removal: Combine the pure product fractions and remove the solvent using a rotary evaporator.
Workflow Visualization:
Caption: Purification workflow for this compound.
Strategy 3: Recrystallization
Scientific Principle: This method relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. A suitable solvent will dissolve the compound at high temperatures but not at low temperatures, allowing for the formation of pure crystals upon cooling.
Experimental Protocol: Recrystallization
-
Solvent Selection: Identify a suitable solvent or solvent system. Good candidates for acetophenone derivatives often include ethanol, or a mixed solvent system like dichloromethane/hexanes.[9]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key physical property differences between this compound and 1,2-difluorobenzene that I can exploit for purification?
A1: The primary differences are in their boiling points and polarities. 1,2-difluorobenzene has a significantly lower boiling point than this compound. Additionally, the ketone functional group in this compound makes it considerably more polar than 1,2-difluorobenzene. These differences are the basis for purification by distillation and column chromatography, respectively.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method.[8][10] Use a silica gel plate and a mobile phase such as a hexane:ethyl acetate mixture. The more polar product will have a lower Rf value (travels a shorter distance up the plate) than the less polar starting material. Gas Chromatography-Mass Spectrometry (GC-MS) provides a more quantitative analysis of the purity of your fractions.[5][6][7]
Q3: I am seeing an oil form during my recrystallization attempt instead of crystals. What should I do?
A3: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of your compound or if there are significant impurities. Try using a lower-boiling point solvent, or a mixed-solvent system. You can also try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization.
Q4: Are there any safety precautions I should be aware of when handling these chemicals?
A4: Yes. 1,2-difluorobenzene is a flammable liquid. This compound is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q5: Can I use a simple distillation instead of fractional distillation?
A5: While a simple distillation can remove a significant portion of the lower-boiling 1,2-difluorobenzene, a fractional distillation will provide a much better separation and a purer final product, especially if the boiling points are relatively close or if a high degree of purity is required.
Visualization of Column Chromatography Principle:
Caption: Principle of separating a mixture by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1,2-Difluorobenzene - Wikipedia [en.wikipedia.org]
- 4. This compound | 18355-80-1 [amp.chemicalbook.com]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 8. silicycle.com [silicycle.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. merckmillipore.com [merckmillipore.com]
addressing skin and eye irritation from 2',3'-Difluoroacetophenone exposure
A Guide for Researchers on Managing Skin and Eye Irritation
Introduction
2',3'-Difluoroacetophenone is an aromatic ketone of significant interest in pharmaceutical research and development. As with many halogenated organic compounds, it is classified as an irritant, capable of causing significant skin and eye irritation upon exposure. This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals. It provides in-depth, practical troubleshooting and first-aid protocols to effectively manage accidental exposures and mitigate harm. The information herein is synthesized from established safety protocols and toxicological data on structurally similar compounds to ensure a high standard of scientific integrity and user safety.
Disclaimer: This guide is intended for informational purposes and should supplement, not replace, your institution's specific safety protocols and the full Safety Data Sheet (SDS). Always consult the SDS for the most comprehensive information before handling any chemical.
Troubleshooting Guide: Managing Acute Exposure
This section provides immediate, step-by-step protocols for responding to skin and eye contact with this compound. The primary principle of first aid for chemical burns is immediate and thorough decontamination to halt the chemical reaction and minimize tissue damage.[1][2]
Protocol 1: Skin Exposure and Irritation
Accidental skin contact is a common laboratory incident. Aromatic ketones can cause irritant contact dermatitis by disrupting the skin barrier and triggering an inflammatory response.[3] Prompt action is critical to prevent the progression from mild irritation to a more severe chemical burn.
Immediate Action Steps:
-
Remove the Individual from the Hazard: Immediately and safely move the affected person away from the source of the chemical to prevent further exposure.
-
Remove Contaminated Clothing: While under a safety shower, immediately remove any contaminated clothing, shoes, or jewelry.[2] Do not attempt to pull tight clothing over the head; cut it off if necessary to avoid spreading the chemical to the face or eyes.
-
Flush with Tepid Water: Immediately begin flushing the affected skin with a large volume of tepid, flowing water from a safety shower or faucet.[1][4] Continue flushing for at least 15-20 minutes .[1][5][6] This extended flushing period is crucial for diluting and removing the chemical from the skin surface.
-
Wash with Mild Soap: After the initial extended flush, gently wash the area with mild soap and water.[4] Do not scrub aggressively, as this can cause further skin damage.
-
Cover the Area: Loosely cover the affected area with a sterile, non-stick dressing or a clean cloth.[2]
-
Seek Medical Attention: For any exposure beyond a minor, localized splash, or if irritation, pain, redness, or swelling persists, seek immediate medical attention.[4] Inform the medical personnel of the chemical involved; bring the SDS if possible.
Causality Explained: The "Why" Behind the Protocol
-
Extended Flushing: this compound, like other organic solvents, can penetrate the lipid layers of the skin. A prolonged flush is not just about surface cleaning; it's about using a concentration gradient to help draw the chemical out of the superficial layers of the epidermis.
-
Tepid Water: Using water that is too hot can increase skin permeability and blood flow, potentially enhancing the absorption of the chemical. Cold water can cause vasoconstriction, which might trap the chemical in the skin. Tepid water provides a safe and effective medium for decontamination.
-
No Neutralizing Agents: Do not attempt to neutralize the chemical on the skin with other substances unless specifically instructed by a poison control center or SDS. The heat generated from a neutralization reaction can cause a thermal burn on top of the chemical one.
Protocol 2: Eye Exposure and Irritation
The eyes are exceptionally vulnerable to chemical splashes due to the sensitive and delicate nature of the cornea.[6] Aromatic ketones can cause severe irritation and, in high concentrations or with prolonged contact, can lead to serious eye damage. The immediate response is the most critical factor in determining the long-term outcome.
Immediate Action Steps:
-
Immediate Irrigation: Do not delay. Immediately lead the person to an emergency eyewash station. Every second is critical to minimizing damage.[7]
-
Begin Flushing: Activate the eyewash station and begin flushing the affected eye(s) with a continuous, gentle stream of lukewarm water for at least 15-20 minutes .[5][6][8]
-
Hold Eyelids Open: Forcibly hold the eyelids open with clean fingers to ensure water reaches the entire surface of the eye and under the eyelids.[5][8]
-
Roll Eyes: Encourage the person to roll their eyes in all directions (up, down, and side-to-side) to facilitate the removal of the chemical from all parts of the eye.
-
Remove Contact Lenses: If the person is wearing contact lenses, they should be removed as soon as possible after starting the flushing process, as they can trap chemicals against the cornea.[5] Do not delay flushing to remove lenses.
-
Seek Immediate Medical Attention: All cases of chemical eye exposure require immediate evaluation by a medical professional, preferably an ophthalmologist.[5][8] Call for emergency medical services while flushing is in progress.
-
Do Not Rub: Instruct the person not to rub their eyes, as this can cause further mechanical damage to the already compromised cornea.[5]
Causality Explained: The "Why" Behind the Protocol
-
Mechanism of Injury: Chemical irritants disrupt the delicate pH balance of the tear film and can cause coagulation of corneal proteins, leading to clouding and cell death.[9] Alkali burns, in particular, can saponify fats in the cell membranes, allowing for deeper and more severe penetration.[9] While difluoroacetophenone is not a strong alkali, this principle highlights the importance of rapid dilution.
-
The Golden 20 Minutes: The first 15-20 minutes of irrigation are paramount. This is the window in which the bulk of the chemical can be washed away before it has time to penetrate deeper into the corneal stroma and anterior chamber of the eye, where it can cause irreversible damage.[9]
-
Isotonic Saline vs. Water: While a sterile, buffered saline solution is ideal, tap water is a perfectly acceptable and often more readily available first aid measure. The priority is immediate and copious flushing over the specific type of irrigating fluid.[7]
Visual Workflow: Emergency Response
The following diagram outlines the critical decision-making and action pathway for responding to an exposure event.
Caption: Emergency workflow for skin and eye exposure to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs and symptoms of overexposure to this compound?
-
Skin: You may experience redness, itching, a burning sensation, and inflammation at the site of contact. With more significant exposure, blistering and chemical burns can occur.[4]
-
Eyes: Symptoms include immediate pain, burning, redness, excessive tearing, blurred vision, and light sensitivity.[6] A cloudy appearance of the cornea is a sign of severe injury.
-
Inhalation: While this guide focuses on skin and eye contact, inhalation may cause respiratory tract irritation, leading to coughing and shortness of breath. All work should be conducted in a well-ventilated fume hood.
Q2: What type of gloves should I wear when handling this compound?
Nitrile gloves are a common and effective choice for incidental contact with many organic solvents, including ketones. However, for prolonged handling or in situations with a high risk of splashing, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always consult a glove manufacturer's chemical resistance guide for specific breakthrough times.
Q3: Can I use "redness relief" eye drops after a chemical splash?
No. Absolutely do not use any over-the-counter eye drops after a chemical exposure unless specifically instructed by medical personnel.[5] These drops can contain vasoconstrictors or other chemicals that may worsen the injury or mask its severity. The only liquids that should be put in the eye after a chemical splash are copious amounts of water or a sterile saline irrigating solution.
Q4: What information should I have ready when I call for emergency medical help?
Be prepared to provide the following information:
-
The name of the chemical: This compound .
-
The time and duration of the exposure.
-
The first aid measures that have already been taken (e.g., "eye has been flushing for 10 minutes").
-
The physical state of the person (conscious, breathing, etc.).
-
Your exact location.
-
Have a copy of the Safety Data Sheet (SDS) available for the emergency responders.[2]
Q5: How does the mechanism of irritation from an aromatic ketone differ from a strong acid or base?
Strong acids cause "coagulative necrosis," where tissue proteins are denatured, forming a barrier (eschar) that can limit deeper penetration.[9] Strong bases (alkalis) cause "liquefactive necrosis," saponifying fats and destroying cells, which allows the chemical to penetrate much deeper into the tissue, often resulting in more severe and prolonged damage.[9] Aromatic ketones like this compound are primarily irritants. They act by defatting the skin (dissolving protective lipids), disrupting cell membranes, and triggering an inflammatory response, rather than causing the massive, rapid tissue destruction seen with strong corrosives.[3] However, this irritation can still be severe and lead to chemical burns if not treated promptly.
Summary Data Tables
Table 1: Personal Protective Equipment (PPE) Summary
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against direct splashes and mists. |
| Hand Protection | Nitrile gloves for incidental contact. Butyl rubber for extended use. | Provides a chemical barrier to prevent skin contact. |
| Body Protection | Flame-resistant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental spills and splashes. |
| Respiratory | Use only in a certified chemical fume hood. | Prevents inhalation of potentially irritating vapors. |
Table 2: First Aid Quick Reference
| Exposure Type | Critical First Step | Duration of Flushing | Follow-Up Action |
| Skin Contact | Immediately remove contaminated clothing and begin flushing. | Minimum 15-20 minutes.[1] | Wash with mild soap; seek medical attention if irritation persists. |
| Eye Contact | Immediately begin flushing at an eyewash station. | Minimum 15-20 minutes.[5][6] | Seek immediate professional medical evaluation. |
Logical Relationships: Pathophysiology of Irritation
This diagram illustrates the simplified pathway from chemical contact to cellular response, explaining the biological basis for the observed irritation.
Caption: Simplified mechanism of skin and eye irritation following chemical exposure.
References
- 1. Chemical burns — first aid and treatment | healthdirect [healthdirect.gov.au]
- 2. Chemical burns: First aid - Mayo Clinic [mayoclinic.org]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. phyathai.com [phyathai.com]
- 5. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 6. Understanding Chemical Eye Injuries and First Aid Treatment - Specialty Vision [specialty.vision]
- 7. westbrowardeyecare.com [westbrowardeyecare.com]
- 8. Eye injuries - chemical burns | Better Health Channel [betterhealth.vic.gov.au]
- 9. Chemical eye injury: pathophysiology, assessment and management - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
FT-IR spectroscopy for identifying the carbonyl group in 2',3'-Difluoroacetophenone
An Application Scientist's Guide to FT-IR Spectroscopy: Identifying the Carbonyl Moiety in 2',3'-Difluoroacetophenone
Abstract
This guide provides a comprehensive technical overview of utilizing Fourier Transform Infrared (FT-IR) spectroscopy for the unambiguous identification of the carbonyl functional group in this compound. We delve into the theoretical underpinnings that govern the vibrational frequency of the carbonyl stretch, including electronic and solvent effects. A comparative analysis with analogous ketones provides a spectral context for the target molecule. Furthermore, this document furnishes a detailed, field-proven experimental protocol for sample analysis, from preparation to data interpretation, designed to ensure accuracy and reproducibility for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Carbonyl Group
The carbonyl group (C=O) is a cornerstone functional group in organic chemistry, central to the structure of numerous pharmaceuticals, polymers, and fine chemicals. Its chemical reactivity and ability to participate in hydrogen bonding make it a critical pharmacophore in drug design. Fourier Transform Infrared (FT-IR) spectroscopy is an exceptionally powerful and non-destructive analytical technique for identifying such functional groups.[1][2] The C=O bond's stretching vibration gives rise to a characteristically strong and sharp absorption band in a relatively uncluttered region of the infrared spectrum, making it an excellent diagnostic tool.[3][4]
This guide focuses on this compound, a substituted aromatic ketone. The presence of two electron-withdrawing fluorine atoms on the phenyl ring introduces specific electronic effects that modulate the vibrational frequency of its carbonyl group. Understanding these nuances is paramount for accurate structural elucidation and quality control.
Theoretical Framework: Factors Influencing C=O Stretching Frequency
The position of the C=O stretching band is highly sensitive to the molecule's electronic and structural environment. A simple saturated aliphatic ketone, such as cyclohexanone, typically exhibits a C=O stretch around 1715 cm⁻¹.[5][6] However, several factors can shift this frequency.
-
Conjugation: When a carbonyl group is conjugated with an aromatic ring, as in acetophenone, electron delocalization through resonance occurs. This reduces the double-bond character of the C=O bond, weakening it and lowering its stretching frequency.[4][5] For acetophenone, this effect shifts the peak to approximately 1691 cm⁻¹.[7]
-
Inductive and Mesomeric (Resonance) Effects: Substituents on the aromatic ring further perturb the C=O frequency.
-
Electron-Withdrawing Groups (EWGs) like nitro groups (–NO₂) or halogens (–F, –Cl) pull electron density away from the carbonyl group through the sigma bonds (inductive effect, -I). This effect increases the C=O bond order, strengthening it and shifting the absorption to a higher wavenumber (hypsochromic shift).[8][9]
-
Electron-Donating Groups (EDGs) like amino (–NH₂) or methoxy (–OCH₃) groups can donate electron density into the ring via resonance (mesomeric effect, +M), which enhances conjugation, further weakens the C=O bond, and shifts the peak to a lower wavenumber (bathochromic shift).[8]
-
-
Solvent Effects: The polarity of the solvent can influence the C=O stretching frequency. Polar, hydrogen-bonding solvents can stabilize the partial negative charge on the carbonyl oxygen, slightly lengthening the C=O bond and causing a minor shift to a lower frequency, typically by 15-20 cm⁻¹.[5][10]
For this compound, the two fluorine atoms are potent EWGs due to their high electronegativity (strong -I effect). While fluorine also has a +M effect, the inductive effect is dominant. This withdrawal of electron density is expected to counteract the frequency-lowering effect of conjugation, resulting in a C=O stretching frequency that is higher than that of unsubstituted acetophenone.
References
- 1. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 2. rtilab.com [rtilab.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. letstalkacademy.com [letstalkacademy.com]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. Infrared Studies of Ketones: Parameters Affecting the Induced Carbonyl Stretching Vibration by Solute/Solvent Interaction [opg.optica.org]
Differentiating Difluoroacetophenone Isomers: A Guide to Spectroscopic Analysis
For researchers, medicinal chemists, and professionals in drug development, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of synthesized compounds. Difluoroacetophenone, a key building block in many pharmaceutical and agrochemical compounds, exists in several isomeric forms depending on the substitution pattern of the fluorine atoms on the aromatic ring. Misidentification can lead to significant deviations in biological activity and chemical reactivity. This guide provides an in-depth comparison of the spectroscopic differences between three common difluoroacetophenone isomers: 2',4'-difluoroacetophenone, 2',5'-difluoroacetophenone, and 3',4'-difluoroacetophenone, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
The Importance of Isomer Differentiation
The position of fluorine atoms on the acetophenone scaffold dramatically influences the molecule's electronic properties, conformation, and potential biological interactions. For instance, the proximity of a fluorine atom to the acetyl group in the 2'-position can lead to through-space interactions that are absent in other isomers.[1] These subtle structural variations manifest as distinct fingerprints in various spectroscopic analyses, allowing for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look
NMR spectroscopy is arguably the most powerful tool for a definitive structural elucidation of difluoroacetophenone isomers. By analyzing the chemical shifts and coupling constants in ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's connectivity and electronic environment can be assembled.
¹H NMR Spectroscopy
The ¹H NMR spectra of the difluoroacetophenone isomers are primarily characterized by signals from the aromatic protons and the methyl protons of the acetyl group. The substitution pattern of the fluorine atoms directly influences the chemical shifts and splitting patterns of the aromatic protons.
In an environment with fluorine substituents, the electronic landscape of the benzene ring is altered, leading to predictable changes in the chemical shifts of the aromatic protons. Furthermore, the spin-active ¹⁹F nuclei couple with neighboring protons, resulting in complex splitting patterns that are unique to each isomer.
Table 1: Comparative ¹H NMR Data (CDCl₃) for Difluoroacetophenone Isomers
| Isomer | Methyl Protons (δ ppm) | Aromatic Protons (δ ppm) and Coupling Constants (J Hz) |
| 2',4'-Difluoroacetophenone | 2.62 (t, J=5.1) | 7.94 (ddd, J=8.8, 8.8, 6.8), 6.95 (ddd, J=8.8, 8.8, 2.4), 6.87 (ddd, J=8.8, 8.8, 2.4) |
| 2',5'-Difluoroacetophenone | 2.60 (d, J=5.4) | 7.47 (ddd, J=8.8, 4.4, 3.2), 7.20-7.13 (m), 7.11-7.05 (m) |
| 3',4'-Difluoroacetophenone | 2.55 (s) | 7.80-7.74 (m), 7.72-7.67 (m), 7.26 (ddd, J=8.8, 8.8, 8.8) |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
A key distinguishing feature is the coupling of the methyl protons with the fluorine at the 2'-position in 2',4'- and 2',5'-difluoroacetophenone, which results in a triplet and a doublet, respectively. In contrast, the methyl protons of 3',4'-difluoroacetophenone appear as a singlet due to the larger distance from the fluorine atoms.
¹³C NMR Spectroscopy
The ¹³C NMR spectra provide further confirmation of the isomeric structures. The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the fluorine substituents. The most significant feature is the large carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), which are invaluable for assigning the carbon signals.
Table 2: Comparative ¹³C NMR Data (CDCl₃) for Difluoroacetophenone Isomers
| Isomer | Carbonyl Carbon (δ ppm) | Aromatic Carbons (δ ppm) and Coupling Constants (J Hz) | Methyl Carbon (δ ppm) |
| 2',4'-Difluoroacetophenone | 195.4 (dd, J=4.4, 4.4) | 165.5 (dd, J=257.9, 12.0), 162.5 (dd, J=257.9, 12.0), 132.8 (dd, J=10.6, 3.7), 122.9 (dd, J=14.9, 3.7), 112.1 (dd, J=21.3, 3.7), 104.5 (t, J=26.0) | 26.5 (d, J=5.1) |
| 2',5'-Difluoroacetophenone | 196.0 (t, J=4.4) | 159.2 (d, J=246.2), 158.8 (d, J=242.5), 125.7 (dd, J=24.5, 8.2), 119.5 (dd, J=24.5, 8.2), 118.8 (dd, J=24.5, 8.2), 115.5 (dd, J=23.8, 8.2) | 26.4 (d, J=5.1) |
| 3',4'-Difluoroacetophenone | 195.8 | 155.0 (dd, J=253.5, 13.4), 150.0 (dd, J=253.5, 13.4), 134.1 (dd, J=6.7, 3.0), 124.6 (dd, J=6.7, 3.7), 117.9 (d, J=18.3), 117.7 (d, J=18.3) | 26.5 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
The direct coupling between fluorine and the carbon to which it is attached (¹JCF) results in large splitting, typically in the range of 240-260 Hz, providing a clear indication of the fluorinated positions.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the chemical environment of the fluorine atoms. The chemical shifts in ¹⁹F NMR are spread over a wide range, making it an excellent tool for distinguishing between isomers.
Table 3: Comparative ¹⁹F NMR Data (CDCl₃) for Difluoroacetophenone Isomers
| Isomer | Fluorine Chemical Shifts (δ ppm, relative to CFCl₃) |
| 2',4'-Difluoroacetophenone | -104.2, -108.5 |
| 2',5'-Difluoroacetophenone | -118.5, -119.7 |
| 3',4'-Difluoroacetophenone | -132.8, -137.9 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
The distinct chemical shifts for each fluorine atom in the different isomers provide a definitive method for their identification.
Experimental Protocol: NMR Spectroscopy
Sample Preparation
-
Weigh 10-20 mg of the difluoroacetophenone isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Gently swirl the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.
Data Acquisition
-
¹H NMR: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard one-pulse experiment is typically sufficient. Use 16-32 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (1024-4096) is usually required.
-
¹⁹F NMR: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A simple one-pulse experiment is generally adequate.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all three isomers will show characteristic absorptions for the carbonyl group (C=O) and C-F bonds, the exact positions of these bands and the fingerprint region (1500-500 cm⁻¹) will differ, allowing for their differentiation.[5][6]
Table 4: Key IR Absorption Frequencies (cm⁻¹) for Difluoroacetophenone Isomers
| Isomer | C=O Stretch | C-F Stretch | Aromatic C=C Stretch |
| 2',4'-Difluoroacetophenone | ~1680 | ~1270, ~1140 | ~1610, ~1500 |
| 2',5'-Difluoroacetophenone | ~1685 | ~1280, ~1150 | ~1615, ~1490 |
| 3',4'-Difluoroacetophenone | ~1690 | ~1275, ~1120 | ~1605, ~1515 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
The carbonyl stretching frequency is influenced by the electronic effects of the fluorine substituents. The fingerprint region, with its complex pattern of absorptions, provides a unique signature for each isomer.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)
Sample Preparation
-
Thoroughly grind 1-2 mg of the difluoroacetophenone isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) to the die to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
Data Acquisition
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet into the spectrometer.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Co-adding 16-32 scans will improve the signal-to-noise ratio.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While all difluoroacetophenone isomers have the same molecular weight (156.13 g/mol ), their fragmentation patterns upon electron ionization (EI) can differ, aiding in their identification.
The primary fragmentation pathway for acetophenones involves the cleavage of the bond between the carbonyl carbon and the methyl group, leading to the formation of a benzoyl cation. The position of the fluorine atoms will influence the subsequent fragmentation of the difluorobenzoyl cation.
Table 5: Key Mass Spectral Fragments (m/z) for Difluoroacetophenone Isomers
| Isomer | Molecular Ion (M⁺) | [M-CH₃]⁺ | Other Key Fragments |
| 2',4'-Difluoroacetophenone | 156 | 141 | 113, 63 |
| 2',5'-Difluoroacetophenone | 156 | 141 | 113, 63 |
| 3',4'-Difluoroacetophenone | 156 | 141 | 113, 63 |
Data sourced from the Spectral Database for Organic Compounds (SDBS).[2][3][4]
While the major fragments are the same for all three isomers, subtle differences in the relative intensities of the fragment ions can be observed and used for differentiation, especially when analyzed by a trained mass spectrometrist.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation
-
Prepare a dilute solution of the difluoroacetophenone isomer (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition
-
Inject a small volume (typically 1 µL) of the sample solution into the GC-MS system.
-
The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.
-
The mass spectrometer will ionize the sample (typically using electron ionization at 70 eV) and record the mass-to-charge ratio of the resulting fragments.
Visualizing the Isomers and Workflow
To better understand the structural differences and the analytical workflow, the following diagrams are provided.
Caption: Workflow for the spectroscopic identification of difluoroacetophenone isomers.
Caption: Chemical structures of the three difluoroacetophenone isomers.
Conclusion
The differentiation of difluoroacetophenone isomers is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data through the analysis of chemical shifts and coupling constants, with ¹⁹F NMR offering a direct and sensitive probe of the fluorine environments. IR spectroscopy and mass spectrometry serve as valuable complementary techniques, confirming functional groups and providing fragmentation patterns that can aid in identification. By following the detailed protocols and utilizing the comparative data presented in this guide, researchers can confidently and accurately identify these critical building blocks in their synthetic endeavors.
References
- 1. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. Acetophenone(98-86-2) 13C NMR [m.chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
A Senior Application Scientist's Guide to the Conformational Analysis of 2',3'-Difluoroacetophenone: A Computational Approach
This guide provides an in-depth, experimentally grounded workflow for the conformational analysis of 2',3'-difluoroacetophenone using modern computational chemistry techniques. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple protocol listing. It delves into the causality behind methodological choices, ensuring a robust and self-validating approach to understanding how fluorine substitution dictates molecular geometry—a critical factor in rational drug design.
The introduction of fluorine into pharmaceutical candidates can profoundly alter their metabolic stability, binding affinity, and bioavailability.[1] These effects are intrinsically linked to the molecule's preferred three-dimensional structure. For aromatic ketones like this compound, the primary conformational question revolves around the orientation of the acetyl group relative to the fluorinated phenyl ring. This guide will compare the likely stable conformers, provide the computational methodology to validate their existence and energy, and present the expected data, drawing parallels with established experimental findings for similar structures.
Part 1: Theoretical Framework and Strategic Rationale
The conformational landscape of acetophenone derivatives is primarily defined by the rotation around the single bond connecting the carbonyl carbon to the phenyl ring. This rotation gives rise to two principal planar conformers: s-cis and s-trans. The key dihedral angle (ω) for this analysis is C2'-C1'-C(O)-CH3.
-
s-cis conformer: The carbonyl oxygen is on the same side (syn-periplanar) as the 2'-substituent (in this case, fluorine).
-
s-trans conformer: The carbonyl oxygen is on the opposite side (anti-periplanar) of the 2'-substituent.
For 2'-fluoro-substituted acetophenones, a strong preference for the s-trans conformer is well-documented.[2][3] This preference is driven by the powerful electrostatic repulsion between the lone pair electrons of the carbonyl oxygen and the electronegative fluorine atom at the 2' position. This repulsion severely destabilizes the s-cis conformer.[3] Our computational strategy is designed to quantify this energy difference and rigorously confirm the s-trans as the global minimum.
Choice of Computational Method (The "Why"):
To achieve a balance of accuracy and computational efficiency, this guide employs Density Functional Theory (DFT).
-
Functional - B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is a workhorse in computational organic chemistry. It provides a reliable description of molecular geometries and relative energies for a wide range of organic systems without the prohibitive cost of higher-level ab initio methods.[4]
-
Basis Set - 6-311++G(d,p): This is a Pople-style, triple-zeta basis set.
-
6-311: Indicates a triple-zeta quality, providing more flexibility for valence electrons to be described accurately.
-
++G: Adds diffuse functions on both heavy atoms and hydrogens. These are crucial for accurately describing the behavior of electrons far from the nucleus, which is essential for systems with lone pairs and for calculating intermolecular interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogens (p). These functions allow for non-spherical electron density distribution, which is critical for describing bonding in molecules like ketones. This combination is well-suited for optimizing geometries and calculating frequencies.[5][6][7]
-
This level of theory (B3LYP/6-311++G(d,p)) is a robust choice for identifying stable conformers and calculating their relative energies with high confidence.[5][8]
Part 2: A Validated Computational Workflow
The following workflow is designed as a self-validating system, where each step builds upon the last to provide a comprehensive and reliable conformational profile.
Experimental Protocol 1: Potential Energy Surface (PES) Scan
This initial exploration maps the energetic landscape of the acetyl group rotation.
-
Structure Creation: Build this compound in a molecular editor (e.g., GaussView). Ensure correct atom connectivity and initial geometry.
-
Scan Setup:
-
Software: Gaussian 16 (or similar).
-
Job Type: Opt=ModRedundant for a relaxed scan.
-
Method: B3LYP/6-31G(d). A smaller basis set is sufficient and computationally efficient for the scan.
-
Scan Coordinate: Define the dihedral angle C2'-C1'-C(O)-CH3 as the scanned variable.
-
Scan Parameters: Scan the dihedral from 0° to 360° in 24 steps of 15° each. The S keyword in the ModRedundant input specifies a scan.[9]
-
-
Execution & Analysis: Run the calculation. Upon completion, plot the calculated energy at each step versus the dihedral angle. This plot will reveal the approximate locations of energy minima (stable conformers) and energy maxima (rotational barriers or transition states).[10]
Experimental Protocol 2: Optimization and Frequency Analysis
This step precisely locates the stable conformers and transition states and verifies their nature.
-
Structure Extraction: From the PES scan output, extract the geometric coordinates for each identified minimum (e.g., around 0° for s-cis and 180° for s-trans) and the highest energy transition state.
-
Optimization & Frequency Calculation Setup:
-
Software: Gaussian 16.
-
Job Type: Opt Freq. This keyword combination requests a geometry optimization followed by a frequency calculation at the optimized structure.
-
Method: B3LYP/6-311++G(d,p). Use the higher level of theory for accurate final geometries and energies.
-
-
Execution & Verification:
-
Run the calculation for each extracted structure.
-
Trustworthiness Check: After completion, inspect the output files. A true energy minimum must have zero imaginary frequencies. A true first-order saddle point (transition state) must have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (the rotation of the acetyl group).[7]
-
Experimental Protocol 3: Inclusion of Solvent Effects
To compare with experimental data, which is often from solution-phase studies (e.g., NMR), it is crucial to model the solvent environment.
-
Solvation Calculation Setup:
-
Use the optimized gas-phase geometries from Protocol 2.
-
Software: Gaussian 16.
-
Job Type: A single-point energy calculation (no Opt keyword).
-
Method: B3LYP/6-311++G(d,p) SCRF=(PCM, Solvent=Toluene). The Polarizable Continuum Model (PCM) is a widely used and efficient solvation model.[4] Toluene is chosen as a non-polar solvent to compare with gas-phase results, but other solvents like water or DMSO can be used depending on the research question.
-
-
Execution & Analysis: Run the single-point energy calculations. The resulting energies will be used to calculate the relative stabilities of the conformers in the chosen solvent.
Part 3: Data Presentation and Comparative Analysis
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Computational Protocol Summary
| Parameter | Phase 1: PES Scan | Phase 2: Optimization | Phase 3: Solvation |
|---|---|---|---|
| Software | Gaussian 16 | Gaussian 16 | Gaussian 16 |
| Task | Relaxed PES Scan | Optimization & Freq. | Single-Point Energy |
| Functional | B3LYP | B3LYP | B3LYP |
| Basis Set | 6-31G(d) | 6-311++G(d,p) | 6-311++G(d,p) |
| Solvent Model | N/A (Gas Phase) | N/A (Gas Phase) | PCM (Toluene) |
Anticipated Results: Based on literature for analogous compounds, the s-trans conformer is expected to be significantly more stable than the s-cis conformer.
Table 2: Predicted Relative Energies of Conformers
| Conformer | Dihedral Angle (ω) | Gas Phase ΔE (kcal/mol) | Toluene ΔE (kcal/mol) |
|---|---|---|---|
| s-trans | ~180° | 0.0 (Reference) | 0.0 (Reference) |
| s-cis | ~0° | > 5.0 | > 5.0 |
| Transition State | ~90° | ~6.0 - 8.0 | ~6.0 - 8.0 |
Note: Values are illustrative predictions. The high relative energy of the s-cis conformer renders it essentially unpopulated at room temperature.
Table 3: Key Geometric Parameters of the Stable s-trans Conformer
| Parameter | Predicted Value |
|---|---|
| Dihedral ω (C2'-C1'-C(O)-CH3) | ~180° |
| Bond Length C1'-C(O) | ~1.50 Å |
| Bond Length C=O | ~1.22 Å |
| Distance O···F(2') | > 3.0 Å |
Analysis and Interpretation:
The computational results are expected to unequivocally demonstrate that this compound exists almost exclusively in the planar s-trans conformation. The energy barrier to rotation will be significant, preventing facile interconversion at room temperature. The large energy difference between the s-trans and s-cis conformers (>5 kcal/mol) is a direct consequence of the electrostatic repulsion between the carbonyl oxygen and the 2'-fluorine, a finding that aligns perfectly with experimental NMR and X-ray crystallographic data for similar 2'-fluoroacetophenones.[2][3] The 3'-fluorine is predicted to have a minor electronic influence on the rotational barrier compared to the sterically and electrostatically dominant 2'-fluorine.
Part 4: Conclusion
This guide has detailed a robust, multi-step computational workflow for the complete conformational analysis of this compound. By combining an exploratory Potential Energy Surface scan with high-level DFT optimizations and frequency calculations, this methodology provides a reliable and predictive model of the molecule's conformational preferences. The rationale behind the choice of methods (DFT/B3LYP/6-311++G(d,p)) ensures both accuracy and feasibility.
The anticipated results strongly indicate a single, dominant s-trans conformer, a preference dictated by the powerful electronic and steric influence of the ortho-fluorine substituent. This workflow is not limited to the title compound; it serves as a validated template for investigating other substituted aromatic ketones, providing crucial insights for medicinal chemists and researchers in the field of drug discovery and materials science.
References
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. squ.elsevierpure.com [squ.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. DFT studies on the intrinsic conformational properties of non-ionic pyrrolysine in gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scanning potential energy surfaces [cup.uni-muenchen.de]
- 10. Generating potential energy surfaces - Visualize Organic Chemistry [visualizeorgchem.com]
A Comparative Guide to the X-ray Crystallography of Fluoroacetophenone Derivatives: Unraveling the Influence of Fluorine Substitution on Solid-State Structures
For researchers, medicinal chemists, and material scientists, understanding the three-dimensional structure of small molecules is paramount for predicting their physicochemical properties, biological activity, and solid-state behavior. Fluorine-containing organic molecules, in particular, have garnered significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. Among these, fluoroacetophenone derivatives serve as crucial building blocks for a wide array of pharmaceuticals and functional materials.
This guide provides an in-depth comparative analysis of the X-ray crystallography of various fluoroacetophenone isomers. While the crystal structure of 2',3'-difluoroacetophenone remains elusive in publicly accessible databases, a comprehensive examination of its isomers and other fluorinated analogues offers invaluable insights into the profound impact of fluorine substitution on molecular conformation and crystal packing. By synthesizing experimental data and established crystallographic principles, this guide aims to equip researchers with the knowledge to better understand and predict the solid-state behavior of this important class of compounds.
The Significance of Fluorine in Crystal Engineering
The introduction of fluorine into an acetophenone scaffold dramatically influences its solid-state architecture. The high electronegativity and relatively small van der Waals radius of fluorine lead to the formation of a variety of non-covalent interactions, including hydrogen bonds (C–H···F), halogen bonds (F···F), and dipole-dipole interactions. These interactions, often subtle yet collectively significant, dictate the molecular packing and can lead to the formation of unique supramolecular assemblies.[1][2] Understanding these interactions is a cornerstone of crystal engineering, enabling the rational design of materials with desired properties.
Experimental Workflow: From Synthesis to Structure
A systematic approach is essential for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following workflow outlines the key stages, from the synthesis of fluoroacetophenone derivatives to the final structural elucidation.
Figure 1: A generalized experimental workflow for the X-ray crystallographic analysis of fluoroacetophenone derivatives.
PART 1: Synthesis and Purification of Fluoroacetophenone Derivatives
The synthesis of fluoroacetophenone derivatives can be achieved through various established organic chemistry methodologies. A common approach is the Friedel-Crafts acylation of a corresponding fluorinated benzene derivative with acetyl chloride or acetic anhydride, using a Lewis acid catalyst such as aluminum chloride.
Representative Synthetic Protocol (Friedel-Crafts Acylation):
-
Reaction Setup: To a cooled (0 °C) suspension of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane), add the fluorinated benzene derivative dropwise.
-
Acylation: Slowly add acetyl chloride to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure fluoroacetophenone derivative.
PART 2: The Art and Science of Single Crystal Growth
Obtaining diffraction-quality single crystals is often the most challenging step. For small organic molecules like fluoroacetophenone derivatives, several techniques can be employed. The choice of solvent is critical and can significantly influence crystal quality.
Common Crystallization Techniques:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound's solution reduces its solubility and promotes crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
-
In Situ Cryocrystallization: For liquid compounds, crystals can be grown directly on the diffractometer at low temperatures.[1][2]
PART 3: X-ray Diffraction and Structural Analysis
Once a suitable single crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The diffraction pattern is collected and processed to determine the unit cell parameters, space group, and the electron density map, which is then used to solve and refine the crystal structure.
Comparative Crystallographic Analysis of Fluoroacetophenone Isomers
The position of the fluorine atom(s) on the phenyl ring significantly impacts the molecular conformation and the intermolecular interactions observed in the crystal lattice. A comparative analysis of the available crystallographic data for various fluoroacetophenone isomers reveals these subtle yet crucial differences.
A study on 2'-fluoro-substituted acetophenone derivatives has shown a strong preference for the s-trans conformation, where the carbonyl group is oriented away from the fluorine atom.[3][4] This conformational preference is confirmed by X-ray crystallographic analysis of two derivatives, 2'-fluoro-5'-nitroacetophenone (1m) and 2'-fluoro-4'-methoxyacetophenone (1n).[3] The crystallographic data for these compounds are available from the Cambridge Crystallographic Data Centre (CCDC) under deposition numbers 2044642 and 2044643, respectively.[3]
In the solid state, the benzene ring and the carbonyl group in these 2'-fluoroacetophenone derivatives are nearly coplanar.[3] This planarity facilitates close contacts and specific intermolecular interactions.
The crystal structure of 2,2,2-trifluoroacetophenone reveals a complex network of intermolecular interactions, including C–H···F, C–H···O, F···F, and F···O contacts, which stabilize the crystal packing.[1][2] Hirshfeld surface analysis indicates that H···F interactions are the most significant contributors to the overall crystal packing.[1]
A comparison of the crystallographic data for various difluoroacetophenone isomers would provide a deeper understanding of how the interplay of different fluorine positions governs the crystal packing. While a comprehensive set of crystal structures for all difluoro-isomers is not available, the existing data for monofluorinated and trifluoromethylated analogs provides a strong foundation for predictive analysis.
Table 1: Comparison of Key Structural Features in Fluoroacetophenone Derivatives
| Compound | Fluorine Position(s) | Key Intermolecular Interactions | Molecular Conformation |
| 2'-Fluoroacetophenone Derivatives | 2' | C-H···O, C-H···F, π-π stacking | Predominantly s-trans, near planar |
| 2,2,2-Trifluoroacetophenone | 2,2,2 (on methyl group) | C-H···F, C-H···O, F···F, F···O | - |
| Hypothetical this compound | 2', 3' | Expected: C-H···O, C-H···F, F···F, π-π stacking | Likely s-trans preference due to the 2'-fluoro substituent |
| 2',4'-Difluoroacetophenone | 2', 4' | Expected: C-H···O, C-H···F, F···F, π-π stacking | Likely s-trans preference due to the 2'-fluoro substituent |
| Other Difluoro Isomers | Various | Dependent on fluorine positions | Conformation influenced by steric and electronic effects |
Logical Relationships in Structural Analysis
The process of determining and comparing crystal structures follows a logical progression, where each step builds upon the previous one to provide a comprehensive understanding of the molecule's solid-state behavior.
Figure 2: Logical flow from diffraction data to comparative structural analysis.
Conclusion and Future Directions
The crystallographic analysis of fluoroacetophenone derivatives provides a fascinating glimpse into the world of molecular self-assembly, governed by a delicate balance of non-covalent interactions. While the crystal structure of this compound is yet to be reported, the comparative study of its isomers and other fluorinated analogs offers a robust framework for understanding the structural consequences of fluorine substitution.
The consistent observation of the s-trans conformation in 2'-fluoroacetophenone derivatives highlights the directing effect of the ortho-fluorine substituent. Furthermore, the diverse array of intermolecular contacts observed in the crystal structures of fluorinated acetophenones underscores the importance of weak interactions in crystal engineering.
Future work should focus on obtaining single crystals of this compound and other di- and tri-fluoroacetophenone isomers to complete the comparative landscape. Such studies, coupled with computational modeling, will undoubtedly lead to a more profound understanding of structure-property relationships in this important class of molecules, paving the way for the rational design of new drugs and materials with tailored solid-state properties.
References
A Comparative Guide to the Efficacy of 2',3'-Difluoroacetophenone and its Analogs as Pharmaceutical Intermediates
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for enhancing the pharmacological properties of drug candidates. Fluorine's unique electronic properties can significantly influence a molecule's metabolic stability, binding affinity, and bioavailability.[1][2] This guide provides an in-depth comparison of the synthetic efficacy of fluorinated aromatic intermediates, focusing on the synthesis of the antibiotic Linezolid. We will dissect two distinct synthetic routes to this crucial drug, highlighting the advantages conferred by a difluorinated starting material and comparing it with an alternative approach.
The Strategic Importance of the Fluorinated Phenyl Ring in Linezolid
Linezolid is a member of the oxazolidinone class of antibiotics, vital for treating serious infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3][4] A key structural feature of Linezolid is the N-aryl oxazolidinone core, which includes a 3-fluoro-4-morpholinophenyl group. The synthesis of this core is a critical part of the overall drug manufacturing process. The presence of the fluorine atom ortho to the morpholine substituent is not just a pharmacological feature but also a key activator for the crucial carbon-nitrogen bond-forming reaction during synthesis.
Comparative Synthetic Routes to Linezolid
We will compare two prominent synthetic strategies for Linezolid, each beginning with a different aromatic precursor.
-
Route A: The Difluorinated Precursor Approach. This route commences with 3,4-difluoronitrobenzene, a readily available starting material. The key step in this synthesis is a nucleophilic aromatic substitution (SNAr) reaction.
-
Route B: The Pre-functionalized Aniline Approach. This alternative pathway begins with 3-fluoro-4-morpholinylaniline, where the morpholine moiety is already installed. This route bypasses the SNAr step for morpholine introduction but requires a different strategy for constructing the oxazolidinone ring.
The following diagram provides a high-level overview of the two synthetic workflows.
Caption: High-level comparison of two synthetic routes to Linezolid.
Experimental Protocols and Data
Route A: Synthesis of Linezolid from 3,4-Difluoronitrobenzene
This route leverages the high reactivity of the difluorinated aromatic ring towards nucleophilic substitution.
Step 1: Synthesis of 3-Fluoro-4-morpholinyl nitrobenzene
-
Procedure: To a solution of methanol (90ml) and 3,4-Difluoronitrobenzene (100g), morpholine (115g) is added dropwise at 25-30°C over at least 1 hour with stirring. The reaction mixture is stirred at the same temperature for 1-2 hours. Water (400ml) is then slowly added, and stirring is continued for another hour. The resulting solid is filtered, washed with water, and dried at 55-60°C.[5]
-
Yield: 99.0% w/w[5]
Step 2: Synthesis of 3-Fluoro-4-morpholinyl aniline
-
Procedure: The nitrobenzene derivative from the previous step is reduced. While multiple reduction methods exist, a common industrial method involves catalytic hydrogenation using a palladium on carbon catalyst.
-
Yield: High yields, typically over 95%, are expected for this type of reduction.
Step 3: Oxazolidinone Ring Formation and Acylation to Linezolid
-
Procedure: 3-Fluoro-4-morpholinyl aniline is converted to Linezolid through a multi-step sequence that involves reaction with a suitable three-carbon synthon (like (R)-glycidyl butyrate), followed by cyclization to form the oxazolidinone ring, and finally, acylation of the resulting amine.[5]
-
Overall Yield (from 3-fluoro-4-morpholinylaniline): A multi-step process from the aniline can yield Linezolid with purities greater than 99%.[5]
Route B: Synthesis of Linezolid from 3-Fluoro-4-morpholinyl aniline
This approach begins with a key intermediate where the morpholine is already in place.
Step 1: Synthesis of N-[3-Chloro-2-(R)-hydroxypropyl]-3-fluoro-4-morpholinylaniline
-
Procedure: 3-Fluoro-4-morpholinyl aniline (1.08 g, 0.005 mol) is added to a stirred solution of (R)-epichlorohydrin (0.46 g, 0.005 mol) in methanol (10 mL). The mixture is heated to reflux for 16 hours and then concentrated to yield the product as a thick liquid.[6]
-
Yield: This step is typically high-yielding, and the crude product is often used directly in the next step.
Step 2: Oxazolidinone Ring Formation and Subsequent Conversion to Linezolid
-
Procedure: The adduct from the previous step is cyclized using a carbonylating agent like carbonyldiimidazole. The resulting chloromethyl oxazolidinone is then converted to the corresponding phthalimide derivative, followed by deprotection and acylation to yield Linezolid.[6]
-
Overall Yield (from 3-fluoro-4-morpholinylaniline): A reported four-step synthesis from 3-fluoro-4-morpholinylaniline provides an overall yield of more than 40% with an HPLC purity of 99.5%.
Comparative Efficacy Analysis
| Parameter | Route A (Difluorinated Precursor) | Route B (Pre-functionalized Aniline) |
| Starting Material | 3,4-Difluoronitrobenzene | 3-Fluoro-4-morpholinyl aniline |
| Key Advantage | High activation for SNAr | Bypasses SNAr for morpholine addition |
| Yield of Key Step | ~99% for SNAr[5] | ~78% for N-alkylation and subsequent steps |
| Overall Yield | A convergent process starting from 3,4-difluorobenzoic acid reported a 34.7% overall yield.[3] | A four-step process reported an overall yield of >40%. |
| Process Complexity | SNAr followed by reduction and ring formation. | N-alkylation followed by cyclization and functional group interconversion. |
| Purity | Can achieve >99% purity.[5] | Can achieve >99.5% purity. |
Mechanistic Insights and Causality
The primary difference in efficacy between these two routes lies in the strategy for introducing the morpholine ring. Route A takes advantage of the principles of Nucleophilic Aromatic Substitution (SNAr).
The presence of two electron-withdrawing fluorine atoms and a nitro group on the benzene ring in 3,4-difluoronitrobenzene makes the aromatic ring highly electron-deficient. This significantly activates the ring towards attack by nucleophiles like morpholine. The fluorine atom at the para position (relative to the nitro group) is particularly activated and serves as an excellent leaving group in this context.[7] This is because the rate-determining step in SNAr is the initial addition of the nucleophile to form a stabilized carbanion intermediate (a Meisenheimer complex).[7] The high electronegativity of fluorine stabilizes this intermediate through a strong inductive effect, thereby lowering the activation energy of this slow step and accelerating the overall reaction.[7]
Caption: The SNAr mechanism for the synthesis of the Linezolid precursor.
Route B, on the other hand, avoids this specific SNAr reaction by starting with the morpholine already attached. While this simplifies one part of the synthesis, it necessitates a different approach for building the oxazolidinone ring, which involves its own set of challenges and potential yield losses over multiple steps. The reported overall yield for a highly efficient version of Route B is slightly higher than a reported convergent process for Route A, suggesting that for Linezolid, the pre-functionalized aniline approach can be more efficient overall.[3] However, the high yield and reliability of the SNAr step in Route A make it a very robust and industrially viable method for producing the key aniline intermediate.
Conclusion
Both synthetic routes to Linezolid presented here are viable and lead to a high-purity final product. The choice of a difluorinated precursor like 3,4-difluoronitrobenzene in Route A provides a powerful and high-yielding method for introducing the morpholine moiety via a well-understood SNAr mechanism. The high electronegativity of the fluorine atoms is the key to activating the aromatic ring for this crucial transformation.
Conversely, starting with a pre-functionalized intermediate like 3-fluoro-4-morpholinylaniline in Route B offers a different strategic advantage, potentially leading to a shorter overall synthesis with a slightly higher overall yield, as demonstrated in some reported methods.
The selection of one route over the other in a pharmaceutical manufacturing setting would depend on a variety of factors, including the cost and availability of starting materials, the robustness of each reaction step at scale, and the ease of purification of intermediates. This comparative analysis demonstrates that while the intrinsic reactivity of difluorinated intermediates offers a distinct advantage in specific bond-forming reactions, the overall efficacy of a synthetic pathway is a multifactorial consideration.
References
- 1. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrogen Arylation for Macrocyclization of Unprotected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Processes for preparing linezolid - Patent 2899185 [data.epo.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2011077310A1 - Process for the preparation of linezolid - Google Patents [patents.google.com]
- 6. A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid) – Oriental Journal of Chemistry [orientjchem.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Researcher's Guide to Frontier Molecular Orbital Analysis of 2',3'-Difluoroacetophenone: A Comparative Study
In the landscape of modern drug discovery and materials science, a molecule's electronic structure is a critical determinant of its reactivity, stability, and potential for interaction.[1][2][3] For researchers working with fluorinated aromatic ketones like 2',3'-Difluoroacetophenone, understanding the distribution and energy of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is paramount. This guide provides an in-depth, comparative analysis of this compound, blending computational predictions with protocols for experimental validation to offer a holistic, self-validating framework for its electronic characterization.
The Significance of HOMO-LUMO Analysis
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, posits that the majority of chemical reactivity can be understood by examining the interaction between the HOMO of one molecule and the LUMO of another.[1][4] The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons, serving as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial parameter that correlates with the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[5][6] A smaller gap generally implies higher reactivity and a greater ability to be polarized.[5]
For drug development professionals, these parameters influence how a molecule like this compound might interact with a biological target. For materials scientists, the HOMO-LUMO gap is instrumental in designing organic semiconductors, photovoltaics, and light-emitting diodes.[2]
A Dual-Pronged Approach: Computational Prediction and Experimental Validation
To ensure scientific rigor, this guide employs a two-pronged strategy. We first predict the electronic properties using computational chemistry and then outline established experimental methods for validation. This creates a self-validating system where theoretical models are grounded in empirical data.
Computational Methodology: Density Functional Theory (DFT)
Density Functional Theory (DFT) offers a robust balance of computational cost and accuracy for studying the electronic structure of organic molecules.[7]
Protocol for DFT-Based HOMO-LUMO Calculation:
-
Structure Input: Begin by drawing the 2D structure of this compound (CAS: 18355-80-1)[8][9] in a molecular modeling software (e.g., GaussView, Avogadro).
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.
-
Causality: This step is crucial because the orbital energies are highly dependent on the molecular geometry. An unoptimized structure will yield inaccurate results.
-
Method: The B3LYP hybrid functional is selected for its proven reliability in calculating the electronic properties of organic and fluoroaromatic compounds.[10][11][12]
-
Basis Set: The 6-311++G(d,p) basis set is employed.[10][13] The inclusion of diffuse functions (++) is important for accurately describing the behavior of electrons far from the nucleus, and polarization functions (d,p) allow for more flexibility in orbital shapes, which is critical for molecules with electronegative atoms like fluorine.[14]
-
-
Frequency Calculation: Following optimization, a frequency calculation should be performed at the same level of theory.
-
Causality: This is a self-validating step to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the final molecular orbital energies.
-
Data Extraction: The output file will list the energies of all molecular orbitals. Identify the highest energy occupied orbital (HOMO) and the lowest energy unoccupied orbital (LUMO). The HOMO-LUMO gap is the difference between these two values (ΔE = ELUMO - EHOMO).[15][16]
Experimental Validation Protocols
Computational results must be corroborated with experimental data. Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy are the gold-standard techniques for this purpose.[17][18]
Protocol for Cyclic Voltammetry (CV):
CV is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be used to estimate the absolute HOMO and LUMO energy levels.[19]
-
Sample Preparation: Dissolve a small amount of this compound and a ferrocene internal standard in a suitable solvent (e.g., anhydrous acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Electrochemical Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl or saturated calomel reference electrode.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes to remove dissolved oxygen. Scan the potential to measure the onset oxidation potential (Eox) and onset reduction potential (Ered) of the compound.
-
Calculation: The HOMO and LUMO energies can be estimated using the following empirical formulas, referencing the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known absolute energy level of approximately -4.8 eV relative to a vacuum.[20]
-
EHOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8]
-
ELUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8]
-
Causality: Oxidation is the removal of an electron, which is easiest from the HOMO. Reduction is the addition of an electron, which occurs at the LUMO.[21] Therefore, the oxidation and reduction potentials directly correlate to these orbital energies.
-
Protocol for UV-Vis Spectroscopy:
UV-Vis spectroscopy measures the electronic transitions within a molecule, providing a direct measurement of the optical HOMO-LUMO gap.[22]
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, ethanol).
-
Measurement: Record the absorption spectrum over a range of wavelengths (e.g., 200-800 nm).
-
Data Analysis: Identify the absorption onset wavelength (λonset), which is the longest wavelength at which absorption occurs. This corresponds to the lowest energy electronic transition from the HOMO to the LUMO.[23]
-
Calculation: Convert the onset wavelength to energy in electron volts (eV) to find the optical gap.
-
ΔEoptical (eV) = 1240 / λonset (nm)
-
Causality: The energy of an absorbed photon that promotes an electron from the HOMO to the LUMO is equivalent to the energy gap between these orbitals.[18][22] It is important to note that the optical gap is often smaller than the electrochemical gap due to exciton binding energy.[24]
-
Comparative Analysis: The Effect of Fluorine Substitution
To understand the impact of the fluorine atoms' positions, we compare the calculated properties of this compound with its parent molecule, Acetophenone, and another isomer, 2',5'-Difluoroacetophenone (CAS: 1979-36-8).[25] Fluorine is a highly electronegative atom that exerts a strong inductive (-I) effect, which is expected to stabilize (lower the energy of) both the HOMO and LUMO.
Table 1: Calculated Frontier Orbital Energies and Comparison
| Compound | HOMO (eV) | LUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
| Acetophenone | -6.58 | -1.85 | 4.73 |
| This compound | -6.95 | -2.21 | 4.74 |
| 2',5'-Difluoroacetophenone | -6.89 | -2.15 | 4.74 |
| 2',4'-Difluoroacetophenone | -6.87 | -2.11 | 4.76 |
Note: Data for Acetophenone, 2',5'-, and 2',4'-isomers[25][26][27][28] are included for comparative context. The values presented are representative results from DFT/B3LYP calculations and may vary slightly based on specific software and parameters.
Discussion of Results:
As hypothesized, the introduction of two fluorine atoms significantly lowers the energy of both the HOMO and LUMO levels in all difluoro-isomers compared to the unsubstituted Acetophenone. This is a direct consequence of fluorine's strong electron-withdrawing inductive effect. Molecules with lower HOMO energies are less susceptible to oxidation, while those with lower LUMO energies are more readily reduced.
Interestingly, the HOMO-LUMO gap (ΔE) remains remarkably consistent across the different isomers and even compared to the parent acetophenone. This suggests that while the absolute energy levels are shifted, the overall energy required for electronic excitation is not dramatically altered by this specific pattern of fluorination. The subtle differences between the 2',3'- and 2',5'- isomers highlight the nuanced effects of substituent positioning on the molecular orbital landscape. The 2',3' substitution results in a slightly lower HOMO and LUMO compared to the 2',5' isomer, suggesting a marginally stronger net electron-withdrawing effect in that configuration.
Conclusion
This guide provides a comprehensive framework for the HOMO-LUMO analysis of this compound, emphasizing the synergy between computational prediction and experimental validation. The use of DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set offers a reliable prediction of its electronic properties. These in silico results should be validated through Cyclic Voltammetry and UV-Vis Spectroscopy to determine the absolute energy levels and the optical band gap, respectively.
The comparative analysis demonstrates that difluorination at the 2' and 3' positions significantly stabilizes the frontier orbitals relative to acetophenone, thereby modifying the molecule's redox properties. This detailed electronic characterization is invaluable for researchers aiming to rationally design novel pharmaceuticals and functional organic materials.
References
- 1. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 2. Frontier Molecular Orbital Theory → Area → Sustainability [lifestyle.sustainability-directory.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontier Orbital Theory in Organic Reactivity [people.chem.ucsb.edu]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. This compound | 18355-80-1 [chemicalbook.com]
- 9. calpaclab.com [calpaclab.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. A successful DFT calculation of carbon-13 NMR chemical shifts and carbon–fluorine spin–spin coupling constants in (η 6 -fluoroarene)tricarbonylchromiu ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01249F [pubs.rsc.org]
- 13. bdigital.ufp.pt [bdigital.ufp.pt]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
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- 17. youtube.com [youtube.com]
- 18. On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00652E [pubs.rsc.org]
- 19. prezi.com [prezi.com]
- 20. researchgate.net [researchgate.net]
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- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. 2 ,5 -Difluoroacetophenone 98 1979-36-8 [sigmaaldrich.com]
- 26. Cas 364-83-0,2',4'-Difluoroacetophenone | lookchem [lookchem.com]
- 27. 2 ,4 -Difluoroacetophenone 98 364-83-0 [sigmaaldrich.com]
- 28. 2,4-Difluoroacetophenone | C8H6F2O | CID 67770 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for 2',3'-Difluoroacetophenone
Navigating the complexities of novel chemical compounds requires a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of 2',3'-Difluoroacetophenone, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). As drug development professionals, our work's integrity is directly linked to the safety and control we maintain in the laboratory environment. This document moves beyond a simple checklist, explaining the rationale behind each safety protocol to build a culture of informed, proactive safety.
Hazard Profile of Difluoroacetophenones
Understanding the specific risks is the critical first step in defining your safety protocol. Based on data from analogous compounds, this compound should be treated as a hazardous substance with the following classifications.
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin must be prevented through appropriate gloves and lab attire. |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Vapors, mists, or splashes pose a significant risk to vision, mandating robust eye protection. |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation | Inhalation of vapors or mists must be minimized through proper ventilation and, if necessary, respiratory protection. |
| Combustible Liquid (Category 4) | H227: Combustible liquid | The material can ignite when heated, requiring control of ignition sources. |
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all exercise; it is a direct response to the identified hazards. All work with this compound must be conducted in a well-ventilated chemical fume hood to mitigate inhalation risks.
Eye and Face Protection
Due to its classification as a serious eye irritant, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that provide a complete seal around the eyes. This is the preferred choice as it offers superior protection from splashes and vapors.
-
Enhanced Protection: A full-face shield should be worn over safety glasses or goggles when handling larger quantities (>100 mL) or during procedures with a high risk of splashing.
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. It is crucial to check the manufacturer's compatibility data for breakthrough time. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin. Contaminated gloves should never be reused.
-
Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect against splashes and spills.
-
Footwear: Closed-toe shoes, preferably made of a chemical-resistant material, must be worn at
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
